2-(Pyrrolidin-1-yl)isonicotinonitrile
Description
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKSKCURNRHWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562495 | |
| Record name | 2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127680-87-9 | |
| Record name | 2-(1-Pyrrolidinyl)-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127680-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)isonicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyrrolidine and pyridine ring systems are two such scaffolds, each contributing unique physicochemical and pharmacological properties to bioactive molecules.[1][2] This technical guide focuses on 2-(Pyrrolidin-1-yl)isonicotinonitrile , a molecule that elegantly marries these two key heterocycles. While specific biological data on this compound is emerging, its structural motifs suggest significant potential as a versatile building block in the synthesis of novel therapeutics. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, predicted spectroscopic data for characterization, and a discussion of its potential applications in drug discovery, grounded in the established importance of its constituent fragments.
Core Compound Identification
Physicochemical and Computed Properties
A summary of the key properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and prediction of its behavior in biological systems.
| Property | Value | Source |
| Boiling Point | 328.7°C at 760 mmHg | [5] |
| Topological Polar Surface Area (TPSA) | 39.92 Ų | [6] |
| LogP | 1.55348 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 1 | [6] |
Synthesis Protocol: A Reliable and Scalable Approach
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution reaction. This method is widely applicable for the preparation of 2-amino-substituted pyridines. The protocol described below is based on established synthetic methodologies for analogous compounds.[7][8]
Reaction Scheme
Caption: Synthesis of this compound.
Materials and Reagents
-
2-Chloroisonicotinonitrile
-
Pyrrolidine
-
Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinonitrile (1.0 eq).
-
Solvent and Reagents Addition: Add anhydrous DMSO to dissolve the starting material. To this solution, add pyrrolidine (1.2 eq) followed by triethylamine (1.5 eq). The triethylamine acts as a base to quench the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not publicly available, the following are predicted characteristics based on analogous structures. These are crucial for the verification of the synthesized compound.
¹H NMR (400 MHz, CDCl₃)
-
δ 8.2-8.3 ppm (d, 1H): Pyridine proton at position 6.
-
δ 6.6-6.7 ppm (d, 1H): Pyridine proton at position 5.
-
δ 6.5-6.6 ppm (s, 1H): Pyridine proton at position 3.
-
δ 3.5-3.6 ppm (t, 4H): Pyrrolidine protons adjacent to the nitrogen.
-
δ 1.9-2.0 ppm (m, 4H): Pyrrolidine protons at positions 3 and 4.
¹³C NMR (100 MHz, CDCl₃)
-
δ 160-162 ppm: Pyridine carbon at position 2.
-
δ 148-150 ppm: Pyridine carbon at position 6.
-
δ 118-120 ppm: Nitrile carbon.
-
δ 110-112 ppm: Pyridine carbon at position 5.
-
δ 105-107 ppm: Pyridine carbon at position 3.
-
δ 95-97 ppm: Pyridine carbon at position 4.
-
δ 47-49 ppm: Pyrrolidine carbons adjacent to the nitrogen.
-
δ 25-27 ppm: Pyrrolidine carbons at positions 3 and 4.
IR Spectroscopy (KBr Pellet)
-
~2220 cm⁻¹: Strong C≡N stretching vibration, characteristic of the nitrile group.
-
~1600-1550 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the pyrrolidine ring.
Mass Spectrometry (EI)
-
M⁺ at m/z = 173: Molecular ion peak.
-
Key Fragmentation Pattern: A significant fragment would be expected from the loss of the pyrrolidine ring, leading to characteristic ions that can confirm the structure. The fragmentation of pyrrolidine-containing compounds can be complex, often involving the pyrrolidine moiety sequestering the charge.
Applications in Drug Discovery
The true value of this compound lies in its potential as a scaffold and intermediate in the synthesis of more complex molecules with therapeutic potential. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antibacterial, and anti-HIV properties.[6][9][10] The pyrrolidine ring, a saturated heterocycle, provides three-dimensional diversity, which is increasingly sought after in drug design to improve properties such as solubility and target engagement.[1][11]
Potential Therapeutic Areas
-
Oncology: The 2-aminopyridine scaffold is present in several kinase inhibitors. This compound could serve as a starting point for the development of novel anticancer agents.
-
Neuroscience: Pyrrolidine derivatives are known to interact with various central nervous system targets. Further functionalization of this molecule could lead to compounds with activity against neurodegenerative diseases or psychiatric disorders.
-
Infectious Diseases: The combination of the pyridine and pyrrolidine rings could be explored for the development of new antibacterial or antiviral agents.
The workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: Drug discovery workflow utilizing the title compound.
Safety and Handling
Based on available data, this compound should be handled with care in a laboratory setting.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. Its synthesis is straightforward, and its structural components are well-recognized for their favorable pharmacological properties. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound as a key intermediate in the quest for novel and effective therapeutics. As the demand for new chemical matter in drug discovery pipelines continues to grow, the strategic use of such versatile building blocks will be paramount to success.
References
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Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 266-282. [Link]
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Wikipedia. 2-Aminopyridine. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6634. [Link]
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AMiner. 2-Aminopyridine - an Unsung Hero in Drug Discovery. [Link]
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Jeelan Basha, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Biomolecular Structure and Dynamics, 40(17), 7865-7886. [Link]
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Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link]
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Poyraz, S., & Acar, Ç. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245845. [Link]
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Wang, T., et al. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Chemistry–An Asian Journal, 17(9), e202200083. [Link]
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Kulkarni, S. K., & Reddy, D. S. (1998). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Arzneimittel-Forschung, 48(6), 629-634. [Link]
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Wang, T., et al. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Chemistry–An Asian Journal, 17(9), e202200083. [Link]
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ResearchGate. Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. [Link]
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Pinto, M., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(21), 5176. [Link]
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ResearchGate. Functionalization of 2-substituted isonicotinic acids 7 and 14. [Link]
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Al-Abdullah, E. S., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(45), 30485-30501. [Link]
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Semantic Scholar. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
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Langel, D., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(19), 3548. [Link]
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Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(5), 989-998. [Link]
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Cantrell, C. E., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. IUCrData, 7(8), x220803. [Link]
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ResearchGate. (PDF) Synthesis, in silico Biological Profile and MMP-9 Inhibitory Activity of Some Isonicotinic Acid Hydrazide Incorporated Novel Indazoles. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(Pyrrolidin-1-yl)isonicotinonitrile
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-(Pyrrolidin-1-yl)isonicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond mere data presentation to offer a foundational understanding of the methodologies, the rationale behind experimental parameter selection, and the interpretation of spectral data. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation. Each section includes detailed, field-tested protocols and data interpretation guides designed for researchers, scientists, and drug development professionals to ensure robust and reliable characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides an unambiguous "blueprint" of the molecule's connectivity and stereochemistry. For a novel or synthesized compound like this compound, NMR is non-negotiable for confirming its identity.
Rationale for Experimental Choices
The selection of solvent and instrument parameters is critical for acquiring high-quality, interpretable spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent. Its excellent solubilizing power for a broad range of organic molecules and its minimal, well-defined residual solvent peak (δ ~7.26 ppm for ¹H; δ ~77.16 ppm for ¹³C) make it an ideal choice that rarely interferes with analyte signals.
-
Field Strength: A high-field instrument (e.g., 400 MHz or greater) is recommended to achieve optimal signal dispersion, which is particularly useful for resolving the complex splitting patterns of the aromatic protons and clearly separating the signals of the pyrrolidine ring.
¹H NMR Spectroscopy: Protocol and Data Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer.
-
Acquisition: Acquire the spectrum at 400 MHz. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and reference the spectrum to the residual CDCl₃ peak at 7.26 ppm.
Predicted ¹H NMR Data and Interpretation
The structure consists of a disubstituted pyridine ring and a pyrrolidine ring. The electron-donating pyrrolidine group and the electron-withdrawing nitrile group will dictate the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H-6 (Pyridine) | ~8.25 | Doublet (d) | 1H | ~5.0 Hz | Located ortho to the ring nitrogen, this proton is significantly deshielded. It couples with H-5. |
| H-5 (Pyridine) | ~6.70 | Doublet of Doublets (dd) | 1H | ~5.0, ~1.5 Hz | Coupled to both H-6 and H-3. Its chemical shift is influenced by the opposing effects of the ring nitrogen and the donating pyrrolidine group. |
| H-3 (Pyridine) | ~6.85 | Doublet (d) | 1H | ~1.5 Hz | This proton is adjacent to the electron-donating pyrrolidine group, shifting it upfield relative to other pyridine protons. It shows a small coupling to H-5. |
| H-α (Pyrrolidine) | ~3.50 | Triplet (t) | 4H | ~6.5 Hz | These protons are adjacent to the nitrogen atom and are thus deshielded. They couple with the H-β protons. |
| H-β (Pyrrolidine) | ~2.00 | Quintet (quin) | 4H | ~6.5 Hz | These are the central methylene protons of the pyrrolidine ring, showing a characteristic quintet pattern from coupling to the four H-α protons.[1] |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy maps the carbon framework of the molecule, with the chemical shift of each carbon providing insight into its hybridization and electronic environment.
Experimental Protocol: ¹³C NMR
-
Sample: Use the same sample prepared for ¹H NMR analysis.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum at 101 MHz. A sufficient number of scans (~1024) and a longer relaxation delay (5 seconds) are necessary due to the low natural abundance of ¹³C and longer relaxation times.
-
Processing: Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
Predicted ¹³C NMR Data and Interpretation
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 (Pyridine) | ~158.0 | Attached to the electron-donating nitrogen of the pyrrolidine, this carbon is highly deshielded. |
| C-6 (Pyridine) | ~149.5 | Similar to other pyridines, the carbon atom ortho to the ring nitrogen is significantly deshielded.[2] |
| C-4 (Pyridine) | ~118.0 | The carbon bearing the nitrile group. The exact shift is influenced by the substituent. |
| C-N (Nitrile) | ~117.5 | The nitrile carbon itself has a characteristic chemical shift in this region. |
| C-5 (Pyridine) | ~112.0 | Aromatic carbon whose shift is influenced by its position relative to the nitrogen and pyrrolidine groups. |
| C-3 (Pyridine) | ~109.0 | Shielded due to its proximity to the electron-donating substituent. |
| C-α (Pyrrolidine) | ~47.0 | Aliphatic carbon directly attached to nitrogen. |
| C-β (Pyrrolidine) | ~25.5 | Standard aliphatic carbon in a five-membered ring.[1] |
NMR Analysis Workflow
Sources
Chemical and physical characteristics of 2-(Pyrrolidin-1-yl)isonicotinonitrile
An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)isonicotinonitrile
Introduction
This compound is a substituted pyridine derivative that incorporates two key heterocyclic scaffolds of significant interest in medicinal chemistry: pyridine and pyrrolidine. The pyridine ring is a common feature in pharmaceuticals, often serving as a bioisostere for phenyl groups and providing crucial hydrogen bonding capabilities.[1][2] Similarly, the pyrrolidine motif is a privileged structure, imparting three-dimensional complexity that can enhance binding affinity and improve physicochemical properties in drug candidates.[3][4] This guide provides a comprehensive overview of the fundamental chemical and physical properties, a validated synthesis protocol, spectral analysis, and the potential reactivity of this compound, positioning it as a valuable building block for drug discovery and organic synthesis.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical entity is the foundation of reproducible research. This compound is cataloged under several identifiers across major chemical databases.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 127680-87-9 | [5][6] |
| Molecular Formula | C₁₀H₁₁N₃ | [5][6] |
| Molecular Weight | 173.21 g/mol | [5][6] |
| IUPAC Name | 2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile | |
| Synonyms | 2-Pyrrolidin-1-ylisonicotinonitrile | [5] |
| MDL Number | MFCD08435908 | [6] |
| SMILES | N#CC1=CC=NC(=C1)N2CCCC2 |[5] |
Physicochemical and Computational Properties
The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. The data presented below are derived from supplier technical sheets and computational models.
Table 2: Physicochemical and Computational Data
| Property | Value | Source / Method |
|---|---|---|
| Purity (Typical) | ≥98% | Commercial Suppliers[5][6] |
| Boiling Point | 328.7°C at 760 mmHg | Predicted[6] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
| Topological Polar Surface Area (TPSA) | 39.92 Ų | Computational[5] |
| LogP (Partition Coefficient) | 1.55 | Computational[5] |
| Hydrogen Bond Acceptors | 3 | Computational[5] |
| Hydrogen Bond Donors | 0 | Computational[5] |
| Rotatable Bonds | 1 | Computational[5] |
The LogP value of 1.55 suggests moderate lipophilicity, a characteristic often sought in drug candidates for balancing membrane permeability and aqueous solubility. The absence of hydrogen bond donors and the presence of three acceptors (the two nitrogen atoms and the nitrile group) will govern its interaction with biological targets.
Synthesis and Reactivity
The primary and most efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is reliable due to the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing nitrile group at the 4-position, making the 2-position susceptible to nucleophilic attack.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis via SNAr reaction.
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-4-cyanopyridine (1.0 eq).[7][8]
-
Solvent and Base Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to dissolve the starting material. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq). The base acts as a scavenger for the HCl generated during the reaction.
-
Nucleophile Addition: Add pyrrolidine (1.2-1.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-120°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.
Core Reactivity
The molecule's reactivity is governed by its three primary functional domains: the pyrrolidine nitrogen, the pyridine nitrogen, and the nitrile group.
-
Pyrrolidine Nitrogen: As a secondary amine integrated into a saturated ring, this nitrogen is basic and nucleophilic. It can be readily protonated to form a salt or alkylated further to form a quaternary ammonium salt.
-
Pyridine Nitrogen: This nitrogen is less basic than the pyrrolidine nitrogen due to the sp² hybridization and aromaticity. It can still be protonated under strongly acidic conditions or oxidized to form an N-oxide.
-
Nitrile Group: The cyano group is a versatile synthetic handle. It can undergo:
-
Hydrolysis: Conversion to a carboxylic acid (isonicotinic acid derivative) under strong acidic or basic conditions.
-
Reduction: Transformation into a primary amine (aminomethylpyridine derivative) using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Cycloaddition: Participation in reactions to form other heterocyclic systems.
-
Caption: Potential reactivity pathways for key functional groups.
Spectral Data Analysis
Spectroscopic data is essential for structural confirmation and purity assessment. While specific experimental spectra are proprietary, the following section details the expected characteristic signals based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Pyrrolidine CH₂ (α) | 3.4 - 3.6 (m, 4H) | ~47 | Alpha to nitrogen, deshielded. |
| Pyrrolidine CH₂ (β) | 1.9 - 2.1 (m, 4H) | ~25 | Beta to nitrogen. |
| Pyridine H-3 | 6.6 - 6.8 (d) | ~108 | Ortho to the electron-donating pyrrolidine group. |
| Pyridine H-5 | 6.8 - 7.0 (dd) | ~115 | |
| Pyridine H-6 | 8.2 - 8.4 (d) | ~150 | Deshielded by adjacent ring nitrogen. |
| Pyridine C-2 | - | ~158 | Attached to the electron-donating pyrrolidine group. |
| Pyridine C-4 | - | ~120 | Carbon bearing the nitrile group. |
| Nitrile C≡N | - | ~118 | Characteristic nitrile carbon signal. |
Predicted shifts are relative to TMS in a solvent like CDCl₃ or DMSO-d₆. Coupling patterns (d=doublet, dd=doublet of doublets, m=multiplet) are estimates.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
~2230 cm⁻¹ (sharp, medium): This is the most diagnostic peak, corresponding to the C≡N stretch of the nitrile group.[9]
-
2850-2970 cm⁻¹: C-H stretching vibrations from the aliphatic pyrrolidine ring.[10]
-
1580-1610 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
1250-1350 cm⁻¹: C-N stretching from both the aryl-amine and alkyl-amine bonds.
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the following would be expected:
-
Molecular Ion (M⁺): A peak at m/z 173, corresponding to the molecular weight of the compound.[5][6]
-
Key Fragments: Fragmentation would likely involve the pyrrolidine ring, with a potential major fragment at m/z 145 resulting from the loss of ethylene (C₂H₄), and a significant peak at m/z 70 corresponding to the pyrrolidinyl cation.
Applications in Research and Drug Discovery
This compound is primarily utilized as a chemical intermediate and a structural building block. Its precursor, 2-chloro-4-cyanopyridine, is a key component in the synthesis of various biologically active molecules, including inhibitors of Matrix Metalloproteinase-13 (MMP-13) for osteoarthritis and Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1) antagonists for treating pain and inflammation.[7]
The combination of the electron-rich pyrrolidine moiety and the electron-deficient, hydrogen-bonding capable isonicotinonitrile core makes this scaffold a compelling starting point for generating libraries of novel compounds. The pyrrolidine can be modified to explore stereochemistry and introduce new functional groups, while the nitrile can be transformed into other functionalities to modulate activity and physicochemical properties.
Conclusion
This compound is a well-defined chemical entity with predictable and versatile reactivity. Its synthesis is straightforward via nucleophilic aromatic substitution, and its structure contains multiple functional groups that can be selectively manipulated. The combination of the privileged pyrrolidine scaffold and the pharmaceutically relevant pyridine core makes it a compound of high interest for medicinal chemists and researchers in drug development. The comprehensive data provided in this guide serves as a foundational resource for its effective application in the laboratory.
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An In-Depth Technical Guide to the Biological Activity of 2-(Pyrrolidin-1-yl)isonicotinonitrile Derivatives
Foreword: The Emergence of a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets with high affinity — represents a significant leap in designing novel therapeutics. The 2-(Pyrrolidin-1-yl)isonicotinonitrile core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activity. Its unique electronic and structural characteristics make it a versatile starting point for developing potent and selective modulators of key cellular pathways. This guide provides an in-depth exploration of this chemical series, moving beyond a simple recitation of facts to offer a field-proven perspective on the rationale behind experimental design, the interpretation of results, and the future trajectory of these promising compounds. We will dissect their primary role as kinase inhibitors in oncology, explore their structure-activity relationships, and provide detailed protocols for their evaluation.
Core Biological Activity: Multi-Targeted Kinase Inhibition in Oncology
The most profound and well-documented biological activity of this compound derivatives lies in their ability to inhibit protein kinases.[1][2][3][4] Protein kinases are fundamental regulators of cellular signal transduction, and their dysregulation is a hallmark of many cancers.[1] Derivatives of this scaffold have shown potent activity against several key oncogenic kinases, positioning them as promising candidates for cancer therapy.[3][4][5]
Mechanism of Action: Disrupting Oncogenic Signaling
Many derivatives function as ATP-competitive inhibitors, targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Her2, as well as cyclin-dependent kinases (CDKs) such as CDK2.[3][4] By blocking the phosphorylation cascade initiated by these kinases, the compounds effectively halt downstream signaling pathways responsible for cell proliferation, survival, angiogenesis, and metastasis.[1][5]
The pyridine and isonicotinonitrile moieties are crucial for interacting with the hinge region of the kinase domain, a common anchoring point for inhibitors. The pyrrolidine group often extends into a hydrophobic pocket, and modifications to this group or the isonicotinonitrile core can dramatically alter potency and selectivity.[1][6]
Below is a conceptual diagram illustrating the inhibition of the VEGFR-2 signaling pathway, a primary target for many of these derivatives.
Caption: Inhibition of the VEGFR-2 signaling cascade by a this compound derivative.
Quantitative Efficacy: Cytotoxicity and Kinase Inhibition Data
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific kinase enzymes. The data consistently show that specific halogenated derivatives exhibit potent activity, often comparable to established multi-kinase inhibitors like Sunitinib.[3][4]
| Compound ID | Target Cell Line | IC50 (µM) [Cytotoxicity] | Target Kinase | IC50 (nM) [Inhibition] | Reference |
| 5k | HepG2 | 29 | EGFR | 40 | [3][4] |
| Her2 | 98 | [3][4] | |||
| VEGFR-2 | 55 | [3][4] | |||
| CDK2 | 204 | [3][4] | |||
| 5e | MCF-7 | 35 | - | - | [3] |
| 5h | HCT-116 | 42 | - | - | [3] |
| 5l | A549 | 59 | - | - | [3] |
| Sunitinib | HepG2 | - | VEGFR-2 | 261 | [3][4] |
This table synthesizes data from multiple sources to illustrate the potency spectrum.
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is critical for optimizing lead compounds. For the this compound scaffold, several key principles have been established through systematic modification.[6][7][8]
-
The Pyrrolidine Moiety: This group often interacts with a hydrophobic binding site.[6] Constraining it (e.g., to an azetidine group) can decrease activity, suggesting the size and conformation of the pyrrolidine ring are important for optimal interaction.[6]
-
Aromatic Ring Substitutions: The addition of halogen atoms to other aromatic rings within the derivative structure can significantly influence binding affinity and potency.[3] Halogenated derivatives frequently show enhanced cytotoxic effects.[3]
-
Linker Modifications: The nature of the chemical linker connecting the core scaffold to other pharmacophores determines the molecule's overall geometry and ability to adopt the correct conformation for binding within the kinase active site.
The following diagram outlines the general workflow for a typical SAR study, a cornerstone of the drug discovery process.
Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.
Key Experimental Protocols
To ensure trustworthiness and reproducibility, the protocols used to evaluate these compounds must be robust and well-validated. Here, we detail the methodologies for primary cytotoxicity screening and specific kinase inhibition assays.
Protocol: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This serves as a reliable proxy for cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, only viable cells will reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
Principle: This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a specific kinase. It typically uses a recombinant kinase, a specific substrate, and a method to detect the phosphorylated product. Here, a common ELISA-based format is described.
Step-by-Step Methodology:
-
Plate Preparation: Use a 96-well plate pre-coated with a specific substrate for VEGFR-2 (e.g., a poly(Glu, Tyr) peptide).
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., Sunitinib) and a negative control (vehicle).
-
Kinase Reaction Initiation: Add a solution containing recombinant human VEGFR-2 enzyme and ATP to each well to start the phosphorylation reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: After incubation, wash the plate to remove non-bound reagents. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody). Incubate to allow binding.
-
Secondary Antibody & Signal Generation: Wash the plate again. Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). Incubate.
-
Substrate Addition: Wash the plate. Add a chromogenic HRP substrate (e.g., TMB). The HRP enzyme will convert the substrate, producing a colorimetric signal.
-
Data Acquisition: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm. The signal intensity is proportional to the kinase activity.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting inhibition versus concentration.
Concluding Remarks and Future Directions
The this compound scaffold is a validated and highly promising platform for the development of novel anticancer agents. Its demonstrated ability to inhibit multiple oncogenic kinases provides a strong rationale for its continued exploration. Future work should focus on optimizing the scaffold to enhance selectivity for specific kinase targets, thereby potentially reducing off-target effects and improving the therapeutic index. Furthermore, exploring its application in other therapeutic areas where kinase dysregulation is implicated, such as inflammatory diseases, could open new avenues for this versatile chemical series. The robust protocols outlined herein provide a self-validating framework for the continued investigation and development of these potent biological agents.
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The Emergence of 2-(Pyrrolidin-1-yl)isonicotinonitrile: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The confluence of privileged structural motifs in medicinal chemistry often gives rise to novel scaffolds with significant therapeutic potential. This guide delves into the technical intricacies of one such scaffold: 2-(pyrrolidin-1-yl)isonicotinonitrile. By uniting the well-established pharmacophoric features of the 2-aminopyridine core with the conformational advantages of the pyrrolidine ring, this scaffold presents a compelling starting point for the design of targeted therapies. This document provides a comprehensive overview of the synthesis, biological rationale, and key experimental considerations for leveraging this scaffold in drug discovery, with a particular focus on its potential in oncology and kinase inhibition.
Introduction: The Strategic Fusion of Proven Pharmacophores
The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, celebrated for its ability to form key hydrogen bond interactions with a multitude of biological targets.[1][2][3] Its presence in numerous approved drugs is a testament to its versatility and favorable pharmacokinetic properties. The simple, low molecular weight design of 2-aminopyridine allows for the synthesis of diverse and potent pharmacophores with minimal side reactions.[1][2]
Complementing the 2-aminopyridine core, the pyrrolidine ring offers distinct stereochemical and conformational advantages.[4] As a saturated heterocycle, it introduces a three-dimensional character to flat aromatic systems, enabling more precise spatial orientation of substituents to probe and interact with the complex topographies of protein binding sites. This strategic combination within the this compound scaffold creates a unique molecular framework with the potential for high-affinity and selective interactions with a range of therapeutic targets.
Synthesis of the this compound Core
The construction of the this compound scaffold can be efficiently achieved through a multi-component reaction strategy. This approach is favored for its atom economy and the ability to rapidly generate structural diversity.
Experimental Protocol: One-Pot Synthesis of 4,6-Diaryl-2-(pyrrolidin-1-yl)nicotinonitriles
This protocol is adapted from a general method for the synthesis of functionalized nicotinonitriles.[5]
Materials:
-
1,3-Diaryl-prop-2-en-1-ones (Chalcones)
-
Malononitrile
-
Pyrrolidine
-
Ethanol (or an eco-compatible solvent like eucalyptol)[5]
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a solution of the appropriate 1,3-diaryl-prop-2-en-1-one (1 mmol) in ethanol (20 mL), add malononitrile (1 mmol) and pyrrolidine (1.2 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4,6-diaryl-2-(pyrrolidin-1-yl)nicotinonitrile derivative.
-
Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Causality Behind Experimental Choices:
-
The use of a one-pot, multi-component reaction is highly efficient as it avoids the isolation of intermediates, thereby saving time and resources.
-
Pyrrolidine acts as both a reactant and a base to catalyze the initial Knoevenagel condensation between the chalcone and malononitrile.
-
The subsequent Michael addition and intramolecular cyclization proceed in situ to form the desired pyridine ring.
-
The choice of an eco-compatible solvent like eucalyptol can be a sustainable alternative to traditional organic solvents.[5]
Biological Potential and Therapeutic Applications
While direct biological data for the unsubstituted this compound is not extensively published, the known activities of structurally related nicotinonitrile and pyrrolidine derivatives provide a strong rationale for its exploration in several therapeutic areas, most notably in oncology.
Kinase Inhibition: A Promising Avenue
The 2-aminopyridine scaffold is a well-known hinge-binding motif in a multitude of kinase inhibitors. This is due to its ability to form crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. It is therefore highly probable that derivatives of this compound will exhibit inhibitory activity against various protein kinases.
Potential Kinase Targets:
-
Tyrosine Kinases: Many nicotinonitrile derivatives have shown potent activity against tyrosine kinases such as VEGFR, EGFR, and Met kinase. These kinases are often dysregulated in cancer and play a crucial role in tumor growth, angiogenesis, and metastasis.
-
Serine/Threonine Kinases: The scaffold may also be effective against serine/threonine kinases like TAK1, which is involved in inflammatory signaling pathways.[6]
Anticancer Activity Beyond Kinase Inhibition
Derivatives of the parent scaffolds have also demonstrated anticancer effects through other mechanisms, suggesting a broader potential for this core structure. For instance, some nicotinonitrile derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.
Structure-Activity Relationships (SAR) and Lead Optimization
Based on published data for related compound classes, several key areas of the this compound scaffold can be identified for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
| Position of Modification | Rationale for Modification | Potential Impact |
| Pyrrolidine Ring | Introduction of substituents can alter conformation and introduce new interactions with the target protein. | Improved potency and selectivity. Can also modulate solubility and metabolic stability. |
| Aryl Groups at Positions 4 and 6 | These positions are solvent-exposed in many kinase binding pockets and can be modified to enhance interactions with the protein surface. | Increased potency and potential for isoform selectivity. Can also be used to fine-tune physicochemical properties. |
| Nitrile Group | While often important for activity, it can be replaced with other bioisosteres to improve metabolic stability or introduce new interactions. | Modulation of ADME properties and potential for novel binding modes. |
Key Experimental Protocols for Scaffold Evaluation
A systematic evaluation of novel derivatives of the this compound scaffold is crucial for advancing a drug discovery program.
Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Recombinant human VEGFR2 kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, VEGFR2 enzyme, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116, HepG-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising and largely unexplored area for the development of novel therapeutics. Its synthetic tractability, coupled with the proven pharmacological relevance of its constituent motifs, makes it an attractive starting point for lead discovery campaigns. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the therapeutic potential of this versatile core. A thorough investigation of the structure-activity relationships will be paramount in guiding the optimization of lead compounds with improved potency, selectivity, and drug-like properties.
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An In-depth Technical Guide to the Initial Bioactivity Screening of 2-(Pyrrolidin-1-yl)isonicotinonitrile
Foreword: The Rationale for a Structured Inquiry
The journey of a novel chemical entity from discovery to a potential therapeutic candidate is a meticulous process of hypothesis-driven investigation. The compound 2-(Pyrrolidin-1-yl)isonicotinonitrile, a heterocyclic compound featuring both a pyrrolidine and a nicotinonitrile scaffold, presents an intriguing subject for biological screening. While direct studies on this specific molecule are not extensively documented, the chemical motifs it contains are present in a variety of pharmacologically active agents. For instance, pyrrolidine and its derivatives are known constituents in compounds with anticancer and antifolate activity, while the nicotinonitrile core is found in molecules with diverse biological effects.[1][2] This guide, therefore, outlines a structured, multi-tiered approach for the initial bioactivity screening of this compound, designed to efficiently assess its safety profile and explore its most probable therapeutic potentials, namely in oncology and inflammation.
This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven workflow. Each experimental choice is explained, and every protocol is designed to be self-validating, ensuring the generation of robust and reliable data.
Part 1: Foundational Safety and Toxicity Profiling
Before exploring any potential therapeutic efficacy, it is paramount to establish a foundational safety profile of the test compound. This initial tier of assays is designed to identify potential liabilities that could terminate a drug discovery program early, thus conserving resources. The core assessments focus on cytotoxicity, genotoxicity, and cardiotoxicity.
General Cytotoxicity Assessment
The first step is to determine the concentration range at which this compound exhibits cytotoxic effects. This is crucial for designing subsequent cell-based assays and for providing an initial therapeutic window. A common and reliable method is the MTT assay, which measures the metabolic activity of cells.[3]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture a panel of human cell lines, including a non-cancerous line (e.g., MCF-10A) and representative cancer cell lines from different tissues (e.g., A549 - lung, MDA-MB-231 - breast, SW480 - colon).[4][5]
-
Cell Seeding: Seed the cells into 96-well plates at an optimal density (e.g., 20,000 cells per well) and allow them to adhere for 24 hours.[3]
-
Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a standard exposure time, typically 24 to 72 hours.[6]
-
MTT Addition: Add MTT solution (0.5 mg/ml) to each well and incubate for 1-4 hours, allowing viable cells to form formazan crystals.[3]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Genotoxicity Assessment: The Ames Test
The Ames test is a widely used and accepted bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[7][8] It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[9] A positive test indicates that the compound can cause mutations in the DNA.[10]
Experimental Protocol: Ames Test (Plate Incorporation Method) [8]
-
Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA102) to detect different types of mutations.[10]
-
Metabolic Activation: Conduct the assay with and without the addition of a rat liver extract (S9 fraction) to mimic mammalian metabolism, as some compounds only become mutagenic after being metabolized.[9][11]
-
Preparation: In a test tube, mix the test compound at various concentrations, the bacterial culture, and either the S9 mixture or a phosphate buffer.
-
Plating: Add molten top agar to the mixture and pour it onto a minimal glucose agar plate, which lacks histidine.[10]
-
Incubation: Incubate the plates at 37°C for 48 hours.[10]
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.
Cardiotoxicity Assessment: hERG Channel Inhibition Assay
Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[12][13] Therefore, assessing the effect of this compound on the hERG channel is a critical safety screen. Automated patch-clamp systems are commonly used for this purpose.[14]
Experimental Protocol: Automated Patch-Clamp hERG Assay [14]
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 cells.[14]
-
Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current in the whole-cell configuration.[14]
-
Compound Application: Apply a range of concentrations of the test compound sequentially to the cells. Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control.[14]
-
Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG tail current.[15]
-
Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration and determine the IC50 value.
Part 2: Efficacy Screening: Oncology and Inflammation
Based on the chemical scaffolds present in this compound, the most promising therapeutic areas for initial screening are oncology and inflammation. The following assays provide a robust starting point for evaluating its potential in these areas.
In Vitro Anticancer Activity
A primary screen for anticancer activity involves assessing the compound's ability to selectively kill cancer cells while sparing non-malignant cells.[16]
Experimental Protocol: Comparative Cell Viability Assay
-
Cell Lines: Use a panel of cancer cell lines and a non-malignant control cell line, as described in the cytotoxicity protocol (Section 1.1).
-
Assay Performance: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) as previously described, testing a range of concentrations of the compound.[6]
-
Data Analysis: Calculate the IC50 values for each cell line. A promising anticancer compound will exhibit a significantly lower IC50 value in cancer cell lines compared to the non-malignant cell line, indicating a favorable selectivity index.[17]
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of the compound can be initially assessed by measuring its ability to inhibit the production of key inflammatory mediators in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages.[18]
Experimental Protocol: Nitric Oxide (NO) and Pro-inflammatory Cytokine Inhibition Assay [19]
-
Cell Culture: Use a murine macrophage cell line such as RAW 264.7.[18]
-
Cell Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for a specified time before stimulating them with LPS to induce an inflammatory response.[18]
-
Nitric Oxide Measurement (Griess Assay):
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[18]
-
-
Data Analysis: Determine the concentration-dependent inhibition of NO and cytokine production by the test compound and calculate the IC50 values.
Part 3: Early ADME Profiling
Understanding the basic pharmacokinetic properties of a compound is crucial for its development.[20] An early assessment of metabolic stability provides valuable insights into its potential drug-like characteristics.[21][22]
Metabolic Stability: Cytochrome P450 (CYP) Inhibition Assay
Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[23] Assessing whether this compound inhibits major CYP isoforms is important for predicting potential drug-drug interactions.[24]
Experimental Protocol: In Vitro CYP Inhibition Assay [25]
-
Enzyme Source: Use human liver microsomes, which contain a full complement of CYP enzymes.[24]
-
Incubation: Incubate the test compound at various concentrations with human liver microsomes and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2D6, 3A4).[26]
-
Metabolite Analysis: After the incubation period, quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.[23]
-
Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform by the test compound.
Part 4: Data Synthesis and Visualization
A clear presentation of data is essential for making informed decisions in a drug discovery project.
Data Summary Table
| Assay | Endpoint | Result (e.g., IC50 in µM) | Notes |
| Safety Profiling | |||
| Cytotoxicity (MCF-10A) | IC50 | Non-cancerous breast epithelial cells | |
| Genotoxicity (Ames) | Mutagenicity | With and without S9 activation | |
| Cardiotoxicity (hERG) | IC50 | Automated patch-clamp | |
| Efficacy Screening | |||
| Anticancer (A549) | IC50 | Lung cancer cell line | |
| Anticancer (MDA-MB-231) | IC50 | Breast cancer cell line | |
| Anticancer (SW480) | IC50 | Colon cancer cell line | |
| Anti-inflammatory (NO) | IC50 | LPS-stimulated RAW 264.7 cells | |
| Anti-inflammatory (TNF-α) | IC50 | LPS-stimulated RAW 264.7 cells | |
| Early ADME | |||
| CYP1A2 Inhibition | IC50 | Human liver microsomes | |
| CYP2C9 Inhibition | IC50 | Human liver microsomes | |
| CYP2D6 Inhibition | IC50 | Human liver microsomes | |
| CYP3A4 Inhibition | IC50 | Human liver microsomes |
Experimental Workflow Diagram
Caption: A tiered workflow for the initial bioactivity screening of a novel compound.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the initial bioactivity screening of this compound. By systematically evaluating its safety, potential efficacy in oncology and inflammation, and early metabolic properties, researchers can make informed decisions about the future development of this compound. The emphasis on causality and self-validating protocols ensures the generation of high-quality data, which is the bedrock of any successful drug discovery program.
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In Silico Blueprint: Modeling the Interactions of 2-(Pyrrolidin-1-yl)isonicotinonitrile with Dipeptidyl Peptidase-IV
A Senior Application Scientist's Guide to Structure-Based Drug Design
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 2-(Pyrrolidin-1-yl)isonicotinonitrile, a small molecule with therapeutic potential, and its interactions with the well-validated drug target, Dipeptidyl Peptidase-IV (DPP-IV). This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. By elucidating a robust, field-proven workflow, this guide moves beyond a mere recitation of steps to explain the causal reasoning behind critical experimental choices. We will navigate the entire computational pipeline, from initial target identification and system preparation to the execution of molecular docking and dynamic simulations, culminating in the detailed analysis of intermolecular interactions. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles and supported by comprehensive citations to peer-reviewed literature and established methodologies. All quantitative data is presented in structured tables, and complex workflows are visualized through detailed diagrams to ensure clarity and reproducibility.
Introduction: The Rationale for In Silico Investigation
The convergence of computational power and sophisticated molecular modeling algorithms has revolutionized modern drug discovery. In silico techniques offer a rapid and cost-effective avenue to predict, analyze, and optimize the interactions between small molecules and their biological targets, thereby accelerating the identification of promising lead candidates. The subject of this guide, this compound, is a synthetic compound featuring a pyrrolidine ring and an isonicotinonitrile scaffold. While direct biological data for this specific molecule is not extensively available, its structural motifs, particularly the cyanopyrrolidine group, are a hallmark of a well-established class of therapeutic agents: Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[1]
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-IV a prime target for the treatment of type 2 diabetes mellitus. The established importance of the cyanopyrrolidine moiety in DPP-IV inhibition provides a strong scientific rationale for selecting DPP-IV as the biological target for our in silico investigation of this compound.[1]
This guide will provide a detailed, step-by-step methodology for modeling the interaction between this compound and human DPP-IV, offering insights into its potential binding mode, affinity, and the stability of the resulting complex.
The Computational Workflow: A Conceptual Overview
Our in silico investigation will follow a multi-stage process, beginning with the careful preparation of both the ligand and the protein, followed by molecular docking to predict the most likely binding poses, and culminating in molecular dynamics simulations to assess the stability and dynamics of the protein-ligand complex over time.
Foundational Preparatory Protocols
The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This section details the meticulous preparation of both the small molecule ligand and the protein target.
Ligand Preparation: From 2D Structure to 3D Conformation
The initial representation of this compound is typically a 2D chemical structure. To prepare it for docking, a chemically correct, low-energy 3D conformation must be generated.
Experimental Protocol: Ligand Preparation using Schrödinger LigPrep
-
Input Structure: The SMILES string or a 2D SDF file of this compound serves as the initial input.
-
Tautomeric and Ionization States: Utilize LigPrep to generate possible tautomers and ionization states at a physiological pH of 7.4 ± 1.0. This step is crucial as the protonation state of the molecule can significantly influence its interactions with the protein.[3]
-
Stereoisomer Generation: If chiral centers are present and the stereochemistry is undefined, generate all possible stereoisomers. For this compound, the pyrrolidine ring does not inherently contain a chiral center unless substituted.
-
Energy Minimization: Each generated structure is subjected to a conformational search and energy minimization using a suitable force field, such as OPLS3e, to obtain a low-energy 3D conformation.[3]
-
Output: The final output is a set of low-energy, 3D conformations of the ligand in a format suitable for docking (e.g., .mae or .sdf).
Rationale: This rigorous preparation ensures that the ligand conformations used in docking are energetically plausible and represent the likely state of the molecule in a biological environment. Incorrectly prepared ligands can lead to inaccurate docking poses and misleading binding energy estimates.[4]
Protein Preparation: Refining the Crystal Structure
For this study, we will use the crystal structure of human DPP-IV. A careful selection of the Protein Data Bank (PDB) entry is paramount.
Selected PDB Entry: 2G63 . This entry contains the crystal structure of human DPP-IV in complex with a cyanopyrrolidine inhibitor, making it highly relevant for our study. It has a resolution of 2.00 Å, which is indicative of a high-quality structure.[5]
Experimental Protocol: Protein Preparation using Schrödinger's Protein Preparation Wizard (Maestro)
-
Import PDB Structure: Load the PDB file (2G63) into Maestro.
-
Preprocessing: The Protein Preparation Wizard is used to perform the following essential steps:[6][7]
-
Assign Bond Orders: Correctly assign bond orders throughout the protein and any co-crystallized ligands or cofactors.
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
-
Create Disulfide Bonds: Automatically create disulfide bonds based on proximity of cysteine residues.
-
Fill in Missing Side Chains and Loops: Use Prime to model any missing side chains or loops in the protein structure. For 2G63, this step may not be necessary due to its high resolution.
-
-
H-bond Assignment and Optimization: Optimize the hydrogen-bonding network by flipping Asn, Gln, and His residues and sampling protonation states of His residues. This is critical for accurately modeling electrostatic interactions.
-
Removal of Unnecessary Molecules: Delete all water molecules that are not involved in key interactions at the active site. The co-crystallized ligand should also be removed to create the apo-protein for docking our ligand of interest.
-
Restrained Minimization: Perform a restrained minimization of the protein structure to relieve any steric clashes while preserving the overall fold. A heavy-atom RMSD convergence threshold of 0.30 Å is typically used.[8]
Rationale: Raw PDB structures are not immediately suitable for molecular modeling. They often lack hydrogen atoms, may have incorrect bond orders, and can contain structural artifacts. The protein preparation workflow corrects these issues, resulting in a chemically correct and energetically refined protein structure ready for docking.[7]
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
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A Technical Guide to the Physicochemical Profiling of Novel Pyrrolidinyl Isonicotinonitriles
Foreword: The Imperative of Physicochemical Characterization in Modern Drug Discovery
The journey of a novel chemical entity from a promising "hit" to a viable drug candidate is fraught with challenges. Historically, a primary focus on target affinity and potency led to high attrition rates in later developmental stages. It is now unequivocally understood that a molecule's success is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] The pyrrolidinyl isonicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] However, to unlock the full therapeutic potential of this class, a deep and early understanding of its physicochemical nature is not just advantageous—it is essential.[7][8]
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for the systematic physicochemical evaluation of novel pyrrolidinyl isonicotinonitrile analogs. We move beyond mere protocol recitation to explore the underlying principles, the rationale for experimental choices, and the interpretation of data in the context of drug design.
The Pyrrolidinyl Isonicotinonitrile Scaffold: A Structural Overview
The core structure consists of a pyrrolidine ring linked to an isonicotinonitrile (4-cyanopyridine) moiety. The versatility of this scaffold lies in the numerous points for chemical modification, allowing for the fine-tuning of both biological activity and physicochemical properties.
Caption: General structure of the pyrrolidinyl isonicotinonitrile scaffold with potential modification sites (R¹, R², R³).
Foundational Physicochemical Properties: The Pillars of "Drug-Likeness"
A rational drug design strategy involves balancing potency with a favorable ADMET profile. The following four physicochemical parameters are cornerstones of this evaluation.[8][9][10]
Lipophilicity (LogP and LogD)
Lipophilicity is arguably the most critical physicochemical property, influencing solubility, permeability, metabolic stability, and plasma protein binding.[8] It is a delicate balance; while sufficient lipophilicity is required to cross biological membranes, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.[1]
-
LogP (Partition Coefficient): Represents the lipophilicity of the neutral form of a molecule, defined as the logarithm of its partition ratio between n-octanol and water.[11]
-
LogD (Distribution Coefficient): Represents the lipophilicity of a molecule at a specific pH, accounting for all ionic species. For ionizable compounds like pyrrolidinyl isonicotinonitriles (due to the basic pyrrolidine nitrogen), LogD is the more physiologically relevant parameter.
Aqueous Solubility
A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability for oral drugs and challenges in formulating intravenous solutions.[3][12] For ionizable molecules, solubility is highly pH-dependent.
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. The pyrrolidine nitrogen in the scaffold is typically basic, meaning it will be protonated and positively charged at low pH (e.g., in the stomach) and progressively more neutral as the pH increases (e.g., in the intestine). The pKa dictates the charge state of the molecule in different physiological compartments, which in turn profoundly impacts its solubility, permeability, and target binding.[9][13]
Chemical Stability
A drug candidate must be stable enough to withstand storage conditions and the physiological environment to ensure a consistent dose reaches the target.[14] Degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. Key stability assessments involve evaluating hydrolysis across a range of physiological pH values.[15]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to provide robust and reproducible data. The rationale behind key steps is explained to foster a deeper understanding and allow for adaptation.
Protocol: Determination of Lipophilicity (LogD₇.₄)
Principle: The classic "shake-flask" method directly measures the partitioning of a compound between n-octanol (simulating a lipid membrane) and an aqueous buffer at a physiological pH of 7.4.[16][17]
Methodology:
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Combine equal volumes of n-octanol and pH 7.4 PBS in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases.
-
Causality: Pre-saturation is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.
-
Allow the phases to separate completely for at least 24 hours before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., 2 mL of each) in a glass vial. The final compound concentration should be low enough to avoid solubility issues in either phase (e.g., 10-50 µM).
-
Causality: Using glass vials minimizes potential adsorption of lipophilic compounds onto plastic surfaces.
-
-
Partitioning:
-
Cap the vials tightly and shake on a flatbed shaker at a consistent speed and temperature (e.g., 25°C) for a defined period (e.g., 4-6 hours) to reach equilibrium.
-
Causality: A kinetic study should ideally be performed for a new chemical class to determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the vials at a moderate speed (e.g., 2000 x g for 15 minutes) to ensure complete separation of the aqueous and octanol phases.
-
Causality: Centrifugation is superior to gravity separation as it efficiently breaks up any micro-emulsions that could interfere with accurate sampling.
-
-
Quantification:
-
Carefully remove an aliquot from both the top (octanol) and bottom (aqueous) layers.
-
Analyze the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV or LC-MS. A calibration curve must be run in parallel.
-
Causality: LC-MS is preferred for its high sensitivity and specificity, especially at low concentrations.
-
-
Calculation:
-
LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
Protocol: Thermodynamic Aqueous Solubility
Principle: This method determines the equilibrium solubility by measuring the concentration of a saturated solution after an extended incubation period, ensuring a true thermodynamic equilibrium is reached.[12][18]
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Causality: Using an excess of solid material ensures that a saturated solution is formed. Visual confirmation of remaining solid at the end of the experiment is a key quality control step.
-
-
Equilibration:
-
Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Causality: An extended equilibration time is necessary to allow for potential solid-state transformations (e.g., from an anhydrous form to a less soluble hydrate) and to ensure the system reaches its lowest energy state.
-
-
Separation of Solid:
-
Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.
-
Causality: Filtration is a critical step. Inadequate removal of solid particles will lead to a gross overestimation of solubility.
-
-
Quantification:
-
Dilute the clear filtrate and analyze the concentration using a validated HPLC-UV or LC-MS method against a calibration curve.
-
Measure the final pH of the saturated solution, as it may differ slightly from the starting buffer pH.[18]
-
-
Solid State Analysis (Trustworthiness Check):
-
Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Causality: This self-validating step confirms whether the solid form of the compound changed during the experiment, which would affect the interpretation of the solubility value.
-
Protocol: Chemical Stability in Aqueous Buffers
Principle: The stability of the compound is assessed by monitoring its concentration over time when incubated in aqueous solutions at different pH values.[14]
Methodology:
-
Incubation:
-
Prepare solutions of the test compound (e.g., 5 µM) in buffers representing acidic, neutral, and basic conditions (e.g., pH 2.0, 7.4, and 9.0).
-
Incubate these solutions in a temperature-controlled environment (e.g., 37°C).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any potential degradation by mixing the aliquot with an equal volume of cold organic solvent (e.g., acetonitrile or methanol) and store at -20°C until analysis.
-
Causality: Quenching is essential to stop the reaction at the precise time point, ensuring accurate kinetic data.
-
-
Analysis:
-
Analyze all samples in a single batch using a validated LC-MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Causality: Analyzing all samples together minimizes inter-assay variability. The LC-MS method can also be used to identify potential degradation products.
-
-
Data Interpretation:
-
Plot the percent remaining versus time. From this data, the half-life (t₁/₂) of the compound at each pH can be calculated.
-
Data Integration for Candidate Selection
Effective drug discovery relies on integrating multiple data streams to make informed decisions. The physicochemical data should not be viewed in isolation but as part of a holistic compound profile.
Caption: A streamlined workflow for integrating physicochemical data to guide drug candidate selection.
Structure-Property Relationships (SPR): An Illustrative Example
By systematically modifying the scaffold and measuring the resulting properties, clear SPRs can be established. This knowledge is crucial for rationally designing the next generation of compounds.
| Compound ID | R¹ Substituent | R² Substituent | pKa | LogD₇.₄ | Solubility @ pH 7.4 (µg/mL) | Stability t₁/₂ @ pH 7.4 (h) |
| REF-001 | H | H | 8.5 | 1.8 | 50 | > 48 |
| REF-002 | H | -CF₃ | 8.4 | 2.5 | 15 | > 48 |
| REF-003 | -OH | H | 8.6 | 1.2 | 120 | > 48 |
| REF-004 | H | -OMe | 8.5 | 1.9 | 45 | > 48 |
Analysis of Hypothetical Data:
-
Adding a lipophilic trifluoromethyl group (REF-002) increases LogD and decreases aqueous solubility, as expected.
-
Introducing a polar hydroxyl group (REF-003) significantly decreases LogD and improves solubility.
-
These trends, once validated, allow chemists to predictably tune properties to achieve an optimal balance for a specific therapeutic goal.
Conclusion
The systematic and rigorous evaluation of physicochemical properties is a non-negotiable component of modern drug discovery. For a promising scaffold like pyrrolidinyl isonicotinonitrile, this early-stage characterization provides the essential data needed to guide synthetic efforts, interpret biological results, and ultimately select candidates with the highest probability of success in clinical development. By adopting the integrated and mechanistically-driven approach outlined in this guide, research teams can navigate the complexities of drug design with greater confidence and efficiency.
References
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- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
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González, J. P., Moris, S., & Barrientos, C. (2023). Synthesis of Novel Neonicotinoids Derivatives. Journal of the Chilean Chemical Society, 68(3). [Link]
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Barrientos, C., et al. (2023). Synthesis of Novel Neonicotinoids Derivatives. Journal of the Chilean Chemical Society. [Link]
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Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. [Link]
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Hussain, A., Seher, S. S., Akhter, S., Shahzad, K., & Park, S. H. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]
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Szafraniec-Gorol, G., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2058. [Link]
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Szafraniec-Gorol, G., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link]
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Szafraniec-Gorol, G., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]
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Al-Warhi, T., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. ResearchGate. [Link]
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Mohammed, A., et al. (2023). Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. Oriental Journal of Chemistry, 39(6). [Link]
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Al-Warhi, T., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Semantic Scholar. [Link]
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Wang, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(6), e2300067. [Link]
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Devas, T., et al. (2003). Design and Synthesis of Novel Pyrrolidine-Containing Bradykinin Antagonists. Bioorganic & Medicinal Chemistry Letters, 13(11), 1879-82. [Link]
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El-Malah, A. A., et al. (2023). Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide. Molecules, 28(11), 4531. [Link]
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Sestito, S., et al. (2019). Pyrrolo[2,1-a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. Future Medicinal Chemistry, 11(20), 2735-2755. [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 2-(Pyrrolidin-1-yl)isonicotinonitrile: A Potential Nootropic Agent
Introduction: Unveiling the Neuropharmacological Potential of 2-(Pyrrolidin-1-yl)isonicotinonitrile
This compound is a synthetic compound featuring a pyrrolidine ring attached to an isonicotinonitrile backbone, a scaffold of interest in medicinal chemistry. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with biological targets relevant to cognitive function. The isonicotinonitrile core is present in various biologically active molecules, and the pyrrolidine moiety is a common feature in many nootropic compounds, including the racetam family.
These application notes provide a comprehensive guide for the initial in vitro characterization of this compound as a potential cognitive enhancer. The protocols outlined below are designed to establish a foundational understanding of the compound's bioactivity, starting from basic cytotoxicity assessments to more complex mechanistic studies. This guide is intended for researchers in neuroscience, pharmacology, and drug development.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 127680-87-9 | [1][2] |
| Molecular Formula | C₁₀H₁₁N₃ | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Purity | ≥98% (typical) | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
For experimental use, it is recommended to prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. Subsequent dilutions into aqueous culture media should be performed to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed a level that affects cellular viability (typically ≤ 0.1%).
Experimental Workflow for In Vitro Characterization
The in vitro evaluation of a novel potential nootropic agent should follow a logical, tiered approach. This workflow is designed to first establish a safe therapeutic window and then to explore potential mechanisms of action.
Figure 2: A hypothetical signaling pathway for the nootropic action of this compound.
Protocol 4: Western Blot Analysis of Synaptic Plasticity Markers
Objective: To investigate whether this compound treatment leads to changes in the expression or phosphorylation of key proteins involved in synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB).
Materials:
-
Neuronal cell line (e.g., primary cortical neurons or SH-SY5Y)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-BDNF, anti-pCREB, anti-CREB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture and treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and perform standard Western blotting procedures using the specified primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins (BDNF, pCREB) to a loading control (β-actin) and, for pCREB, to total CREB.
-
Compare the protein levels in treated cells to those in vehicle-treated control cells.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. Positive results from these assays, such as evidence of neuroprotection, AChE inhibition, or modulation of synaptic plasticity markers, would provide a strong rationale for further investigation. Subsequent studies could include more advanced techniques like electrophysiology (e.g., patch-clamp to study ion channel modulation), high-content imaging for neurite outgrowth, and eventually, in vivo studies in animal models of cognitive impairment. [3]This systematic approach ensures a thorough and scientifically rigorous evaluation of this compound's potential as a novel cognitive enhancer.
References
-
Gigha, A., et al. (2013). Progress in novel cognitive enhancers for cognitive aging and Alzheimer's disease. Alzheimer's Research & Therapy, 5(5), 50. Available at: [Link]
-
Malik, R., & Sangwan, A. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Molecules, 27(16), 5272. Available at: [Link]
-
Lange, K. W., et al. (2017). Cognitive Enhancers (Nootropics). Part 2: Drugs Interacting with Enzymes. Journal of Alzheimer's Disease, 59(4), 1279-1293. Available at: [Link]
Sources
Application Notes and Protocols: 2-(Pyrrolidin-1-yl)isonicotinonitrile in Organic Synthesis
Introduction: A Privileged Scaffold for Modern Synthesis
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrrolidine ring, a five-membered nitrogen heterocycle, is one such scaffold, prized for its three-dimensional structure and its presence in over 60 FDA-approved drugs.[1] Similarly, the pyridine ring is a cornerstone of numerous pharmacologically active compounds, often serving as a key hydrogen bond acceptor or a rigid linker.[2]
2-(Pyrrolidin-1-yl)isonicotinonitrile represents a strategic fusion of these two privileged scaffolds. As a bifunctional building block, it offers synthetic chemists a versatile entry point for constructing complex molecular architectures. The electron-withdrawing nitrile group can be readily transformed into a variety of other functional groups, while the pyrrolidine-substituted pyridine core provides a stable and often biologically relevant foundation. These attributes make it a valuable intermediate in the synthesis of high-value compounds, particularly in the development of novel kinase inhibitors and other therapeutics.[3][4]
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing robust protocols for its conversion into key chemical intermediates and its application in the construction of bioactive molecular frameworks.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 127680-87-9 | [5][6] |
| Molecular Formula | C₁₀H₁₁N₃ | [5][6] |
| Molecular Weight | 173.21 g/mol | [5][6] |
| Appearance | White to off-white solid | Generic |
| Boiling Point | 328.7°C at 760 mmHg | [6] |
| Storage | Sealed in a dry, refrigerated (2-8°C) environment | [5][6] |
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)[6]
-
Signal Word: Warning[6]
-
Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[6]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[6]
Application 1: Selective Reduction to Aldehyde Intermediate
One of the most powerful transformations of the nitrile group is its partial reduction to an aldehyde. This conversion unlocks a vast array of subsequent reactions, including Wittig olefination, reductive amination, and aldol chemistry. The use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the method of choice for this selective transformation, proceeding via a stable aluminum-imine intermediate that is hydrolyzed upon aqueous workup.
Application Note 1.1: Synthesis of 2-(Pyrrolidin-1-yl)isonicotinaldehyde
Causality and Mechanistic Insight: The success of this protocol hinges on precise temperature control. At temperatures below -60 °C, DIBAL-H acts as a single hydride donor, reducing the nitrile to an imine-aluminum complex. This complex is stable at low temperatures, preventing over-reduction to the primary amine. The subsequent addition of a quenching agent, like Rochelle's salt or dilute acid, hydrolyzes the imine to afford the desired aldehyde, 2-(Pyrrolidin-1-yl)isonicotinaldehyde.[7]
Caption: Workflow for DIBAL-H reduction of the nitrile to an aldehyde.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Anhydrous Toluene
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes (1.1 - 1.2 eq)
-
Potassium sodium tartrate tetrahydrate (Rochelle's salt)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous toluene (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition of DIBAL-H.
-
Hydride Addition: Add the DIBAL-H solution (1.1 eq) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Aging: Stir the reaction mixture at -78 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Quenching: While maintaining the cold temperature, slowly and carefully quench the reaction by the dropwise addition of ethyl acetate (approx. 2 eq) to consume excess DIBAL-H, followed by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours or until the two layers become clear. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 2-(Pyrrolidin-1-yl)isonicotinaldehyde.
Application 2: Hydrolysis to Carboxylic Acid Intermediate
The conversion of the nitrile to a carboxylic acid provides a robust handle for amide bond formation, a cornerstone of pharmaceutical synthesis.[2] This transformation can be achieved under either acidic or basic conditions, with the choice often dictated by the stability of other functional groups within the molecule.
Application Note 2.1: Synthesis of 2-(Pyrrolidin-1-yl)isonicotinic Acid
Causality and Mechanistic Insight: Basic hydrolysis is often preferred for substrates with acid-labile groups. The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by a series of proton transfers and tautomerization to form a primary amide intermediate. Continued hydrolysis of the amide under the reaction conditions yields the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid.
Caption: Reaction pathway for the basic hydrolysis of the nitrile.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH), 6 M aqueous solution (5-10 eq)
-
Ethanol or Ethylene Glycol (as co-solvent)
-
Hydrochloric acid (HCl), 6 M aqueous solution
-
Dichloromethane or Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq) and the 6 M NaOH solution (5-10 eq).
-
Heating: Add a co-solvent like ethanol if solubility is an issue. Heat the mixture to reflux (typically 100-120 °C).
-
Monitoring: Monitor the reaction for the disappearance of the starting material and the amide intermediate by TLC or LC-MS. The reaction may take several hours to 24 hours.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Precipitation: Slowly and carefully acidify the solution by adding 6 M HCl dropwise with vigorous stirring. The carboxylic acid product will precipitate as the solution reaches its isoelectric point (typically pH 3-5).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water, followed by a small amount of a cold non-polar solvent (e.g., hexanes) to aid in drying.
-
Drying: Dry the solid product under vacuum to a constant weight to yield 2-(Pyrrolidin-1-yl)isonicotinic acid. Further purification can be achieved by recrystallization if necessary.
Application 3: Elaboration into Bioactive Kinase Inhibitor Scaffolds
The true value of this compound as a building block is realized in its role as a starting point for more complex, biologically active molecules. The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors, while the pyrrolidine moiety can enhance solubility and provide key interactions within the enzyme's binding pocket.[3][4][8] The carboxylic acid and aldehyde intermediates described above are ideal precursors for elaboration into such structures.
The following workflow illustrates a common synthetic strategy in medicinal chemistry: converting the nitrile into an acid and then performing an amide coupling to append a second fragment, a key step in building many kinase inhibitors.[8][9]
Caption: Multi-step workflow from nitrile to a representative bioactive scaffold.
This strategy, starting from a versatile building block like this compound, allows for the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery programs.
References
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Gundersen, K., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). Available at: [Link]
-
Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indonesian Journal of Chemical Research, 11(1), 23-28. Available at: [Link]
-
Bardaweel, S. K., et al. (2021). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Mini-Reviews in Organic Chemistry, 18. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2014). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. ResearchGate. Available at: [Link]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. Available at: [Link]
-
Al-Zaydi, K. M. (2009). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Molecules, 14(6), 2187-2200. Available at: [Link]
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Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(23), 8516. Available at: [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. Available at: [Link]
-
Wu, T., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. Available at: [Link]
-
Wang, X., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1779. Available at: [Link]
-
Jabeen, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
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Application Notes & Protocols: The Strategic Utility of 2-(Pyrrolidin-1-yl)isonicotinonitrile in Modern Heterocyclic Synthesis
Abstract
This guide provides an in-depth exploration of 2-(Pyrrolidin-1-yl)isonicotinonitrile as a pivotal building block for the synthesis of complex heterocyclic compounds. The nicotinonitrile scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The strategic introduction of a pyrrolidine moiety at the 2-position profoundly influences the electronic landscape of the pyridine ring, creating a versatile and highly reactive synthon for drug discovery and materials science. We will dissect the synthesis of the title compound, provide detailed protocols for its application in constructing fused heterocyclic systems, and offer mechanistic insights into the transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful intermediate.
The Synthon: Understanding the Value of this compound
The utility of this compound stems from the unique interplay of its constituent functional groups. The pyrrolidine ring, a five-membered saturated N-heterocycle, acts as a potent electron-donating group (EDG) through resonance of the nitrogen lone pair into the pyridine ring.[2][3][4] Conversely, the nitrile group at the 4-position (isonicotinonitrile) is a strong electron-withdrawing group (EWG).
This "push-pull" electronic arrangement confers several strategic advantages:
-
Enhanced Nucleophilicity: The electron-donating pyrrolidine group increases the electron density of the pyridine ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack if required and modulating the reactivity of other positions.
-
Activated Nitrile Group: The nitrile group is a versatile chemical handle that can be transformed into various other functionalities such as amines, amides, or carboxylic acids.[5] Its position on the electron-deficient pyridine ring makes it susceptible to nucleophilic addition, a key step in many cyclization strategies.
-
Pre-functionalized Core: Utilizing this compound provides a pre-functionalized pyridine core, streamlining synthetic routes to complex molecules and avoiding harsh conditions often required for direct functionalization of the pyridine ring. This is crucial in multi-step syntheses common in drug development.
The strategic incorporation of nitrile groups is a well-established tactic in drug design to enhance binding affinity, modulate physicochemical properties for better bioavailability, and block sites of metabolic degradation.[5][6]
Synthesis of the Core Building Block: this compound
The most direct and efficient method for preparing the title compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable 2-halopyridine precursor, such as 2-chloroisonicotinonitrile, with pyrrolidine. The electron-withdrawing nitrile group activates the ring towards nucleophilic attack, facilitating the displacement of the halide.
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Application Notes & Protocols: Pharmacological Profiling of 2-(Pyrrolidin-1-yl)isonicotinonitrile Derivatives as Novel Kinase Inhibitors
Abstract: This guide provides a comprehensive framework for the pharmacological characterization of novel 2-(Pyrrolidin-1-yl)isonicotinonitrile derivatives. Recognizing the prevalence of nitrogen-containing heterocyclic scaffolds in modern kinase inhibitor design, we propose a strategic workflow focused on evaluating this chemical series against the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, a critical axis in cell growth and proliferation that is frequently dysregulated in cancer.[1] The protocols herein are designed to be a self-validating cascade, beginning with direct target engagement and selectivity, progressing to cell-based functional validation, and concluding with essential early-stage ADME/Tox profiling. This document serves as a technical guide for researchers, scientists, and drug development professionals aiming to systematically evaluate novel small molecule entities.
Introduction: Rationale and Strategic Overview
The this compound core represents a promising scaffold for inhibitor development, offering multiple points for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. Our profiling strategy is built on the hypothesis that derivatives of this class may function as inhibitors of protein or lipid kinases. The PI3K/AKT/mTOR pathway was selected as the primary target pathway for this guide due to its profound therapeutic relevance and the availability of robust, well-validated assay methodologies.[1][2]
Aberrant signaling through this pathway drives unchecked cellular growth, proliferation, and survival.[2] Therefore, a compound that effectively modulates this cascade is of high therapeutic interest. Our evaluation workflow is designed to answer three critical questions in sequence:
-
Target Engagement & Selectivity: Do the compounds directly inhibit the target kinase, and how selective are they across the human kinome?
-
Cellular Mechanism of Action: Does target inhibition in a cellular context translate to the desired downstream pathway modulation and functional anti-proliferative effects?
-
Drug-like Properties: Do the lead compounds possess favorable preliminary ADME/Tox properties to warrant further development?[3][4]
The following diagram illustrates the overall profiling cascade.
Caption: High-level workflow for pharmacological profiling.
Phase 1: Biochemical Profiling - Target Engagement and Selectivity
The foundational step is to confirm direct interaction with the intended molecular target. We will use mTOR kinase as the primary example.
Protocol: In Vitro mTOR Kinase Activity Assay (ELISA-based)
This non-radioactive, ELISA-based assay measures the phosphorylation of a key mTOR substrate, p70S6K, and is suitable for determining inhibitor potency (IC50).[5]
Principle: Recombinant active mTOR is incubated with the test compound, ATP, and a p70S6K substrate. The amount of phosphorylated substrate is then quantified using a phospho-specific antibody in a standard ELISA format.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well high-binding plate with 100 µL/well of p70S6K substrate (e.g., GST-p70S6K) at 2 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS + 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (PBS + 1% BSA) and incubate for 2 hours at room temperature.
-
Compound Preparation: Prepare a 10-point serial dilution of the this compound derivative (e.g., from 100 µM to 5 nM) in Kinase Assay Buffer. Include "vehicle only" (e.g., 0.1% DMSO) and "no enzyme" controls.
-
Kinase Reaction:
-
Wash the plate 3 times as in step 2.
-
Prepare the reaction mix: Kinase Assay Buffer, 10 µM ATP, and active recombinant mTOR enzyme.
-
Add 50 µL of the compound dilutions to the wells.
-
Initiate the reaction by adding 50 µL of the mTOR/ATP reaction mix.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by washing the plate 3 times.
-
Add 100 µL/well of the primary antibody (anti-phospho-p70S6K Thr389) diluted in Blocking Buffer. Incubate for 2 hours at room temperature.[5][6]
-
Wash the plate 3 times.
-
Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL/well of TMB substrate. Develop until color appears (5-15 min).
-
Stop the reaction with 50 µL of 1M H2SO4.
-
-
Data Acquisition: Read absorbance at 450 nm on a plate reader.
-
Analysis: Normalize the data to controls, plot percent inhibition versus log[inhibitor], and fit to a four-parameter logistic equation to determine the IC50 value.
Scientist's Note (Trustworthiness): The inclusion of "vehicle only" (0% inhibition) and "no enzyme" (100% inhibition background) controls is critical for data normalization and ensures the validity of the calculated IC50.
Kinase Selectivity Profiling
A potent compound is of little value if it is not selective. Off-target kinase inhibition can lead to toxicity.[7] A tiered approach is efficient and cost-effective.[7]
-
Tier 1: Broad Kinome Screen: Screen the compound at a single, high concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >300 kinases). The goal is to identify all potential off-targets.[7][8]
-
Tier 2: Dose-Response Confirmation: For any kinases showing significant inhibition (>70%) in Tier 1, perform a full 10-point dose-response curve to determine the IC50 value, using a protocol similar to the one described in section 2.1.[7]
Data Presentation:
| Compound ID | Target: mTOR IC50 (nM) | Off-Target: Kinase X IC50 (nM) | Off-Target: Kinase Y IC50 (nM) | Selectivity Index (Kinase X / mTOR) |
| PYN-001 | 15 | 1,250 | >10,000 | 83 |
| PYN-002 | 250 | 800 | 4,500 | 3.2 |
| PYN-003 | 8 | >10,000 | >10,000 | >1,250 |
Scientist's Note (Expertise): A higher selectivity index is desirable. A compound like PYN-003, with an index >1000-fold, is an excellent candidate to move forward. PYN-002 shows poor selectivity and would likely be deprioritized.
Phase 2: Cellular Characterization
Biochemical activity must translate to a cellular context. These assays confirm target engagement within the cell and measure the desired functional outcome.
Protocol: Cellular mTORC1 Target Engagement (TR-FRET Assay)
This protocol measures the phosphorylation of a direct mTORC1 substrate in a cellular lysate using Time-Resolved Förster Resonance Energy Transfer (TR-FRET), a robust high-throughput method.[1][2]
Principle: A specific cell line (e.g., MCF-7 breast cancer) is treated with the inhibitor. After lysis, the level of phosphorylated p70S6K (at Thr389) is quantified using a terbium-labeled antibody (donor) and a GFP-tagged substrate or a second fluorescently-labeled antibody (acceptor). Inhibition of mTOR prevents phosphorylation, leading to a decrease in the TR-FRET signal.
Caption: Workflow for a cell-based TR-FRET assay.
Step-by-Step Protocol:
-
Cell Culture: Seed MCF-7 cells in a 96-well plate at a density of 30,000 cells/well and culture for 24 hours.
-
Serum Starvation: Replace media with serum-free media and incubate for 4 hours to reduce basal pathway activity.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Incubate for 1 hour.
-
Pathway Stimulation: Add a growth factor like insulin (10 µg/mL final concentration) to all wells except the unstimulated control. Incubate for 30 minutes.[6]
-
Cell Lysis: Aspirate media and add 50 µL of Lysis Buffer containing protease and phosphatase inhibitors. Incubate for 15 minutes on an orbital shaker.
-
Detection: Transfer 20 µL of lysate to a new assay plate. Add 20 µL of the TR-FRET antibody mix (e.g., LanthaScreen™ Tb-anti-p-p70S6K antibody).[1]
-
Incubation & Readout: Incubate for 2 hours at room temperature, protected from light. Read the plate on a TR-FRET enabled reader (e.g., measuring emission at 520 nm and 495 nm).
-
Analysis: Calculate the emission ratio (520/495). Normalize data to stimulated (0% inhibition) and unstimulated (100% inhibition) controls to determine the cellular EC50.
Protocol: Cell Proliferation Assay (MTT or equivalent)
This assay determines the functional consequence of mTOR inhibition—the suppression of cancer cell proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a low density (e.g., 3,000 cells/well) to allow for growth over several days.
-
Compound Addition: After 24 hours, add a 10-point serial dilution of the test compound.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Analysis: Plot cell viability (%) versus log[inhibitor] and fit the curve to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Compound ID | Cellular Target Engagement EC50 (nM) | Cell Proliferation GI50 (nM) | Therapeutic Index (GI50 / EC50) |
| PYN-001 | 45 | 90 | 2.0 |
| PYN-003 | 20 | 35 | 1.75 |
Scientist's Note (Expertise): A good correlation between the target engagement EC50 and the functional GI50 (Therapeutic Index close to 1) provides strong evidence that the observed anti-proliferative effect is indeed caused by the on-target inhibition of the mTOR pathway.
Phase 3: Early ADME/Tox Profiling
Good potency is irrelevant if a compound cannot reach its target in vivo or is toxic. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical for selecting candidates with a higher probability of success.[3][9][10]
Caption: Simplified mTOR signaling pathway showing the point of inhibition.
In Silico ADME/Tox Prediction
Before committing to expensive wet-lab experiments, free and robust online tools can provide valuable guidance.[9]
-
Tools: Use web servers like SwissADME or pkCSM.
-
Parameters to Assess:
-
Physicochemical Properties: Molecular Weight (MW), LogP, Hydrogen Bond Donors/Acceptors.
-
Drug-likeness: Lipinski's Rule of Five violations.
-
Pharmacokinetics: Predicted aqueous solubility, Caco-2 permeability, CYP450 inhibition.
-
Toxicity: AMES toxicity, hERG inhibition predictions.
-
Protocol: In Vitro Metabolic Stability (Human Liver Microsomes)
This assay assesses how quickly a compound is metabolized by key drug-metabolizing enzymes.
Step-by-Step Protocol:
-
Reaction Preparation: In a 96-well plate, combine Human Liver Microsomes (HLM) and the test compound (1 µM final concentration) in phosphate buffer.
-
Initiation: Pre-warm the plate to 37°C. Start the reaction by adding a pre-warmed NADPH solution (cofactor).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).
Data Interpretation:
| Compound ID | In Vitro t½ (minutes) | Predicted In Vivo Clearance |
| PYN-001 | < 5 | High |
| PYN-003 | 45 | Low-Moderate |
Scientist's Note (Trustworthiness): A compound with a very short half-life like PYN-001 may be cleared too rapidly in vivo to be effective. PYN-003 shows more promising metabolic stability. Including a control compound with known metabolic properties (e.g., Verapamil) is essential for validating each experimental run.
Conclusion and Forward Look
This application guide outlines a systematic, multi-phase strategy for the comprehensive pharmacological profiling of this compound derivatives. By integrating biochemical, cellular, and early ADME/Tox assays, researchers can efficiently identify lead candidates with a high degree of on-target potency, cellular activity, and favorable drug-like properties. A compound like the hypothetical PYN-003 , which demonstrates high potency (IC50 = 8 nM), excellent selectivity (>1,250-fold), strong cellular activity (EC50 = 20 nM), and promising metabolic stability (t½ = 45 min), would be a prime candidate for advancement into more complex cellular models and subsequent in vivo pharmacokinetic and efficacy studies.
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Hancock, M. K., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening. Available at: [Link]
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Chávez-Hernández, A. L., et al. (2021). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Molecules. Available at: [Link]
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Vigneron, S., et al. (2008). A convenient and sensitive mTOR activity assay with native and recombinant mTOR. Molecular Cancer Therapeutics. Available at: [Link]
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Xenobiotix. (2022). Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry Blog. Available at: [Link]
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Sygnature Discovery. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available at: [Link]
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Luffer-Atlas, D., & Atrakchi, A. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. Available at: [Link]
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Unchained Labs. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. Available at: [Link]
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Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Substituted Nicotinonitriles in Medicinal Chemistry
Introduction: The Privileged Nicotinonitrile Scaffold in Drug Discovery
The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[4][5] The unique electronic properties of the nitrile group, acting as a potent hydrogen bond acceptor and a bioisostere for other functional groups, contribute to the diverse molecular interactions that these compounds can achieve with biological targets.[4] Several marketed drugs, such as the kinase inhibitors Bosutinib, Neratinib, and the phosphodiesterase inhibitor Milrinone, feature the nicotinonitrile core, underscoring its therapeutic significance.[1][2] This document provides a detailed guide for researchers and drug development professionals on the synthesis of substituted nicotinonitriles, focusing on robust and versatile methodologies with proven applicability in a medicinal chemistry context.
Strategic Approaches to Nicotinonitrile Synthesis
The synthesis of substituted nicotinonitriles can be broadly categorized into several key strategies, each offering distinct advantages depending on the desired substitution pattern and the complexity of the target molecule. This guide will focus on three prominent and widely applicable methods:
-
Multicomponent Reactions (MCRs): Offering high efficiency and atom economy by combining three or more reactants in a single step to generate complex products.
-
The Bohlmann-Rahtz Pyridine Synthesis: A classical and reliable two-step method for producing 2,3,6-trisubstituted pyridines.
-
The Thorpe-Ziegler Reaction: An intramolecular cyclization of dinitriles, particularly useful for the synthesis of fused pyridine ring systems.
Multicomponent Reactions (MCRs) for Diverse Nicotinonitriles
MCRs are a powerful tool in medicinal chemistry for the rapid generation of libraries of structurally diverse compounds. For nicotinonitrile synthesis, a common MCR involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium source.
Causality in Experimental Choices
The choice of catalyst and reaction conditions is critical in MCRs to ensure high yields and selectivity. Catalysts can range from simple bases to more complex systems like magnetic nanoparticles, which facilitate catalyst recovery and reuse, aligning with the principles of green chemistry.[6][7] The use of solvent-free conditions or eco-friendly solvents like ethanol further enhances the sustainability of these methods.[8]
General Workflow for a Four-Component Nicotinonitrile Synthesis
Caption: General workflow for a four-component synthesis of substituted nicotinonitriles.
Protocol: Magnetically Recoverable Catalyst for Nicotinonitrile Synthesis
This protocol is adapted from a method utilizing a magnetic H-bond catalyst for a green, solvent-free synthesis of nicotinonitriles.[6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Acetophenone derivative (1 mmol)
-
3-Oxo-3-phenylpropanenitrile (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
Fe3O4@SiO2@tosyl-carboxamide catalyst (specify loading, e.g., 0.02 g)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, acetophenone derivative, 3-oxo-3-phenylpropanenitrile, and ammonium acetate.
-
Add the Fe3O4@SiO2@tosyl-carboxamide catalyst to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) under solvent-free conditions for the required time (e.g., 40-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol and separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with ethanol and decant the ethanol solution.
-
Combine the ethanol solutions and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
| Entry | Aldehyde | Ketone | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetophenone | 90 | [7] |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 85 | [7] |
| 3 | 4-Methoxybenzaldehyde | 4'-Methylacetophenone | 92 | [6] |
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process that allows for the formation of 2,3,6-trisubstituted pyridines.[9][10][11] The reaction proceeds through the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[9][12]
Mechanistic Insights
The initial Michael addition of the enamine to the ethynylketone is followed by an E/Z isomerization of the resulting aminodiene.[13] This isomerization is crucial as it brings the reacting groups into proximity for the subsequent cyclodehydration to occur.[13] The high temperatures initially required for the cyclization can be a drawback, but the use of acid catalysis can significantly lower the reaction temperature.[9][10]
Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.
Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol describes a one-pot modification of the Bohlmann-Rahtz synthesis using acid catalysis to avoid the isolation of the intermediate and reduce the reaction temperature.[13]
Materials:
-
β-Aminocrotononitrile (1 mmol)
-
1-Phenylprop-2-yn-1-one (1 mmol)
-
Acetic acid (catalytic amount)
-
Toluene (solvent)
Procedure:
-
Dissolve the β-aminocrotononitrile and 1-phenylprop-2-yn-1-one in toluene in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for the required time (e.g., 4-8 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the 2,6-dimethyl-4-phenylnicotinonitrile product by spectroscopic methods.
| Catalyst | Temperature (°C) | Advantages | Reference |
| None (Thermal) | 120-170 | High yields with pure intermediate | [13] |
| Acetic Acid | Reflux in Toluene | One-pot procedure, lower temperature | [9] |
| Amberlyst-15 | Room Temp to Reflux | Mild conditions, easy work-up | [10] |
The Thorpe-Ziegler Reaction for Fused Nicotinonitriles
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, where a dinitrile undergoes base-catalyzed cyclization to form a cyclic β-enaminonitrile.[14][15] This method is particularly valuable for synthesizing fused heterocyclic systems containing a nicotinonitrile moiety.[14][16] Subsequent hydrolysis of the enamine can yield a cyclic ketone.[17]
Driving the Intramolecular Cyclization
The reaction is typically performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.[14] The choice of a strong, non-nucleophilic base such as sodium hydride or lithium bis(trimethylsilyl)amide is crucial to deprotonate the α-carbon to the nitrile without competing side reactions.[14]
Caption: Mechanism of the Thorpe-Ziegler reaction.
Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative
This protocol is a representative example of how the Thorpe-Ziegler reaction can be employed to construct fused heterocyclic systems.[18]
Materials:
-
Appropriately substituted 2-(cyanomethylthio)nicotinonitrile (1 mmol)
-
Sodium ethoxide (1.1 mmol)
-
Anhydrous ethanol (solvent)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the 2-(cyanomethylthio)nicotinonitrile in anhydrous ethanol dropwise to the sodium ethoxide solution at room temperature.
-
Stir the reaction mixture at room temperature for the required time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the resulting 3-aminothieno[2,3-b]pyridine-2-carbonitrile derivative using spectroscopic methods.
| Ring Size | Base | Conditions | Typical Yields | Reference |
| 5-8 membered | NaH, LiHMDS | High dilution, aprotic solvent | Good to excellent | [14][17] |
| >13 membered | NaH, LiHMDS | High dilution, aprotic solvent | Moderate to good | [17] |
| 9-12 membered | - | Generally fails | Poor to none | [17] |
Conclusion and Future Perspectives
The synthesis of substituted nicotinonitriles remains a vibrant area of research in medicinal chemistry. The methodologies outlined in this guide provide a solid foundation for accessing a wide array of these valuable compounds. The ongoing development of novel catalytic systems, the expansion of multicomponent reaction scope, and the application of green chemistry principles will undoubtedly continue to enrich the synthetic chemist's toolbox for the efficient and sustainable production of next-generation nicotinonitrile-based therapeutics.
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FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Thieme Connect. [Link]
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Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]
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Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]
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A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]
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Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]
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Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]
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Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. National Institutes of Health. [Link]
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The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds. ResearchGate. [Link]
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A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. [Link]
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General synthetic route of nicotinonitrile compounds 6a–c and 7. ResearchGate. [Link]
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2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. ACS Publications. [Link]
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Thorpe-Ziegler Reaction. Chem-Station. [Link]
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Thorpe reaction. Wikipedia. [Link]
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Application Note: 2-(Pyrrolidin-1-yl)isonicotinonitrile as a Versatile Synthon for Active Pharmaceutical Ingredient (API) Development
Abstract
2-(Pyrrolidin-1-yl)isonicotinonitrile is a substituted cyanopyridine that has emerged as a valuable and versatile building block in medicinal chemistry and pharmaceutical development. Its unique electronic properties, stemming from the electron-donating pyrrolidino group and the electron-withdrawing nitrile function on the pyridine core, make it an ideal scaffold for constructing complex molecular architectures. This document provides a detailed guide for researchers, chemists, and drug development professionals on the applications and experimental protocols involving this key intermediate. We will explore its synthesis, key transformations of its functional groups, and its role in the synthesis of precursors for APIs, particularly in the context of creating diverse compound libraries for drug discovery.
Introduction and Significance
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1] Functionalization of this core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles. This compound offers two primary points for chemical modification: the nitrile group and the pyridine ring itself.
The electron-donating pyrrolidine substituent modulates the reactivity of the pyridine ring, while the cyano group serves as a versatile handle for a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems.[2][3] These transformations are fundamental in the synthesis of various classes of drugs, including enzyme inhibitors and receptor antagonists.[1][4] The parent compound is typically synthesized from 2-chloro-4-cyanopyridine, an important intermediate in its own right for producing substituted pyridines.[5]
Physicochemical Properties and Characterization
Proper characterization of the starting material is critical for reproducible downstream synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 127680-87-9 | [6][7] |
| Molecular Formula | C₁₀H₁₁N₃ | [6][7] |
| Molecular Weight | 173.21 g/mol | [6][7] |
| Appearance | White to off-white solid powder | [1] |
| Purity | Typically ≥98% | [6] |
| Storage | Store in a dry, sealed container at 2-8°C | [6] |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and DMF. Insoluble in water. | [1] |
| Topological Polar Surface Area (TPSA) | 39.92 Ų | [6] |
| logP | 1.55 | [6] |
Note: Experimental properties should always be confirmed by in-house analysis.
Core Synthetic Applications & Rationale
The utility of this compound stems from its precursor, 2-chloro-4-cyanopyridine, and the subsequent transformations it can undergo.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most direct route to synthesize the title compound is through the nucleophilic aromatic substitution of 2-chloro-4-cyanopyridine with pyrrolidine. The chlorine atom at the 2-position of the pyridine ring is activated towards substitution by the electron-withdrawing effect of the ring nitrogen and the cyano group at the 4-position. This makes it an excellent electrophile for reaction with amine nucleophiles.
Caption: Synthesis of the title compound via SNAr.
This reaction is typically performed in a polar aprotic solvent, such as DMF or DMSO, and may be facilitated by a non-nucleophilic base to scavenge the HCl byproduct. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Downstream Transformations for API Synthesis
Once synthesized, the nitrile group is the primary site for further elaboration, providing access to several key functional groups common in APIs.
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile affords 2-(pyrrolidin-1-yl)isonicotinic acid. Carboxylic acids are crucial functionalities, often used to improve solubility (by salt formation) or to act as a key binding motif in enzyme inhibitors.
-
Reduction to Amine: The nitrile can be reduced to a primary amine, (2-(pyrrolidin-1-yl)pyridin-4-yl)methanamine, using reducing agents like LiAlH₄ or catalytic hydrogenation. The resulting aminomethylpyridine moiety is a common feature in various biologically active molecules.
-
Formation of Amides: Partial hydrolysis or reaction with reagents like hydrogen peroxide under basic conditions can yield the corresponding carboxamide. Amides are fundamental components of peptide-based drugs and other APIs, contributing to structural rigidity and hydrogen bonding capabilities.
Caption: Major synthetic routes from the nitrile group.
Detailed Experimental Protocols
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis from commercially available 2-chloro-4-cyanopyridine.
Materials:
-
2-chloro-4-cyanopyridine (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-4-cyanopyridine and potassium carbonate.
-
Add anhydrous DMF to dissolve/suspend the solids (approx. 5-10 mL per gram of starting material).
-
Begin vigorous stirring and add pyrrolidine dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Causality: Heating provides the necessary activation energy for the SNAr reaction. K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, driving it to completion. DMF is an excellent polar aprotic solvent that helps dissolve the reactants and facilitates the substitution.
-
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase) until the starting material spot is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Hydrolysis of this compound to the Carboxylic Acid
This protocol provides a general method for converting the nitrile to a carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
6M Hydrochloric Acid (HCl) or 6M Sodium Hydroxide (NaOH)
-
Dioxane or Ethanol (as a co-solvent if needed)
-
Dichloromethane (DCM)
Procedure (Acidic Hydrolysis):
-
Suspend this compound in 6M HCl in a round-bottom flask.
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The reaction should become homogeneous as it proceeds.
-
Causality: Strong acid and heat are required to hydrolyze the stable nitrile group, first to the amide and then to the carboxylic acid, releasing ammonium chloride as a byproduct.
-
-
Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the product mass.
-
Cool the reaction to room temperature and carefully neutralize with a base (e.g., solid NaOH or concentrated NaOH solution) to the isoelectric point of the product (typically pH 3-5), at which point the product will precipitate.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the desired carboxylic acid.
Caption: A typical workflow for organic synthesis.
Safety and Handling
While specific toxicological properties of this compound have not been fully investigated, it should be handled with care, following standard laboratory safety procedures.[8] Precursors and related compounds carry known hazards.
-
General Handling: Use only in a chemical fume hood.[8] Avoid breathing dust, vapor, or mist. Do not ingest. Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store locked up.[9]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
This compound is a highly functionalized and synthetically tractable building block for pharmaceutical research. Its straightforward preparation and the versatile chemistry of the nitrile group provide a reliable platform for generating novel molecular entities. The protocols and data presented in this application note offer a solid foundation for scientists to incorporate this valuable intermediate into their API synthesis programs, facilitating the exploration of new chemical space and the development of next-generation therapeutics.
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Bernal, I., et al. (2024). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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Takano, D., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Retrieved from [Link]
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Al-Majid, A. M., et al. (2024). Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. Scientific Reports. Retrieved from [Link]
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Application Notes and Protocols: In Vitro Evaluation of 2-(Pyrrolidin-1-yl)isonicotinonitrile in Cancer Cell Lines
Introduction: Unveiling the Anticancer Potential of Novel Pyridine Derivatives
Cancer remains a formidable challenge in modern medicine, necessitating a continuous search for novel therapeutic agents with improved efficacy and selectivity.[1] Pyridine and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with numerous examples demonstrating potent antiproliferative and cytotoxic activities against various cancer cell lines.[2] The isonicotinonitrile scaffold, in particular, is a key pharmacophore in several clinically relevant molecules. The incorporation of a pyrrolidine moiety can enhance the lipophilicity and cellular uptake of a compound, potentially leading to improved biological activity.
This document provides a comprehensive guide for the in vitro evaluation of a novel pyridine derivative, 2-(Pyrrolidin-1-yl)isonicotinonitrile, as a potential anticancer agent. We will detail a logical, stepwise approach to characterizing its effects on cancer cell lines, from initial cytotoxicity screening to more in-depth mechanistic studies. The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to rigorously assess the compound's therapeutic potential. While specific data for this compound is not yet established, the methodologies described are based on well-validated assays used in anticancer drug discovery.[3][4]
Experimental Strategy: A Phased Approach to Characterization
A systematic evaluation is crucial to understanding the anticancer profile of a new chemical entity. We propose a multi-tiered approach, beginning with broad screening and progressing to more focused mechanistic assays.
Caption: A phased experimental workflow for the in vitro evaluation of this compound.
Part 1: Initial Screening and Cytotoxicity Assessment
The primary goal of this phase is to determine if this compound exhibits cytotoxic or cytostatic effects on a panel of cancer cell lines and to quantify its potency.
Compound Preparation and Handling
Proper handling and solubilization of the test compound are critical for accurate and reproducible results.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Working Solutions: Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for the assays.
Cell Line Selection and Culture
The choice of cell lines should ideally represent a variety of cancer types to assess the compound's spectrum of activity. Consider including both adherent and suspension cell lines.
-
Recommended Cell Lines: A common starting point is the NCI-60 panel, which includes cell lines from leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers.[5]
-
Cell Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before seeding for experiments.
Cell Viability Assay (MTT Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
| Parameter | Description |
| Cell Seeding Density | Varies by cell line (e.g., 5,000-10,000 cells/well) |
| Compound Concentration Range | e.g., 0.01 µM to 100 µM |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Incubation with MTT | 2-4 hours |
| Solubilization Time | Overnight or until crystals are dissolved |
| Absorbance Wavelength | 570 nm (reference ~630 nm) |
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of this compound is established, the next step is to investigate how it affects cancer cells. Key areas to explore include the induction of apoptosis and effects on the cell cycle.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.[10]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[11]
-
Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[10]
Data Interpretation:
The flow cytometry data will be presented as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with PI staining is a widely used method to analyze the DNA content of a cell population and determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12]
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping.[12][13] Cells can be stored in ethanol at -20°C for several weeks.[14]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[12]
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA.[13][14]
-
PI Staining: Add PI staining solution to the cells.[14]
-
Incubation: Incubate the cells at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[12][13]
Data Analysis:
The resulting DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests that this compound may induce cell cycle arrest at that checkpoint.
| Parameter | Description |
| Fixation | Cold 70% Ethanol |
| Stain | Propidium Iodide (PI) |
| Enzyme Treatment | RNase A |
| Analysis Method | Flow Cytometry |
| Output | DNA content histogram (G0/G1, S, G2/M phases) |
Cellular Proliferation Assay (BrdU Incorporation)
To confirm that the observed decrease in cell viability is due to an anti-proliferative effect, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay can be performed. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[15][16]
Protocol:
-
Cell Treatment and BrdU Labeling: Treat cells with the compound for a desired period, then add BrdU labeling solution to the culture medium and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.[15][17]
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acidic solution to expose the incorporated BrdU.[18][19]
-
Immunodetection: Incubate the cells with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody.[18]
-
Analysis: The proliferation rate can be quantified using a fluorescence microplate reader or visualized by fluorescence microscopy.
A decrease in BrdU incorporation in treated cells compared to controls would indicate that this compound inhibits DNA synthesis and cellular proliferation.
Part 3: Assessment of Long-Term Effects
While short-term assays provide valuable information on cytotoxicity and immediate cellular responses, it is also important to assess the long-term effects of a compound on the clonogenic survival of cancer cells.
Colony Formation (Clonogenic) Assay
The colony formation assay is an in vitro method to determine the ability of a single cell to undergo unlimited division and form a colony. It is considered a stringent test for the effectiveness of cytotoxic agents.[20]
Protocol:
-
Cell Seeding: Plate a low number of single cells in a 6-well plate.
-
Compound Treatment: Treat the cells with low concentrations of this compound for a specified period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet.[20]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Data Analysis:
Calculate the plating efficiency and the surviving fraction for each treatment condition. A reduction in the number and size of colonies in treated wells compared to the control indicates that the compound has a long-term inhibitory effect on cell survival and proliferation.
Conclusion and Future Directions
The methodologies detailed in this guide provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The data generated from these assays will establish its cytotoxic and anti-proliferative activity, shed light on its mechanism of action by examining its effects on apoptosis and the cell cycle, and determine its impact on the long-term survival of cancer cells. Positive and significant results from this comprehensive in vitro evaluation would warrant further investigation, including target identification studies, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize its anticancer properties.
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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- 18. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. artscimedia.case.edu [artscimedia.case.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Pyrrolidin-1-yl)isonicotinonitrile Synthesis
Welcome to the dedicated technical support center for the synthesis of 2-(Pyrrolidin-1-yl)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key chemical intermediate.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic pyrrolidine attacks the electron-deficient pyridine ring at the C-2 position, displacing a halide leaving group. The nitrile group at the C-4 position acts as a potent electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack, particularly at the C-2 and C-6 positions.
The general reaction scheme is as follows:
This guide will walk you through the critical parameters of this reaction, helping you to maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low to no conversion. What are the primary factors I should investigate?
A1: Low or no conversion in this SNAr reaction typically points to one of three main areas: the reactivity of your starting materials, the reaction conditions, or the presence of inhibitors.
-
Starting Material Reactivity: The nature of the leaving group on the 2-haloisonicotinonitrile is critical. The reactivity order for the halide is F > Cl > Br > I.[1] If you are using 2-chloroisonicotinonitrile and experiencing low reactivity, consider switching to 2-fluoroisonicotinonitrile, which can dramatically increase the reaction rate.
-
Reaction Temperature: SNAr reactions on less activated or sterically hindered pyridine rings often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is recommended.
-
Solvent Choice: The use of a polar aprotic solvent is crucial for SNAr reactions. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can solvate the cation of the nucleophile and do not interfere with the reaction.
-
Presence of Water: Ensure all your reagents and glassware are dry. The presence of water can protonate the pyrrolidine, reducing its nucleophilicity, and can also lead to the formation of 2-hydroxyisonicotinonitrile as a byproduct.
Q2: I am observing the formation of a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of dark, polymeric byproducts is often a result of side reactions occurring at high temperatures or in the presence of a strong base.
-
Excessive Heat: While heat is often necessary, prolonged exposure to very high temperatures can lead to decomposition of the starting materials or the product. Monitor your reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Base Strength: If you are using a very strong base, it can deprotonate other positions on the pyridine ring or the pyrrolidine, leading to undesired side reactions. A milder base, such as potassium carbonate (K2CO3) or a tertiary amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA), is often sufficient to scavenge the acid formed during the reaction without causing decomposition. Pyrrolidine itself can sometimes act as both the nucleophile and the base if used in excess.
Q3: How do I choose the right base for this reaction?
A3: The role of the base is to neutralize the hydrohalic acid (e.g., HCl) that is formed during the reaction. The choice of base can significantly impact the reaction's success.
-
Inorganic Bases: Anhydrous potassium carbonate (K2CO3) is a commonly used and effective base for this type of reaction. It is generally non-nucleophilic and strong enough to drive the reaction forward.
-
Amine Bases: A non-nucleophilic tertiary amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA) can also be used. They are soluble in organic solvents, which can be advantageous for homogeneous reaction mixtures.
-
Excess Pyrrolidine: Using an excess of pyrrolidine (e.g., 2-3 equivalents) can serve a dual purpose: acting as the nucleophile and as the base to neutralize the generated acid. This simplifies the reaction setup but may require a more rigorous purification to remove the excess pyrrolidine.
Q4: What is the best way to purify the final product, this compound?
A4: Purification strategies will depend on the scale of your reaction and the nature of the impurities.
-
Aqueous Work-up: After the reaction is complete, the mixture can be cooled, diluted with water, and extracted with an organic solvent like ethyl acetate or dichloromethane. This will remove inorganic salts and highly polar impurities.
-
Column Chromatography: For high purity, column chromatography on silica gel is the most effective method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the product from unreacted starting materials and byproducts.
-
Crystallization: If the product is a solid and of sufficient purity after an initial work-up, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an efficient final purification step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive starting material (leaving group).2. Insufficient temperature.3. Inappropriate solvent.4. Wet reagents/glassware. | 1. Switch from 2-chloroisonicotinonitrile to the more reactive 2-fluoroisonicotinonitrile.2. Gradually increase the reaction temperature in increments of 20 °C, monitoring for product formation and decomposition.3. Use a polar aprotic solvent such as DMF or DMSO.4. Ensure all reagents are anhydrous and glassware is flame-dried before use. |
| Formation of Dark Byproducts/Tar | 1. Reaction temperature is too high.2. Base is too strong.3. Prolonged reaction time. | 1. Reduce the reaction temperature and monitor the reaction closely to avoid overheating.2. Use a milder base like K2CO3 or an amine base like Et3N or DIPEA.3. Monitor the reaction by TLC/LC-MS and quench it as soon as the starting material is consumed. |
| Multiple Spots on TLC (Difficult Purification) | 1. Formation of regioisomers (less likely in this specific synthesis).2. Side reactions due to impurities in starting materials.3. Hydrolysis of the nitrile group. | 1. Confirm the identity of the major product by NMR and MS.2. Ensure the purity of your 2-haloisonicotinonitrile and pyrrolidine.3. Maintain anhydrous conditions and avoid strongly acidic or basic work-up conditions if the nitrile is sensitive. |
| Product is Difficult to Isolate from the Reaction Mixture | 1. Product is highly soluble in the reaction solvent.2. Emulsion formation during aqueous work-up. | 1. After the reaction, remove the high-boiling solvent under high vacuum. Dissolve the residue in a more volatile solvent for purification.2. Add a saturated brine solution during the aqueous work-up to break up emulsions. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the reactivity of your starting materials.
Materials:
-
2-Chloroisonicotinonitrile or 2-Fluoroisonicotinonitrile (1.0 eq)
-
Pyrrolidine (1.5 - 2.0 eq)
-
Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material.
-
Add pyrrolidine (1.5 - 2.0 eq) to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Mechanistic Insights
The synthesis of this compound proceeds through a well-established SNAr mechanism. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Sources
Technical Support Center: A Troubleshooting Guide for Nicotinonitrile Synthesis
Welcome to the technical support center for nicotinonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile chemical intermediate.[1][2] Drawing from established protocols and field-proven insights, this resource provides in-depth troubleshooting advice in a direct question-and-answer format to address specific experimental issues.
I. Synthesis from Nicotinamide: Dehydration Reactions
The dehydration of nicotinamide is a common and straightforward method for producing nicotinonitrile.[3] However, challenges can arise. This section addresses frequent problems encountered with this synthetic route.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the dehydration of nicotinamide can stem from several factors:
-
Incomplete Reaction: The dehydration may not have gone to completion.
-
Solution: Ensure a homogenous mixture of nicotinamide and the dehydrating agent, such as phosphorus pentoxide (P₂O₅), by thoroughly shaking the powders before heating.[3][4] Gradually increase the heating mantle temperature and continue heating until no more product distills over.[3] Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[5]
-
-
Sub-optimal Reagent Ratio: An incorrect ratio of nicotinamide to the dehydrating agent can lead to an incomplete reaction.
-
Solution: A common protocol suggests a near 1:1 molar ratio, for instance, 0.82 moles of nicotinamide to 0.70 moles of phosphorus pentoxide.[4] Carefully measure and ensure the correct stoichiometry.
-
-
Product Loss During Workup: Nicotinonitrile is a solid at room temperature and can solidify in the condenser, leading to loss of product.[4]
Q2: The reaction mixture turned dark red or black, and there was uncontrolled foaming. What went wrong?
A2: This is indicative of an exothermic reaction that has become uncontrolled, often seen when using potent dehydrating agents like phosphorus pentachloride.[6]
-
Cause: Rapid heating or insufficient heat dissipation.
-
Solution:
-
Controlled Heating: Heat the mixture gradually with a free flame, moving it about to melt the material as rapidly as possible without causing vigorous, uncontrolled boiling.[4]
-
Proper Mixing: Ensure the reactants are well-mixed before heating to promote even heat distribution.[4]
-
Reduced Pressure: Conducting the distillation under reduced pressure (15-20 mm) helps to lower the boiling point and control the reaction temperature.[4]
-
Q3: How do I effectively purify the crude nicotinonitrile?
A3: Purification is crucial to obtain high-purity nicotinonitrile.
-
Initial Workup: After distillation, the collected product is typically dissolved in a solvent like ether. This solution is then washed to remove any water-soluble impurities.[4]
-
Solvent Removal: The solvent is removed by distillation on a steam bath or by rotary evaporation.[3][4]
-
Final Purification: The crude product can be further purified by:
Experimental Workflow: Dehydration of Nicotinamide
Caption: Workflow for the synthesis of nicotinonitrile from nicotinamide.
II. Synthesis from 3-Picoline: Ammoxidation
The vapor-phase ammoxidation of 3-picoline is a major industrial route to nicotinonitrile.[7] This method involves reacting 3-picoline with ammonia and oxygen over a catalyst at high temperatures.
Frequently Asked Questions (FAQs)
Q1: My conversion of 3-picoline is high, but the selectivity for nicotinonitrile is low. What are the common side products and how can I minimize them?
A1: Low selectivity is a common issue in ammoxidation, often due to the formation of byproducts like pyridine and carbon oxides (CO, CO₂).[8]
-
Catalyst Choice: The catalyst plays a crucial role in selectivity. Vanadia-based catalysts, particularly those supported on zirconia or alumina, have shown high activity and selectivity for nicotinonitrile formation.[8][9][10] The nature of the vanadium precursor can also impact catalyst performance.[9]
-
Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase conversion, they may also promote over-oxidation to CO₂. The optimal temperature range is typically between 350-450°C.
-
Reactant Feed Ratios: The molar ratios of ammonia to 3-picoline and oxygen to 3-picoline are important. An excess of ammonia can help suppress the formation of byproducts.
Q2: The catalyst appears to be deactivating over time. What causes this and how can it be addressed?
A2: Catalyst deactivation can occur due to several reasons in high-temperature gas-phase reactions.
-
Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.
-
Sintering: The high reaction temperatures can cause the catalyst support or the active metal particles to sinter, reducing the active surface area.
-
Poisoning: Impurities in the feed stream can poison the catalyst.
-
Solution:
-
Regeneration: The catalyst can often be regenerated by periodically stopping the feed and passing air over the catalyst bed to burn off coke deposits.[8]
-
Optimized Conditions: Operating at the lowest possible temperature that still provides good conversion and selectivity can help minimize sintering.
-
Feed Purity: Ensure the 3-picoline and ammonia feeds are of high purity.
-
Process Flow Diagram: Ammoxidation of 3-Picoline
Caption: Simplified process flow for nicotinonitrile synthesis via ammoxidation.
III. Synthesis from 3-Bromopyridine: Cyanation
The reaction of 3-bromopyridine with cuprous cyanide is another viable route to nicotinonitrile.[11]
Frequently Asked Questions (FAQs)
Q1: The reaction is very exothermic and difficult to control. How can I manage the reaction temperature?
A1: The reaction between 3-bromopyridine and cuprous cyanide is indeed exothermic.
-
Controlled Addition: The key to controlling this reaction is the regulated addition of cuprous cyanide to the heated 3-bromopyridine.[11] This allows for the dissipation of heat and prevents a runaway reaction.
-
Heating Bath: Using a fluid bath maintained at a constant temperature (e.g., 180-185°C) provides better temperature control than direct heating with a mantle.[11]
Q2: The workup procedure involving the copper complex is cumbersome. Are there ways to simplify it?
A2: The workup involves breaking down the copper-nicotinonitrile complex.
-
Pellet Formation: A key innovation is to pour the hot, syrupy reaction mixture into a large volume of rapidly agitated water. This forms manageable pellets of the crude complex.[11]
-
Decomposition of the Complex: The complex can be decomposed using sodium sulfhydrate or sodium sulfide in an aqueous solution.[11]
-
Extraction: After decomposition, the free nicotinonitrile can be extracted from the aqueous solution using a suitable solvent like benzene.[11]
IV. Safety Considerations
Q1: What are the primary safety hazards associated with nicotinonitrile synthesis?
A1: A thorough risk assessment should always be conducted before starting any chemical synthesis.[4]
-
Nicotinonitrile: Nicotinonitrile itself is toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[12] Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13]
-
Reagents:
-
Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent that reacts violently with water. Handle with care to avoid contact with moisture.
-
Phosphorus Pentachloride (PCl₅) and Phosphorus Oxychloride (POCl₃): These are corrosive and release irritating fumes. They should be handled in a fume hood.[6]
-
Cuprous Cyanide (CuCN): Highly toxic. Avoid inhalation of dust and contact with skin.
-
3-Picoline: Flammable and harmful if swallowed or inhaled.
-
-
General Precautions:
V. Quantitative Data Summary
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Boiling Point (°C) | Melting Point (°C) | Reference |
| Dehydration | Nicotinamide | Phosphorus Pentoxide | 83-84% | 205-208 | 50-51 | [4] |
| Ammoxidation | 3-Picoline, Ammonia, Air | Vanadia-based catalyst | ~79% (ultimate) | - | - | [8] |
| Cyanation | 3-Bromopyridine | Cuprous Cyanide | 70-75% | - | - | [11] |
VI. References
-
Organic Syntheses Procedure. Nicotinonitrile. [Link]
-
Thieme Chemistry. FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. [Link]
-
ScienceDirect. Synthesis of nicotinonitrile derivatives and study of their photophysical properties. [Link]
-
ResearchGate. General synthetic route of nicotinonitrile compounds 6a–c and 7.... [Link]
-
Google Patents. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines.
-
Google Patents. US2491253A - Preparation of nicotinonitrile.
-
PubChem. Nicotinamide. [Link]
-
ResearchGate. Direct Correlation Between Ammoxidation of β-Picoline to Nicotinonitrile and Low Temperature Oxygen Chemisorption on V2O5/γ-Al2O3 Catalysts. [Link]
-
Organic Syntheses Procedure. 2-chloronicotinonitrile. [Link]
-
Journal of Chemical Research, Synopses (RSC Publishing). Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts†. [Link]
-
MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
Google Patents. US3644380A - Preparation of 3-cyanopyridine.
-
ResearchGate. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. [Link]
-
ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
Google Patents. CN102249994B - Preparation method of nicotinic acid.
-
Google Patents. US2409806A - Synthesis of nicotinic compounds.
-
Organic Syntheses Procedure. nicotinic acid. [Link]
-
PubMed. Nicotinamide from nicotinonitrile by catalytic hydration. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis. [Link]
-
ResearchGate. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]
-
MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]
-
Wikipedia. Nicotinonitrile. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 11. US2491253A - Preparation of nicotinonitrile - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)isonicotinonitrile
Welcome to the technical support guide for the synthesis of 2-(Pyrrolidin-1-yl)isonicotinonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Our goal is to equip you with the insights needed to diagnose issues, optimize your reaction conditions, and ensure the highest purity of your final product.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low or No Product Yield
You've completed the reaction and workup, but the isolated yield of this compound is significantly lower than expected, or you've isolated no product at all.
Answer:
Low yield is a common issue that can stem from several factors, primarily related to the reactivity of the starting materials or the stability of the product.
Possible Causes & Solutions:
-
Cause A: Poor Quality Starting Material. The primary starting material, 2-chloro-4-cyanopyridine, is an electron-deficient pyridine, making it susceptible to nucleophilic attack.[1] However, its reactivity is lower than that of analogous pyrimidines or pyridines with additional electron-withdrawing groups.[2] Impurities in the 2-chloro-4-cyanopyridine or pyrrolidine can inhibit the reaction.
-
Solution: Verify the purity of your starting materials via NMR or GC-MS before starting the reaction. If necessary, purify the 2-chloro-4-cyanopyridine by recrystallization or column chromatography. Ensure the pyrrolidine is colorless; a yellow or brown color indicates oxidation, which can lead to side reactions.
-
-
Cause B: Inadequate Reaction Temperature. SNAr reactions on less-activated rings like 2-chloropyridine often require thermal energy to proceed at a reasonable rate.[3] Room temperature conditions may be insufficient.
-
Solution: Increase the reaction temperature. Refluxing in a suitable solvent like acetonitrile, isopropanol, or N,N-Dimethylformamide (DMF) is a common strategy. Monitor the reaction progress by TLC or LC-MS to avoid thermal degradation of the product.
-
-
Cause C: Presence of Water. While some SNAr reactions can be performed in water, the presence of moisture in this specific synthesis can lead to the hydrolysis of the nitrile group, forming the corresponding amide (2-(Pyrrolidin-1-yl)isonicotinamide) or carboxylic acid (2-(Pyrrolidin-1-yl)isonicotinic acid) as byproducts.[4][5]
-
Solution: Ensure all glassware is thoroughly dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to minimize water content.
-
-
Cause D: Insufficient Base or Nucleophile. Pyrrolidine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction. Using only one equivalent will result in the formation of pyrrolidinium hydrochloride, consuming the nucleophile and halting the reaction at a maximum of 50% conversion.
-
Solution: Use at least two equivalents of pyrrolidine. One equivalent acts as the nucleophile, and the second acts as a base. Often, using a slight excess (e.g., 2.2 equivalents) or using pyrrolidine as the solvent can drive the reaction to completion. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used as the acid scavenger.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: Product Contains Impurities or Appears as a Dark Oil
Your crude product is a dark-colored oil or solid that shows multiple spots on a TLC plate or extra peaks in the NMR/MS analysis.
Answer:
The presence of persistent impurities is often due to incomplete reaction or the formation of side-products. The dark color typically indicates the formation of polymeric or highly conjugated byproducts.
Common Impurities and Byproducts:
| Impurity/Byproduct | Chemical Name | Reason for Formation | Identification (1H NMR) |
| Starting Material | 2-Chloro-4-cyanopyridine | Incomplete reaction. | Distinct aromatic signals for the chlorinated pyridine ring. |
| Hydrolysis Product | 2-(Pyrrolidin-1-yl)isonicotinamide | Reaction with trace water, often under basic conditions.[4][6] | Appearance of broad amide N-H signals (typically ~7-8 ppm). |
| Polymeric Materials | - | High temperatures or presence of radical initiators. | Broad, unresolved signals in the NMR baseline. |
Solutions & Purification Protocol:
-
Initial Workup: After the reaction, a standard aqueous workup is essential. Quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove water-soluble impurities like pyrrolidinium salts.
-
Activated Carbon Treatment: If the product is dark, dissolving the crude material in a solvent and stirring with a small amount of activated charcoal for 15-30 minutes can remove colored impurities. Filter through Celite® to remove the carbon before concentrating.
-
Purification by Column Chromatography: This is the most effective method for removing both starting materials and byproducts.
Step-by-Step Column Chromatography Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like dichloromethane) and adding silica. Remove the solvent under vacuum until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., hexanes or petroleum ether).
-
Loading: Carefully add the silica-adsorbed product to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes. The less polar starting material will elute first, followed by the more polar product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction, and how does it inform byproduct formation?
A1: The synthesis is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The mechanism proceeds in two steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of pyrrolidine attacks the electron-deficient carbon (C2) of the pyridine ring, which bears the chlorine leaving group. This forms a negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion.
The cyano group at the C4 position is critical; its electron-withdrawing nature stabilizes the Meisenheimer complex, making the SNAr reaction feasible.[2] Without such a group, SNAr reactions on halopyridines are generally very slow.[7]
Caption: SNAr mechanism and hydrolysis side reaction.
This mechanism highlights why anhydrous conditions are important. Water can act as a nucleophile, either competing with pyrrolidine (a much slower reaction) or, more likely, hydrolyzing the nitrile group of the product, especially if excess base (pyrrolidine) is present.[4]
Q2: Can other halogens (F, Br, I) be used instead of chlorine on the pyridine ring?
A2: Yes, but the reactivity varies significantly. For SNAr reactions, the bond strength to the leaving group is less important than the ability of the halogen to stabilize the negative charge in the Meisenheimer intermediate through inductive effects. The general reactivity trend is F > Cl > Br > I.[7]
-
2-Fluoro-4-cyanopyridine: Would be the most reactive starting material and could allow for milder reaction conditions (lower temperature, shorter time).
-
2-Bromo/2-Iodo-4-cyanopyridine: Would be less reactive than the chloro-analogue and would likely require harsher conditions, increasing the risk of thermal decomposition and side reactions.[8]
Therefore, while other halogens can be used, 2-chloro-4-cyanopyridine often provides a good balance of reactivity and cost-effectiveness.
Q3: My product seems to degrade upon standing. What are the best storage practices?
A3: Aminopyridines can be sensitive to air and light. The pyrrolidine moiety, in particular, can be susceptible to oxidation over time, which may lead to discoloration. The nitrile group is generally stable but can be susceptible to hydrolysis if exposed to moisture and acidic or basic contaminants.
Recommended Storage:
-
Container: Store in an amber glass vial or a vial wrapped in aluminum foil to protect from light.
-
Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Purity: Ensure the product is free from residual acid or base from the workup, as these can catalyze degradation.
By understanding the common pitfalls and the chemical principles behind this synthesis, researchers can more effectively troubleshoot experiments, leading to higher yields and purer products.
References
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1995). Analytical Biochemistry. Available at: [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.
- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (2001). Google Patents.
-
Amination of 2-halopyridines. (n.d.). ResearchGate. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2022). ChemRxiv. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2011). Molecules. Available at: [Link]
-
Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. (1988). Inorganic Chemistry. Available at: [Link]
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2018). Organic Letters. Available at: [Link]
- Preparation of 2-aminopyridine and 2-aminoquinoline. (1953). Google Patents.
-
Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (n.d.). ResearchGate. Available at: [Link]
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2012). ResearchGate. Available at: [Link]
-
2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (2022). Organic & Biomolecular Chemistry. Available at: [Link]
-
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. Available at: [Link]
-
A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. (n.d.). ResearchGate. Available at: [Link]
-
General and mild preparation of 2-aminopyridines. (2006). Organic Letters. Available at: [Link]
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Technical Support Center: Purification of 2-(Pyrrolidin-1-yl)isonicotinonitrile
Welcome to the technical support resource for 2-(Pyrrolidin-1-yl)isonicotinonitrile (CAS 127680-87-9). This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the synthesis and purification of this key chemical intermediate. Drawing from established chemical principles and analogous procedures in peer-reviewed literature and patents, this document provides in-depth troubleshooting guides and frequently asked questions to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the key physicochemical properties of this compound that influence its purification?
Understanding the fundamental properties of your target compound is the first step toward designing a robust purification strategy.
This compound is a moderately polar molecule containing both a basic pyrrolidine nitrogen and a pyridine nitrogen, as well as a polar nitrile group.[1][2] Its structure suggests it will be a solid at room temperature with solubility in a range of organic solvents.
Key Properties Summary:
| Property | Value / Observation | Purification Implication |
| Molecular Formula | C₁₀H₁₁N₃[2] | --- |
| Molecular Weight | 173.21 g/mol [2] | Standard molecular weight for typical organic lab procedures. |
| pKa (Estimated) | The pyridine nitrogen is weakly basic (pKa of conjugate acid ~2-3), while the pyrrolidine nitrogen is more basic (pKa of conjugate acid ~11). | This difference is critical for purification. An acidic wash (pH 2-4) will selectively protonate and solubilize the more basic pyrrolidine-containing impurities (like unreacted starting material) into an aqueous layer, leaving the desired product in the organic phase. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, THF, and alcohols. Sparingly soluble in non-polar solvents like hexanes and petroleum ether.[3] | This profile is ideal for both normal-phase column chromatography (using hexane/ethyl acetate gradients) and recrystallization (using a polar solvent/non-polar anti-solvent system). |
| Thermal Stability | Expected to be stable under typical purification conditions. Avoid excessively high temperatures during distillation or prolonged heating to prevent potential degradation. | Use rotary evaporation with a water bath temperature below 50-60°C. |
| Appearance | Typically an off-white to yellow solid. | A significant color change (e.g., to dark brown or black) may indicate impurity presence or degradation. |
FAQ 2: What are the most common impurities I should expect after a typical synthesis, and how can I detect them?
A typical synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-haloisonicotinonitrile (e.g., 2-chloro- or 2-fluoroisonicotinonitrile) and pyrrolidine, often in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF, MeCN).
Common Impurities:
-
Unreacted 2-haloisonicotinonitrile: A common starting material that may persist if the reaction does not go to completion.
-
Excess Pyrrolidine: Often used in excess to drive the reaction forward. It is volatile but can be difficult to remove completely by evaporation alone.
-
Hydrolysis By-product (2-(Pyrrolidin-1-yl)isonicotinamide): The nitrile group can undergo partial hydrolysis to the corresponding primary amide, especially if aqueous workup conditions are too harsh (strongly acidic or basic) or prolonged.
-
Inorganic Salts: Bases (K₂CO₃) and salt by-products (e.g., KCl, KF) from the reaction.[4]
-
Residual High-Boiling Solvents: Solvents like DMF or DMSO can be challenging to remove under standard vacuum.
Detection Methods:
-
Thin-Layer Chromatography (TLC): The workhorse for reaction monitoring and impurity profiling. A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should have a distinct Rf value from the starting materials. Pyrrolidine is often not UV-active but can be visualized with a potassium permanganate stain.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A C18 column with a water/acetonitrile gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying characteristic peaks of impurities. For example, the distinct aromatic protons of the 2-haloisonicotinonitrile starting material will differ from the product.
Troubleshooting Purification Workflows
This section provides step-by-step guides for overcoming specific purification hurdles.
Guide 1: Crude product is contaminated with basic impurities (e.g., excess pyrrolidine).
This is a common issue, as pyrrolidine is often used in excess. Its basicity provides a straightforward handle for removal via liquid-liquid extraction.
Protocol: Acidic Wash Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl) or 5% aqueous citric acid. Perform this wash 2-3 times.
-
Scientific Rationale: The acidic wash protonates the highly basic pyrrolidine (pKa ~11), forming a water-soluble ammonium salt that partitions into the aqueous layer. The desired product, being a much weaker base, remains in the organic layer.[5]
-
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove bulk water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Verification: Check the purity of the resulting material by TLC or ¹H NMR to confirm the absence of pyrrolidine.
Caption: Workflow for removing basic impurities via extraction.
Guide 2: Final product purity is low due to closely-related organic by-products.
When simple extraction is insufficient, column chromatography or recrystallization are the definitive methods for achieving high purity (>98%).
Method A: Flash Column Chromatography
Flash chromatography is highly effective for separating compounds with different polarities.
Protocol: Silica Gel Chromatography
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase solvent (e.g., 100% hexanes).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of DCM and load it directly onto the column ("wet loading"). Dry loading is preferred for better resolution.
-
Elution: Start with a non-polar mobile phase and gradually increase the polarity. A common gradient is from 100% hexanes to a mixture of ethyl acetate and hexanes (e.g., starting with 5% EtOAc/Hexanes and gradually increasing to 30-50% EtOAc/Hexanes).
-
Scientific Rationale: The non-polar starting materials and by-products will elute first. The desired product, being more polar, will adhere more strongly to the silica and elute later as the solvent polarity increases.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Typical Chromatography Conditions:
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 5% -> 40%) |
| Detection | UV light (254 nm) and/or TLC with staining |
Method B: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, especially at a larger scale. The key is finding a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
Protocol: Two-Solvent Recrystallization
-
Solvent Selection: A good starting system is Isopropanol (IPA) / Heptane or Ethyl Acetate / Hexanes.
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., IPA or EtOAc).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "bad" or "anti-solvent" (e.g., Heptane or Hexanes) dropwise until you see persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Scientific Rationale: Slow cooling allows for the formation of a pure crystal lattice, excluding impurity molecules, which remain in the mother liquor.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Caption: Decision tree for selecting a final purification method.
Guide 3: The purified product is an oil and fails to crystallize.
This can happen if trace amounts of solvent or impurities are present, acting as a crystallization inhibitor.
Troubleshooting Steps:
-
Ensure Solvent Removal: Ensure all solvents, especially high-boiling ones, are thoroughly removed. Co-evaporating with a lower-boiling solvent like DCM or toluene can help (i.e., add the solvent and re-concentrate 2-3 times).
-
Trituration: Add a non-polar solvent in which the product is insoluble (e.g., cold hexanes or diethyl ether). Vigorously scratch the inside of the flask with a glass rod or spatula. This mechanical agitation can induce nucleation and cause the oil to solidify.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal ("seed crystal") to the oil. This provides a template for crystal growth.
-
Re-purify: If the oil persists, it likely contains significant impurities. Re-subject the material to column chromatography, taking care to achieve better separation.
References
-
Synblock. (n.d.). CAS 127680-87-9 | this compound. Retrieved from Synblock website.[1]
-
ChemScene. (n.d.). 127680-87-9 | this compound. Retrieved from ChemScene website.[2]
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PubChem. (n.d.). Pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]3]
-
PubChem. (n.d.). 4-Cyanopyridine. National Center for Biotechnology Information. Retrieved from [Link]]
-
Tao, K., et al. (2012). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry, 24(8), 3489-3491.[6]
-
Villanueva, B., et al. (Patent). WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound.... Google Patents. Retrieved from 4]
-
MDPI. (2022). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. Molbank, 2022(3), M1494. Retrieved from [Link]]
-
PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]5]
-
Beilstein Journal of Organic Chemistry. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein J Org Chem, 4, 20. Retrieved from [Link]]
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- 4. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 5. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Stability and degradation studies of 2-(Pyrrolidin-1-yl)isonicotinonitrile
Welcome to the technical support guide for 2-(Pyrrolidin-1-yl)isonicotinonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this molecule. Our goal is to equip you with the foundational knowledge and practical troubleshooting steps necessary to ensure the integrity of your experiments and drug substance.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound under typical laboratory and storage conditions?
Based on its chemical structure, the molecule has two primary points of vulnerability: the isonicotinonitrile moiety and the pyrrolidine ring.
-
Hydrolysis of the Nitrile Group: The C≡N triple bond in the isonicotinonitrile portion is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two stages: first to the corresponding amide (2-(Pyrrolidin-1-yl)isonicotinamide), and then, upon further hydrolysis, to the carboxylic acid (2-(Pyrrolidin-1-yl)isonicotinic acid).[1][2][3] This is often the most common degradation pathway observed in aqueous solutions or when the compound is exposed to acidic or basic media.
-
Oxidation of the Pyrrolidine and Pyridine Rings: The molecule is susceptible to oxidation at several sites. The pyrrolidine ring, particularly the carbon atoms alpha to the nitrogen, can be oxidized to form a lactam, a common metabolic and degradation pathway for such structures.[4] Additionally, the nitrogen atom on the pyridine ring can be oxidized to form the corresponding N-oxide, a well-documented reaction for pyridine derivatives.[5]
Q2: What are the optimal storage conditions for long-term stability?
To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Based on the reactivity of its functional groups, it is crucial to avoid exposure to:
-
Strong Acids and Bases: To prevent hydrolysis of the nitrile group.[1][6]
-
Strong Oxidizing Agents: To prevent oxidation of the pyrrolidine and pyridine rings.[1][7]
-
High Humidity: As moisture can facilitate hydrolysis.[8]
-
Direct Light: Pyridine derivatives can be sensitive to light and may undergo photolytic degradation.[9][10]
For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended.
Q3: Is this compound sensitive to light?
Yes, compounds containing a pyridine ring can be photosensitive.[9] Exposure to UV or even high-intensity visible light can potentially lead to the formation of degradation products.[11] It is strongly recommended to handle the compound in a well-ventilated area with minimal light exposure and to store it in amber vials or light-blocking containers.
Q4: If I observe degradation, what are the most likely impurities I should expect to see?
The most probable degradation products, which you should target in your analytical method development, are:
-
Hydrolytic Degradants: 2-(Pyrrolidin-1-yl)isonicotinamide and 2-(Pyrrolidin-1-yl)isonicotinic acid.
-
Oxidative Degradants: this compound N-oxide and the lactam derivative, 1-(4-cyanopyridin-2-yl)pyrrolidin-2-one.
Below is a diagram illustrating the primary sites of degradation.
Caption: Predicted sites of hydrolytic and oxidative degradation.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guides to address specific issues you may encounter during your experiments.
Guide 1: Investigating Unexpected Peaks in HPLC After Exposure to Acidic/Basic Conditions
Issue: You observe a new, typically more polar, peak appearing in your HPLC chromatogram after your sample has been dissolved in an acidic or basic mobile phase, or after a pH adjustment step.
Underlying Cause: This is a classic sign of hydrolytic degradation of the nitrile group. The increased polarity of the resulting amide or carboxylic acid causes it to elute earlier in a standard reverse-phase HPLC method.
This protocol is designed to intentionally degrade the sample to confirm the identity of the degradant and validate your analytical method's ability to detect it.
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Base Hydrolysis: Transfer 1 mL of the stock solution to a separate vial. Add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Neutral Control: Transfer 1 mL of the stock solution to a third vial. Add 1 mL of water.
-
-
Incubate: Cap the vials and place them in a water bath or heating block at 60 °C. Monitor the reaction over time (e.g., at 2, 4, 8, and 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[12]
-
Neutralize and Dilute: Before analysis, cool the vials to room temperature.
-
For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH.
-
For the base-stressed sample, neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute all samples (including the control) to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) using your mobile phase.
-
-
Analyze: Analyze the samples by HPLC-UV and, if available, LC-MS to identify the mass of the new peaks. The expected masses will correspond to the addition of water (amide formation) or two equivalents of water minus ammonia (carboxylic acid formation).
Caption: Workflow for hydrolytic degradation investigation.
Guide 2: Sample Discoloration and Purity Loss on Storage
Issue: Your solid or dissolved sample develops a yellow or brown tint over time, accompanied by the appearance of multiple new peaks in the chromatogram.
Underlying Cause: This often indicates oxidative and/or photolytic degradation. Exposure to atmospheric oxygen, peroxides in solvents, or light can initiate these degradation pathways.
This protocol helps determine the compound's sensitivity to oxidative and light stress.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution in 50:50 acetonitrile:water.
-
Set Up Stress Conditions:
-
Oxidative Stress: Transfer 1 mL of stock solution to a vial. Add 1 mL of a 3% hydrogen peroxide (H₂O₂) solution. Keep it at room temperature, protected from light, and monitor over several hours (e.g., 2, 8, 24 hours).
-
Photolytic Stress (Solution): Transfer 2 mL of the stock solution into a transparent quartz or borosilicate glass vial. Place it in a photostability chamber.
-
Photolytic Stress (Solid): Spread a thin layer of the solid compound in a transparent container and place it in the photostability chamber.
-
Dark Controls: Prepare identical samples but wrap them completely in aluminum foil to serve as dark controls.
-
-
Expose: Expose the photolytic samples to light according to ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8][11]
-
Prepare for Analysis:
-
For the oxidative sample, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite, or simply by dilution. Dilute to a suitable concentration for analysis.
-
For the photolytic samples, dissolve the solid sample and dilute the solution sample to the target concentration.
-
-
Analyze: Analyze all stressed samples and their corresponding dark controls by HPLC-UV and LC-MS. Compare the chromatograms to identify peaks that form specifically under oxidative or light-induced stress.
Guide 3: Developing a Stability-Indicating Analytical Method
Issue: You need to develop a robust analytical method (e.g., HPLC) that can accurately quantify this compound in the presence of all its potential degradation products.
Underlying Cause: A standard analytical method may not be able to separate the main compound from its impurities. A stability-indicating method is one that is validated to be free from interference from degradants, ensuring accurate potency measurements over time.
This workflow integrates forced degradation studies to create a comprehensive and reliable analytical method.
-
Perform Forced Degradation: Conduct forced degradation studies under all five ICH-recommended stress conditions: acidic, basic, oxidative, thermal, and photolytic.[8][12][13] Use the protocols described in Guides 1 and 2, and add a thermal stress condition (e.g., storing the solid compound at 80°C for 24-48 hours).
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | To generate acid-catalyzed hydrolytic degradants.[12] |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | To generate base-catalyzed hydrolytic degradants.[12] |
| Oxidation | 3% H₂O₂ at room temp. | To identify products of oxidation.[13] |
| Thermal | Dry Heat (e.g., 80 °C) | To assess thermal stability and identify thermolytic degradants.[8] |
| Photolytic | >1.2 million lux-hours | To assess light sensitivity and identify photolytic degradants.[8] |
-
Create a Degradation Cocktail: After stressing each sample to the target 5-20% degradation, neutralize the acidic and basic samples. Combine a small aliquot from each of the five stressed samples into a single vial. This "cocktail" contains the parent compound and the most comprehensive mixture of its potential degradation products.
-
Method Development:
-
Use the degradation cocktail to develop an HPLC method. A good starting point is a reverse-phase C18 column with a gradient elution from a weak mobile phase (e.g., water with 0.1% formic acid) to a strong mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Optimize the gradient, flow rate, column temperature, and detection wavelength to achieve baseline separation between the parent peak and all degradation peaks.
-
-
Method Validation:
-
Specificity: Inject the degradation cocktail and individual stressed samples. Ensure there is no co-elution. Use a photodiode array (PDA) detector to perform peak purity analysis on the parent peak in the presence of its degradants. The peak should be spectrally pure.
-
Linearity, Accuracy, Precision: Validate these parameters according to standard ICH Q2(R1) guidelines.
-
Caption: Workflow for developing a stability-indicating HPLC method.
References
-
The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.
-
Poupin, P., et al. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho.
-
4-Cyanopyridine | 100-48-1. ChemicalBook.
-
4-Cyanopyridine 100-48-1 wiki. Guidechem.
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Photophysical properties of novel pyridine derivatives. Benchchem.
-
Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate.
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design.
-
Wilzbach, K. E., & Rausch, D. J. Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
-
Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. National Institutes of Health (NIH).
-
Singh, R., & Kumar, R. Forced Degradation Studies. MedCrave online.
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Zhu, X. Y., et al. Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. Chemical Papers.
-
4-CYANOPYRIDINE. ChemBK.
-
A variant of pyridine and pyrrolidine pathway of nicotine degradation... ResearchGate.
-
4-Cyanopyridine Safety Data Sheet. Jubilant Ingrevia.
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Forced Degradation Studies. SciSpace.
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
-
Recent insights about pyrrolidine core skeletons in pharmacology. National Institutes of Health (NIH).
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
-
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis... ResearchGate.
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI.
-
The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. RSC Publishing.
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health (NIH).
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Technical Support Center: Overcoming Solubility Challenges with 2-(Pyrrolidin-1-yl)isonicotinonitrile
Welcome to the technical support guide for 2-(Pyrrolidin-1-yl)isonicotinonitrile (CAS No. 127680-87-9). This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this versatile chemical intermediate. As a compound with significant interest in synthetic and medicinal chemistry, understanding its physicochemical properties is paramount to successful experimentation. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure you can achieve clear, stable solutions for your research applications.
Section 1: Understanding the Solubility Profile
Q1: What is this compound, and why is its solubility often a challenge?
This compound is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidine group at the 2-position and a nitrile group at the 4-position (isonicotinonitrile). Its structure is a key scaffold in the development of various biologically active molecules.[1] The solubility challenges arise directly from its molecular structure, which possesses both polar and non-polar characteristics.
The primary reasons for its limited solubility, particularly in aqueous media, are:
-
Strong Crystal Lattice Energy: The highly polar nitrile group (-C≡N) leads to strong dipole-dipole interactions between molecules in the solid state.[2] This creates a stable crystal lattice that requires a significant amount of energy to disrupt and dissolve.
-
Conflicting Moieties: The molecule contains a hydrophobic core composed of the pyridine and pyrrolidine rings, while the nitrile group and the pyridine nitrogen atom are polar. This amphipathic nature makes it difficult for a single solvent to effectively solvate all parts of the molecule.
-
Limited Hydrogen Bonding: While the nitrogen atoms on the pyridine and pyrrolidine rings can act as hydrogen bond acceptors, the molecule has no hydrogen bond donors.[3] This limits its ability to form the extensive hydrogen bond networks necessary for high solubility in protic solvents like water.
The key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 127680-87-9 | [3][4] |
| Molecular Formula | C₁₀H₁₁N₃ | [3][4] |
| Molecular Weight | 173.21 g/mol | [3][4] |
| Calculated LogP | 1.55 | [3] |
| Topological Polar Surface Area (TPSA) | 39.92 Ų | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
Section 2: Initial Solubility Screening & Best Practices
Q2: I have a new batch of the compound. What is the recommended first step for assessing its solubility?
The first step is always a systematic solubility screening in a small set of common laboratory solvents. This foundational knowledge will inform all subsequent experimental design. We recommend starting with common organic solvents before attempting aqueous solutions.
The workflow below provides a logical approach to this initial screening.
Sources
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Side reaction prevention in the synthesis of substituted isonicotinonitriles
Welcome to the technical support center for the synthesis of substituted isonicotinonitriles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and prevent unwanted side reactions during your synthetic endeavors. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Side Reactions and Prevention
The synthesis of substituted isonicotinonitriles, while a common transformation in medicinal chemistry, is often plagued by side reactions that can significantly lower yield and complicate purification. This section provides a detailed breakdown of the most frequently encountered issues and offers field-proven strategies for their mitigation.
Issue 1: Hydrolysis of the Nitrile Group to Amide or Carboxylic Acid
One of the most prevalent side reactions is the hydrolysis of the isonicotinonitrile product to the corresponding isonicotinamide or isonicotinic acid.[1][2][3][4] This is particularly problematic during aqueous workups or if there is residual moisture in the reaction mixture, and can be catalyzed by both acidic and basic conditions.[1][2][3]
Question: My final product is contaminated with the corresponding amide/carboxylic acid. How can I prevent this hydrolysis?
Answer: Preventing nitrile hydrolysis requires stringent control over water content throughout the reaction and workup process.
Mechanistic Insight: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water.[1] This attack is often facilitated by protonation of the nitrile nitrogen under acidic conditions, which increases the electrophilicity of the carbon.[1][3][4] Under basic conditions, the potent nucleophile, hydroxide ion, can directly attack the nitrile carbon.[3] In both scenarios, a tetrahedral intermediate is formed, which then tautomerizes to the amide. Further hydrolysis of the amide under harsher conditions will yield the carboxylic acid.[2][3]
Preventative Protocols & Best Practices:
-
Anhydrous Reaction Conditions:
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Use freshly distilled, anhydrous solvents. Polar aprotic solvents like DMSO or DMF are often employed and must be thoroughly dried.[5]
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[6]
-
Use anhydrous reagents. If necessary, dry reagents using appropriate methods.
-
-
Controlled Workup Procedure:
-
Avoid acidic or basic aqueous washes if your product is sensitive to hydrolysis. A neutral water or brine wash is preferable.[7]
-
Minimize the duration of any aqueous workup steps.
-
If an acid or base wash is unavoidable, perform it at low temperatures (0 °C) to slow down the rate of hydrolysis.
-
Promptly extract the product into a non-polar organic solvent and dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Visualizing the Hydrolysis Pathway:
Caption: Acid or base-catalyzed hydrolysis of isonicotinonitriles.
Issue 2: Dimerization of Starting Materials or Products
Dimerization can occur through various mechanisms, often involving the reaction of a nucleophilic site on one molecule with an electrophilic site on another, leading to a significant loss of the desired monomeric product.[6][8][9][10][11][12]
Question: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer. What is the cause and how can I suppress its formation?
Answer: Dimerization is often concentration-dependent and can be promoted by certain reaction conditions. The key is to favor the intramolecular or desired intermolecular reaction over the undesired dimerization.
Mechanistic Insight: In the synthesis of substituted isonicotinonitriles, if the starting materials contain both nucleophilic (e.g., an amino group) and electrophilic (e.g., a leaving group) centers, intermolecular side reactions can lead to dimers.[6] For instance, the amino group of one molecule can displace a leaving group on another. The reaction conditions, including the concentration of reactants and the rate of addition, can influence the prevalence of this side reaction.
Preventative Protocols & Best Practices:
-
High Dilution Conditions:
-
Perform the reaction at a lower concentration to decrease the probability of intermolecular collisions that lead to dimerization.
-
Employ a slow addition of one of the reactants using a syringe pump. This maintains a low instantaneous concentration of the added reagent, favoring the desired reaction pathway.[6]
-
-
Protecting Group Strategy:
-
If the dimerization is occurring due to a reactive functional group on the starting material (e.g., an amine), consider temporarily protecting this group. This adds extra steps to the synthesis but can be highly effective in preventing this side reaction.[6]
-
-
Optimization of Reaction Parameters:
-
Temperature: Lowering the reaction temperature can sometimes disfavor the activation energy barrier for dimerization compared to the desired reaction.
-
Stoichiometry: Using a higher concentration of the cyanide source in nucleophilic substitution reactions can outcompete the dimerization reaction.[6]
-
Decision Tree for Dimerization Prevention:
Caption: Troubleshooting flowchart for dimerization.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and gives a low yield. What parameters should I investigate to optimize the reaction?
A1: Low yields and slow reaction rates are common challenges. A systematic approach to optimization is crucial.[5]
-
Temperature: Ensure the reaction temperature is optimal for the specific transformation. Some reactions may require heating to proceed at a reasonable rate.[13] However, be cautious as higher temperatures can also promote side reactions.[14]
-
Solvent: The choice of solvent can significantly impact reaction rates. For nucleophilic substitution reactions, polar aprotic solvents like DMSO or DMF can enhance the reactivity of the nucleophile.[5][15][16][17]
-
Catalyst: If your reaction is catalytic, ensure the catalyst is active and used at the appropriate loading. The choice of catalyst can be critical for both yield and selectivity.[18][19][20][21]
Q2: How do I choose the best workup procedure for my substituted isonicotinonitrile synthesis?
A2: The ideal workup procedure isolates your product in high purity by removing unreacted starting materials, reagents, and byproducts.[7][22][23]
-
Quenching: The first step is to safely quench the reaction to stop it and neutralize any reactive reagents.[7] The choice of quenching agent depends on the reaction chemistry.
-
Extraction: Liquid-liquid extraction is commonly used to separate the product from the reaction mixture.[7] Choose an organic solvent in which your product is highly soluble and that is immiscible with the aqueous layer.
-
Washes: The organic layer can be washed with various aqueous solutions to remove specific impurities. For example, a wash with saturated aqueous NaHCO₃ can remove acidic byproducts, while a wash with dilute acid can remove basic impurities.[22] As mentioned earlier, be mindful of the potential for nitrile hydrolysis.
-
Drying and Concentration: After extraction and washing, the organic layer must be thoroughly dried before the solvent is removed under reduced pressure.[7]
Q3: I am using a palladium catalyst and am having trouble removing it from my product. What are some effective purification strategies?
A3: Removing residual palladium is a common challenge in cross-coupling reactions.
-
Filtration: Passing a solution of your crude product through a plug of silica gel or a specialized metal scavenger can effectively remove a significant portion of the palladium.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent, such as EDTA or thiourea, can help to extract the palladium into the aqueous phase.
-
Recrystallization: If your product is a solid, recrystallization is an excellent final purification step that can remove trace amounts of palladium and other impurities.
Quantitative Data Summary
| Parameter | Condition A | Condition B | Outcome | Reference |
| Solvent | Dichloromethane | Toluene | Dichloromethane was identified as the optimal solvent for a specific isonitrile synthesis.[24] | [24] |
| Base | Triethylamine | N,N-diisopropylethylamine | Both bases were found to be effective in a particular isonitrile synthesis. | [24] |
| Temperature | 95 °C | 110 °C | For a specific continuous flow synthesis of isonicotinamide, 95 °C resulted in 99% conversion with less byproduct formation compared to higher temperatures. | [25] |
References
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Wang, X., Wang, Q.-G., & Luo, Q.-L. (2015). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47, 49-54. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. [Link]
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Li, Y., et al. (2021). Current Understanding toward Isonitrile Group Biosynthesis and Mechanism. Molecules. [Link]
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Organic Chemistry Portal. (n.d.). Isonitrile synthesis by dehydration. [Link]
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Garr, A. N., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. Organic letters. [Link]
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Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. [Link]
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Hosseini-Zare, M. S., et al. (2024). Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. Scientific Reports. [Link]
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Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
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Chemguide. (n.d.). Hydrolysis of nitriles. [Link]
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
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LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
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ResearchGate. (n.d.). Influence of the solvent on reaction yield. [Link]
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Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. [Link]
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Organic Syntheses. (n.d.). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. [Link]
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Li, B., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering. [Link]
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University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Google Patents. (n.d.). Synthesis of nicotinic compounds.
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Al-Abdullah, E. S., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. [Link]
- Google Patents. (n.d.). Continuous flow synthesis method for preparing isoniazid.
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Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]
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Journal of New Developments in Chemistry. (n.d.). Side Reactions. [Link]
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ChemRxiv. (n.d.). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. [Link]
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MDPI. (2023). Applied Catalysis in Chemical Industry: Synthesis, Catalyst Design, and Evaluation. [Link]
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ResearchGate. (n.d.). Effect of solvents on reactions at 80 C for 21 h. [Link]
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MDPI. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]
- Google Patents. (n.d.).
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Sutherland, B. M., & Sutherland, J. C. (1972). Inhibition of pyrimidine dimer formation in DNA by cationic molecules: role of energy transfer. Biophysical journal. [Link]
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PubMed. (n.d.). Pyridine-based low-temperature synthesis of CoN, Ni3N and Cu3N nanoparticles. [Link]
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University of Rochester. (2026). How To Run A Reaction. [Link]
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ResearchGate. (2025). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. [Link]
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Journal of Materials Chemistry C. (2020). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. [Link]
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National Center for Biotechnology Information. (n.d.). Inhibition of Pyrimidine Dimer Formation in DNA by Cationic Molecules: Role of Energy Transfer. [Link]
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Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. [Link]
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National Center for Biotechnology Information. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. [Link]
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PubMed. (n.d.). Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. [Link]
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Journal of Materials Chemistry A. (n.d.). Optimization of Li4SiO4 synthesis conditions by a solid state method for maximum CO2 capture at high temperature. [Link]
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MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? [Link]
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Technical Support Center: Analytical Methods for Impurity Profiling of 2-(Pyrrolidin-1-yl)isonicotinonitrile
Welcome to the technical support center for the analytical methods focused on impurity profiling of 2-(Pyrrolidin-1-yl)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during the analysis of this compound and its related impurities.
I. Introduction to Impurity Profiling of this compound
Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1] For this compound, a pyridine derivative[2], a thorough understanding of potential impurities is essential. These can arise from starting materials, by-products of the synthesis, degradation products, or residual solvents.[1][3] This guide will focus on the practical application of analytical techniques to identify and quantify these impurities effectively.
II. Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling due to its ability to separate a wide array of compounds.[3][4] However, various issues can arise during method development and routine analysis.
Common HPLC Problems and Solutions
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Peak Tailing | 1. Column Overload: Injecting too concentrated a sample can lead to non-ideal peak shapes. 2. Secondary Interactions: The basic nitrogen in the pyridine and pyrrolidine rings can interact with residual acidic silanols on the column packing. 3. Column Degradation: Loss of stationary phase or accumulation of contaminants can affect performance. | 1. Dilute the Sample: Prepare a dilution series to find the optimal concentration. 2. Use a Base-Deactivated Column or an Appropriate Mobile Phase Additive: Employ a column specifically designed for basic compounds. Alternatively, add a small amount of a basic modifier like triethylamine to the mobile phase to mask the silanol groups. 3. Flush the Column or Replace It: Flush the column with a strong solvent to remove contaminants.[5] If performance does not improve, the column may need replacement. |
| Poor Resolution Between Impurity and API Peaks | 1. Inappropriate Mobile Phase Composition: The elution strength or selectivity of the mobile phase may not be optimal. 2. Incorrect Column Chemistry: The stationary phase may not provide sufficient selectivity for the analytes. | 1. Optimize the Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase. A gradient elution may be necessary to resolve all impurities. 2. Screen Different Columns: Evaluate columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to find the best selectivity. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can manifest as unexpected peaks.[6] 2. Sample Degradation in the Autosampler: The sample may not be stable under the autosampler conditions. | 1. Use High-Purity Solvents and Flush the System: Always use HPLC-grade solvents and freshly prepared mobile phases. Flush the injector and the entire system to remove any residual contaminants.[6] 2. Control Autosampler Temperature: If degradation is suspected, use a cooled autosampler to maintain sample integrity. |
| Variable Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention.[7] 2. Temperature Fluctuations: Changes in ambient temperature can affect retention times.[5] 3. Pump Issues: Inaccurate or fluctuating flow rates from the pump can cause variability. | 1. Ensure Consistent Mobile Phase Preparation: Use precise measurements and ensure thorough mixing. Premixing the mobile phase can sometimes improve consistency. 2. Use a Column Oven: A column oven provides a stable temperature environment, leading to more reproducible results.[5] 3. Check Pump Performance: Prime the pump to remove air bubbles and check for leaks.[5] If the problem persists, the pump seals may need to be replaced.[5] |
Experimental Workflow: HPLC Method Development
Caption: A typical workflow for developing a robust HPLC method for impurity profiling.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
A1: Potential impurities can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted compounds.
-
By-products: Formed from side reactions during the synthesis. For pyridine derivatives, these can include isomers or related heterocyclic compounds.[8]
-
Degradation products: Formed due to exposure to light, heat, or reactive chemicals.
-
Residual solvents: Solvents used in the manufacturing process.[1]
Q2: Which analytical technique is best for identifying unknown impurities?
A2: For the identification of unknown impurities, hyphenated techniques are highly recommended. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it provides both chromatographic separation and mass information, which is crucial for structural elucidation.[4][9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of the elemental composition of an impurity.[10]
Q3: How can I quantify impurities that do not have a commercially available reference standard?
A3: When a reference standard is unavailable, you can use a technique called relative quantitation . This involves assuming that the response factor of the impurity is the same as that of the API. The impurity is then quantified against the API's calibration curve. It is important to note that this provides an estimate, and for accurate quantification, the impurity should be isolated, synthesized, and characterized to create a reference standard.
Q4: What role does Gas Chromatography (GC) play in impurity profiling of this compound?
A4: Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is the preferred method for the analysis of volatile organic impurities , such as residual solvents.[3] Given the relatively low boiling point of some potential starting materials and solvents, GC-MS is an essential orthogonal technique to HPLC.
Q5: Are there any specific sample preparation considerations for this compound?
A5: Yes, the basic nature of the compound should be considered. When dissolving the sample, ensure the diluent is compatible with the mobile phase to avoid peak distortion.[5] For trace-level impurity analysis, a solid-phase extraction (SPE) cleanup step might be necessary to remove matrix interferences and concentrate the impurities.
Logical Flow for Impurity Identification
Caption: A decision tree for the structural elucidation of an unknown impurity.
IV. Advanced Analytical Techniques
For complex impurity profiles or challenging separations, consider the following advanced techniques:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and improved resolution compared to conventional HPLC.[10]
-
Two-Dimensional Liquid Chromatography (2D-LC): Provides significantly enhanced peak capacity for separating co-eluting impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for the definitive structural confirmation of isolated impurities.[3][4]
By employing a systematic and logical approach to troubleshooting and leveraging a comprehensive suite of analytical techniques, researchers can effectively profile the impurities of this compound, ensuring the quality and safety of the final drug substance.
References
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- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- (n.d.). HPLC Troubleshooting Guide.
- (2018, February 28).
- Benchchem.
- Benchchem.
- (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
- Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Synblock. CAS 127680-87-9 | this compound.
- ChemScene. 127680-87-9 | this compound.
- Google Patents.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
- PubMed. (2013, November 12). Qualitative profiling and quantification of neonicotinoid metabolites in human urine by liquid chromatography coupled with mass spectrometry.
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- (n.d.).
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- (n.d.).
- Google Patents. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same.
- PMC - NIH.
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Storage and handling best practices for 2-(Pyrrolidin-1-yl)isonicotinonitrile
Welcome to the technical support guide for 2-(Pyrrolidin-1-yl)isonicotinonitrile (CAS No. 127680-87-9). This document provides essential guidance on the best practices for storage and handling to ensure the integrity of your experiments and the safety of laboratory personnel. As researchers and drug development professionals, understanding the nuances of this compound is critical for achieving reproducible and reliable results.
Section 1: Storage and Stability - Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the long-term storage and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container at 2-8°C.[1] For long-term stability, it is crucial to keep it in a dry, well-ventilated place, away from sources of ignition.[2] The storage area should be secure and accessible only to authorized personnel.[2][3]
Q2: Is this compound sensitive to air, light, or moisture?
A2: Yes. While specific data for this exact compound is limited, analogous structures such as 4-(Pyrrolidin-1-yl)pyridine are documented as being air and light sensitive.[2] Therefore, it is best practice to store this compound under an inert atmosphere (e.g., argon or nitrogen) and in an opaque or amber vial to protect it from light.[2][4][5] Furthermore, many amine-containing heterocyclic compounds can be hygroscopic, meaning they readily absorb moisture from the air.[6][7] Moisture absorption can lead to degradation or inaccurate weighing for experiments.
Q3: What are the signs of compound degradation?
A3: Visual signs of degradation can include a change in color (e.g., darkening) or physical state (e.g., clumping or becoming sticky).[4][7] If you observe any of these changes, it is a strong indicator that the compound may have been compromised by exposure to air, moisture, or elevated temperatures. For quantitative experiments, any suspected degradation should be confirmed by analytical methods (e.g., HPLC, LC-MS) before use.
Q4: How long can I store the compound before it expires?
A4: The shelf-life depends heavily on proper storage. When stored unopened in its original packaging under the recommended conditions (2-8°C, dry, inert atmosphere, protected from light), the compound should remain stable for the duration specified by the manufacturer. Once opened, the risk of degradation increases. It is recommended to use the compound as quickly as possible and to frequently purge the container with inert gas before resealing.
Table 1: Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale & Source |
| Storage Temperature | 2–8°C | To ensure chemical stability and prevent degradation.[1] |
| Atmosphere | Store under inert gas (Argon or Nitrogen). | Similar compounds are air-sensitive; this prevents oxidation.[2][4] |
| Container | Tightly sealed, opaque, or amber vial. | Protects from moisture and light-induced degradation.[2] |
| Moisture Control | Store in a desiccator or dry box. | Prevents water absorption by the potentially hygroscopic solid.[8][9] |
| Chemical Incompatibility | Strong oxidizing agents, strong acids. | To prevent vigorous and potentially hazardous reactions.[5][10][11] |
Section 2: Troubleshooting Guide - Experimental Handling
This section provides solutions to specific issues that may arise during the handling and use of this compound in an experimental setting.
Q1: I opened a new bottle and the powder is clumpy, not free-flowing. Is it contaminated?
A1: Clumping is a common sign that a hygroscopic compound has absorbed atmospheric moisture.[7] While it may not be "contaminated" in the traditional sense, the water content will affect the true mass of the compound when you weigh it, leading to inaccurate solution concentrations. If the clumping is minor, you can try to dry the compound under a high vacuum. However, for best results, it is crucial to handle the solid in a glovebox or other controlled-humidity environment. Always minimize the time the container is open to the atmosphere.[6]
Q2: My experimental results are inconsistent. Could my stock solution of this compound be the problem?
A2: Yes, this is a distinct possibility. Inconsistent results can stem from several factors related to your stock solution:
-
Inaccurate Concentration: As discussed in Q1, weighing a hygroscopic compound in ambient air can lead to a lower-than-expected concentration.
-
Solution Degradation: The stability of the compound in your chosen solvent is not guaranteed. Pyridine derivatives can be susceptible to degradation over time, especially if exposed to light or reactive components in the solvent or solution.[12][13][14]
-
Recommendation: Always prepare fresh stock solutions for sensitive experiments. If you must store a solution, store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by wrapping vials in foil.
Q3: What Personal Protective Equipment (PPE) is essential when handling this compound?
A3: Due to the potential toxicity of nitrile-containing compounds and pyridine derivatives, comprehensive PPE is mandatory.[3][15]
-
Eye Protection: Chemical splash goggles are required at a minimum. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[15][16]
-
Hand Protection: Use chemically resistant nitrile gloves.[17] Thin, disposable nitrile gloves offer splash protection but should be removed and discarded immediately upon any known contact with the chemical.[18] Never reuse disposable gloves.[18][19]
-
Body Protection: A lab coat is required. For handling larger quantities, an acid-resistant apron is recommended.[16] Ensure you are wearing long pants and closed-toe shoes.[16]
Q4: How should I dispose of waste containing this compound?
A4: All waste, including empty containers, contaminated PPE, and solutions, must be treated as hazardous chemical waste.[20] Dispose of this material by offering it to a licensed professional waste disposal company.[20] Do not dispose of it down the drain.[2] Follow all local, regional, and national regulations for hazardous waste disposal.[10]
Section 3: Standard Operating Procedure (SOP) - Stock Solution Preparation
This protocol provides a step-by-step method for accurately preparing a stock solution of this compound.
Objective: To prepare a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 173.21 g/mol )[1]
-
Anhydrous DMSO
-
Inert gas source (Argon or Nitrogen)
-
Analytical balance
-
Calibrated pipettes
-
Appropriate volumetric flasks and amber vials
Procedure:
-
Pre-Experiment Setup:
-
Don all required PPE (goggles, lab coat, nitrile gloves).
-
Perform all work inside a certified chemical fume hood.[16]
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. This may take 20-30 minutes.
-
-
Weighing the Compound:
-
Place a suitable weigh boat on the analytical balance and tare it.
-
Quickly weigh the target amount of the compound. To make 10 mL of a 10 mM solution, you will need 1.73 mg.
-
Calculation: 10 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (173.21 g / 1 mol) * (1 mol / 1000 mmol) * (1000 mg / 1 g) = 1.7321 mg
-
-
To minimize moisture absorption, perform this step as swiftly as possible.[6]
-
Immediately after weighing, tightly reseal the main container, purge with inert gas, and return it to 2-8°C storage.
-
-
Dissolution:
-
Carefully transfer the weighed solid to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of anhydrous DMSO to the flask.
-
Gently swirl or vortex the flask until the solid is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
-
Final Volume Adjustment:
-
Once fully dissolved, carefully add anhydrous DMSO until the bottom of the meniscus reaches the 10 mL calibration mark on the flask.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
Transfer the stock solution into smaller, clearly labeled amber vials suitable for low-temperature storage.
-
Store the aliquots at -20°C or -80°C.
-
Record the compound name, concentration, solvent, date of preparation, and your initials on each vial.
-
Section 4: Safety & Emergency Procedures
Properly responding to accidental spills or exposures is critical. The following workflow outlines the necessary steps.
Diagram 1: Solid Chemical Spill Response Workflow dot
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Validation & Comparative
The Cutting Edge of Kinase Inhibition: A Comparative Study of Pyrrolidinyl Isonicotinonitrile Analogs in JAK Modulation
In the landscape of targeted therapies, the Janus kinase (JAK) family of enzymes represents a pivotal node in cytokine signaling. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. Consequently, the development of small-molecule inhibitors targeting JAKs has become a cornerstone of modern drug discovery. Central to this effort is the pyrrolopyrimidine scaffold, exemplified by the potent inhibitor Tofacitinib, which features a critical pyrrolidinyl isonicotinonitrile moiety. This guide provides a comparative analysis of Tofacitinib and its analogs, offering researchers and drug development professionals an in-depth look at their structure-activity relationships, inhibitory profiles, and the experimental methodologies used for their evaluation.
The Privileged Scaffold: Pyrrolopyrimidine Core
The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in kinase inhibitor design. Its structure mimics the adenine region of ATP, allowing it to competitively bind in the highly conserved ATP-binding pocket of kinases like the JAKs. The power of this scaffold lies in its synthetic tractability and the versatile substitution points that allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. In the case of Tofacitinib and its analogs, the key substitutions are the pyrrolidinyl ring bearing a nitrile group, which plays a crucial role in anchoring the molecule and achieving high affinity.
The mechanism of action involves the inhibition of JAK phosphorylation and activation.[1] This prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which would otherwise translocate to the nucleus and modulate gene transcription, driving inflammatory responses.[2]
Comparative Inhibitory Potency of JAK Inhibitors
The therapeutic efficacy and safety profile of a JAK inhibitor are defined by its potency and selectivity against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. While JAK1 and JAK3 are primarily involved in inflammatory cytokine signaling, JAK2 is crucial for erythropoiesis. Therefore, developing analogs with selectivity for specific JAK isoforms is a key goal to minimize off-target effects.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Tofacitinib and other representative JAK inhibitors, demonstrating their relative potencies and selectivity profiles in biochemical assays.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) |
| Tofacitinib | 112[3] | 20[3] | 1[3] | Not Reported | Pan-JAK (JAK3 preference) |
| Ruxolitinib | 3.3[3] | 2.8[3] | 428[3] | 19[3] | JAK1/JAK2 |
| Baricitinib | 5.9[3] | 5.7[3] | >400[3] | 53[3] | JAK1/JAK2 |
| Upadacitinib | 43[3] | 120[3] | 2,300[3] | 4,700[3] | JAK1 |
| Filgotinib | 10[3] | 28[3] | 810[3] | 116[3] | JAK1 |
Note: IC50 values can vary based on experimental conditions and assay formats.
This data highlights the nuanced differences between these analogs. Tofacitinib, the focus of our study, shows potent inhibition across JAK1, JAK2, and JAK3, with a notable preference for JAK3.[1] In contrast, second-generation inhibitors like Upadacitinib and Filgotinib were designed for greater JAK1 selectivity, aiming to improve the safety profile by sparing JAK2 and JAK3.
Structure-Activity Relationship (SAR) Insights
The development of more selective and potent analogs hinges on understanding the structure-activity relationship (SAR). For the pyrrolidinyl isonicotinonitrile series, medicinal chemistry efforts have elucidated several key principles.
The core pyrrolo[2,3-d]pyrimidine scaffold establishes the foundational interaction within the ATP binding site. Specifically, the nitrogen atoms in the pyrimidine ring form critical hydrogen bonds with the hinge region of the kinase (e.g., E957 and L959 in JAK1), anchoring the inhibitor.[1][4]
The 3-pyrrolidinyl substituent projects towards the solvent-exposed region. The stereochemistry at the 3R, 4R positions of the piperidine ring (as seen in Tofacitinib's piperidinyl structure which is analogous to the pyrrolidinyl moiety in function) is crucial for optimal positioning and potency.[5]
The cyano group on the propanenitrile moiety extends into a pocket beneath the β-3-sheet, contributing significantly to the molecule's stability and inhibitory activity.[1] Modifications at this position are often explored to modulate pharmacokinetic properties. For instance, replacing the piperidine ring or modifying the cyano group can lead to analogs with altered metabolic stability or cytotoxicity profiles.[6][7]
Caption: Experimental Workflow for JAK Inhibitor Evaluation.
Conclusion and Future Directions
The pyrrolidinyl isonicotinonitrile scaffold remains a highly productive foundation for the development of potent and selective kinase inhibitors. The journey from the pan-JAK inhibitor Tofacitinib to more selective second-generation molecules illustrates the power of iterative medicinal chemistry guided by robust biochemical and cellular assays. This comparative guide highlights the key structural features, inhibitory profiles, and essential experimental workflows that underpin research in this area.
Future research will likely focus on developing analogs with even greater isoform selectivity, particularly for TYK2, and exploring novel allosteric inhibitors that bind outside the conserved ATP pocket. [8]Such strategies may yield compounds with improved safety profiles and open new therapeutic avenues for the treatment of inflammatory and autoimmune diseases.
References
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Tateishi, T., et al. (2022). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics, 43, 100439. [Link]
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Tateishi, T., et al. (2022). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. ResearchGate. Available at: [Link]
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Lekkala, R., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(31), 19597–19606. [Link]
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BPS Bioscience. (n.d.). JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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Park, H., et al. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Journal of Immunological Methods, 354(1-2), 10-18. [Link]
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Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature. Available at: [Link]
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Gehringer, M., et al. (2014). Structure-Activity Relationship Study on Tofacitinib Bioisosteres. ChemMedChem, 9(11), 2516-2527. Available at: [Link]
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Maricán, A., & Santos, L. S. (2018). Tofacitinib synthesis. University of Nebraska-Lincoln Digital Commons. Available at: [Link]
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Linciano, P., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(17), 3968. [Link]
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Zhang, X., et al. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. Available at: [Link]
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BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. Available at: [Link]
-
Gros, E., et al. (2024). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Rheumatology Advances in Practice, 8(2), rkae031. [Link]
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Ito, M., et al. (2017). JAK inhibitor IC 50 values for inhibition of cytokine-stimulated pSTAT3 induction in RA-FLS. ResearchGate. Available at: [Link]
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McInnes, I. B., et al. (2019). IC 50 values in CD4+ T cells, NK cells, and monocytes. ResearchGate. Available at: [Link]
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González-Díaz, H., et al. (2024). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. [Link]
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ResearchGate. (2024). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications in rheumatoid arthritis. ResearchGate. Available at: [Link]
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Goedken, E. R., et al. (2021). Comparison of Janus kinase inhibitors to block the type I interferon pathway in human skeletal muscle cells. bioRxiv. [Link]
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Szymańska, P., & Kimmel, M. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Journal of Applied Mathematics and Computing, 56, 447-467. [Link]
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A Researcher's Guide to Validating the Biological Activity of 2-(Pyrrolidin-1-yl)isonicotinonitrile and Its Analogs
This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the validation of the biological activity of the novel compound 2-(Pyrrolidin-1-yl)isonicotinonitrile. While, as of the time of this writing, specific biological activities for this exact molecule are not extensively documented in peer-reviewed literature, its structural motifs—a nicotinonitrile core and a pyrrolidine substituent—are present in numerous biologically active agents. This guide will, therefore, extrapolate from structurally related compounds to propose a likely avenue of investigation, detail a robust experimental protocol for validation, and provide a comparative context against established alternatives.
Introduction to this compound: A Compound of Latent Potential
This compound (CAS No. 127680-87-9) is a heterocyclic compound featuring a pyridine ring substituted with a cyano group (nitrile) and a pyrrolidine ring.[1][2] The nicotinonitrile scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting activities that span from anticancer to anti-inflammatory effects.[3][4] The pyridine nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[3] Similarly, the pyrrolidine ring is a common structural element in many biologically active natural alkaloids and synthetic pharmaceuticals.[5][6]
The convergence of these two moieties in a single molecule suggests a high probability of biological relevance. This guide will focus on a plausible and high-impact therapeutic area for this compound class: antiproliferative activity against cancer cells .
Postulated Mechanism of Action: Targeting Cell Proliferation Pathways
Many nicotinonitrile derivatives exert their anticancer effects by inhibiting key enzymes in cell signaling pathways that control cell growth, proliferation, and survival. For instance, some 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the PIM-1 kinase, an oncogenic serine/threonine kinase crucial for cancer cell survival.[3] Based on this precedent, we can hypothesize that this compound may act as an inhibitor of a similar kinase or another critical node in a cancer-related signaling pathway.
To visualize this proposed mechanism, consider a simplified generic kinase-mediated cell survival pathway:
Caption: Postulated mechanism of kinase inhibition.
Experimental Validation: A Step-by-Step Protocol for an Antiproliferative Assay
To empirically validate the hypothesized anticancer activity, a robust and widely accepted method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Experimental Workflow Diagram
Caption: Step-by-step workflow of the MTT assay.
Detailed Protocol
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO only) and a positive control (a known anticancer drug like Doxorubicin).
-
Remove the old media from the cells and add 100 µL of fresh media containing the desired compound concentrations.
-
-
Incubation:
-
Incubate the treated plates for 48 to 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
Comparative Analysis: Benchmarking Against Alternatives
To contextualize the potency of this compound, its performance should be compared against a known standard and a structurally similar compound.
| Compound | Target/Mechanism (if known) | Cell Line | IC50 (µM) - Hypothetical Data |
| This compound | Hypothesized: Kinase Inhibitor | MCF-7 | [Experimental Value] |
| Doxorubicin (Positive Control) | Topoisomerase II Inhibitor | MCF-7 | ~0.5 - 2 |
| Sorafenib (Alternative Kinase Inhibitor) | Multi-kinase Inhibitor | MCF-7 | ~5 - 10 |
This table provides a clear, quantitative comparison of the compound's efficacy. A lower IC50 value indicates higher potency.
Conclusion and Future Directions
This guide outlines a systematic approach to validate the potential antiproliferative activity of this compound. Should the initial MTT assay yield promising results, further investigations would be warranted. These could include:
-
Selectivity Profiling: Testing the compound against a panel of different cancer cell lines and a non-cancerous cell line to assess its cancer-specific cytotoxicity.
-
Mechanism of Action Studies: Employing techniques such as Western blotting to investigate the compound's effect on specific signaling proteins (e.g., phosphorylation status of kinases) or cell cycle analysis to determine how it halts cell proliferation.
-
In Vivo Studies: If in vitro data is compelling, testing the compound's efficacy and safety in animal models of cancer.
By following this structured validation path, researchers can rigorously assess the therapeutic potential of this compound and contribute valuable data to the field of medicinal chemistry and drug discovery.
References
-
ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Available from: [Link]
-
National Institutes of Health (NIH). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Available from: [Link]
-
Semantic Scholar. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available from: [Link]
-
MDPI. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
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A Comparative Guide to Cyanopyridine Derivatives in Drug Discovery: Profiling 2-(Pyrrolidin-1-yl)isonicotinonitrile
Introduction: The Cyanopyridine Scaffold - A Privileged Motif in Medicinal Chemistry
To the experienced researcher, certain chemical scaffolds appear with remarkable frequency in the landscape of drug discovery. The cyanopyridine nucleus is a quintessential example of such a "privileged structure." Its unique combination of a hydrogen bond-accepting pyridine ring and a reactive, polar nitrile group makes it a versatile building block for creating compounds with a wide spectrum of biological activities.[1][2] Cyanopyridine derivatives have demonstrated significant potential and have been investigated for their anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties.[3][4]
This guide provides a comparative analysis of cyanopyridine derivatives, with a specific focus on contextualizing the potential of 2-(Pyrrolidin-1-yl)isonicotinonitrile, a specific but less-characterized member of this family. While extensive public data on this particular compound is limited, we can infer its potential properties and guide future research by examining the well-documented structure-activity relationships (SAR) of its chemical cousins. We will delve into comparative biological activities, synthetic strategies, and the underlying physicochemical principles that govern the function of these powerful molecules.
Physicochemical Properties: A Foundation for Activity
Before exploring biological function, it is crucial to understand the fundamental physicochemical properties that dictate a molecule's behavior, including its solubility, permeability, and potential for target engagement. This compound possesses a molecular formula of C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol .[5][6] Its structure features a saturated pyrrolidine ring, which imparts a degree of lipophilicity and conformational flexibility, appended to the electron-deficient isonicotinonitrile core.
A comparison of its calculated properties with other representative cyanopyridine scaffolds reveals key differences:
| Compound/Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | TPSA (Ų) | cLogP | H-Bond Acceptors | H-Bond Donors |
| This compound | C₁₀H₁₁N₃ | 173.21 | 39.92 | 1.55 | 3 | 0 |
| 2-Amino-3-cyanopyridine | C₆H₅N₃ | 119.12 | 65.80 | 0.86 | 3 | 1 |
| 3-Cyanopyridone | C₆H₄N₂O | 120.11 | 56.98 | -0.27 | 3 | 1 |
| 2-Chloro-3-cyanopyridine | C₆H₃ClN₂ | 138.56 | 36.68 | 1.34 | 2 | 0 |
Data for this compound from available sources.[6] Other values are calculated estimates for comparison.
Analysis of Causality: The replacement of a primary amine (as in 2-amino-3-cyanopyridine) or a hydroxyl group (in the tautomeric form of 3-cyanopyridone) with the pyrrolidine moiety in our target compound leads to several critical changes. Firstly, it eliminates hydrogen bond donating capability, which can significantly alter binding interactions with protein targets. Secondly, it increases the calculated LogP, suggesting higher lipophilicity. This could enhance membrane permeability but may also increase the risk of off-target effects or reduce aqueous solubility. The Total Polar Surface Area (TPSA) is moderate, suggesting a good balance for cell penetration. These foundational properties are the first clues in predicting the compound's pharmacokinetic and pharmacodynamic profile.
Synthetic Strategies: Building the Cyanopyridine Core
The versatility of the cyanopyridine scaffold is matched by the robustness of its synthetic routes. A common and efficient method for constructing 2-amino-3-cyanopyridine derivatives is through a multi-component condensation reaction, often involving a ketone or chalcone, malononitrile, and ammonium acetate.[2][7] This approach is highly valued in drug discovery for its efficiency and ability to generate diverse libraries of compounds from readily available starting materials.
For a compound like this compound, a likely synthetic pathway would involve a nucleophilic aromatic substitution (SNAr) reaction. Starting with a 2-halo-isonicotinonitrile (e.g., 2-chloro-isonicotinonitrile), the pyrrolidine can be introduced by reacting it as a nucleophile, displacing the halide.
Caption: General synthetic workflows for cyanopyridine derivatives.
Comparative Biological Activity
The true value of the cyanopyridine scaffold is revealed in its diverse biological activities. By comparing data from different derivatives, we can establish clear SAR trends.
Anticancer Activity
Cyanopyridines have shown potent cytotoxic activity against a range of human cancer cell lines.[3] The mechanism often involves the inhibition of critical cell signaling kinases.
-
Pim-1 Kinase Inhibition: A study comparing cyanopyridinones (containing a C=O group at position 2) with the corresponding 2-chloro-cyanopyridines found that the latter generally exhibited superior cytotoxicity, particularly against the HepG-2 liver cancer cell line.[8] For example, compound 4d (a 2-chloro derivative) showed an IC₅₀ of 6.95 µM against HepG-2, outperforming the reference drug 5-Fluorouracil (IC₅₀ = 9.42 µM).[8] This suggests that removing the hydrogen-bond donating capability and increasing the electrophilicity at the C2 position can enhance anticancer activity.
-
VEGFR-2/HER-2 Inhibition: Non-fused cyanopyridone derivatives have demonstrated dual inhibitory action against VEGFR-2 and HER-2, two key receptor tyrosine kinases in oncology.[9] Unsubstituted phenyl-bearing cyanopyridone 5a showed excellent cytotoxicity against HepG2 (IC₅₀ = 2.71 µM) and MCF-7 (IC₅₀ = 1.77 µM) cell lines.[9]
-
Survivin Modulation: Certain 3-cyanopyridine derivatives have been identified as modulators of survivin, an apoptosis-inhibitory protein.[7] The study found that a 2-oxo-3-cyanopyridine scaffold was generally preferred for cytotoxic activity over a 2-thioxo or 2-amino equivalent.[7]
| Compound Class | Target/Cell Line | Key Result (IC₅₀) | Source |
| 2-Chloro-3-cyanopyridines | HepG-2 (Cytotoxicity) | 6.95 µM (for compound 4d) | [8] |
| Cyanopyridones | MCF-7 (Cytotoxicity) | 1.77 µM (for compound 5a) | [9] |
| Cyanopyridones | VEGFR-2 (Enzyme Inhibition) | 0.06 µM (for compound 5a) | [9] |
| 2-Oxo-3-cyanopyridines | PC-3 (Cytotoxicity) | 19.8 µM (for compound 5e) | [7] |
Inference for this compound: The presence of the electron-donating pyrrolidine group at C2 contrasts with the electron-withdrawing chloro group found in the potent Pim-1 inhibitors.[8] This substitution may alter the mechanism of action, potentially directing its activity away from kinase inhibition and towards other targets. However, its lipophilicity could facilitate entry into cancer cells, where the nitrile and pyridine nitrogen could still engage with various biological targets. Experimental screening is required to validate any potential cytotoxic activity.
Anti-infective Activity
The cyanopyridine scaffold is also prominent in the development of anti-infective agents.
-
Antitubercular Activity: A series of cyanopyridone analogues were evaluated for activity against Mycobacterium tuberculosis.[10][11] While they generally lacked potent inhibition of the target enzyme MtbTMPK, several compounds showed promising whole-cell activity. Analogue 11i , a cyanopyridone with a sulfoxide group, demonstrated a minimum inhibitory concentration (MIC) of 1.2 µM against the H37Rv strain.[10][11] The study highlighted that the cyanopyridone moiety and the sulfoxide group were indispensable for this activity.[10]
-
General Antimicrobial Activity: The broader class of cyanopyridines has been reviewed for its antibacterial and antiviral properties.[3] The 2-amino-3-cyanopyridine scaffold, in particular, has been identified as a vital bioactive motif with antiviral potential.[12]
Inference for this compound: Isoniazid, a cornerstone anti-TB drug, is a derivative of isonicotinic acid.[13][14] Our target molecule shares the isonicotinonitrile core (a 4-cyanopyridine). This structural similarity to a key anti-TB pharmacophore is compelling. The lipophilic pyrrolidine group could potentially enhance penetration through the mycolic acid-rich cell wall of M. tuberculosis, a common strategy for improving the efficacy of antitubercular agents. This makes this compound a rational candidate for screening against mycobacterial strains.
Structure-Activity Relationship (SAR) Synthesis
Synthesizing data from multiple studies allows us to build a robust SAR model for the cyanopyridine scaffold. The choice of substituent and its position on the pyridine ring critically dictates the resulting biological activity.
Caption: Key structure-activity relationships for the cyanopyridine scaffold.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Testing
To ensure the trustworthiness and reproducibility of scientific claims, detailed experimental protocols are essential. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration of a cyanopyridine derivative that inhibits 50% of cell growth (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG-2)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compounds (dissolved in DMSO to create 10 mM stock solutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well microtiter plates
-
Multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin.
-
Resuspend cells in complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the cyanopyridine test compounds in complete medium from the 10 mM DMSO stock. A typical final concentration range would be 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no treatment" control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Return the plate to the incubator for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from all wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO (or other solubilizing agent) to each well.
-
Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The cyanopyridine scaffold is unequivocally a cornerstone of modern medicinal chemistry, offering a foundation for developing therapeutics across multiple disease areas. While direct comparisons involving this compound are limited by a lack of published biological data, a systematic analysis of its structural analogues provides a powerful predictive framework.
The shared isonicotinonitrile core with antitubercular agents and the influence of the pyrrolidine moiety on lipophilicity make it a compelling candidate for anti-infective research, particularly against M. tuberculosis. Its potential in oncology is less certain and would diverge from the mechanisms seen in 2-chloro or 2-oxo derivatives, necessitating broad screening to identify any cytotoxic effects.
Future research should prioritize the following:
-
Synthesis and Characterization: A scalable, validated synthesis of this compound is the essential first step.
-
Broad Biological Screening: The compound should be tested against a diverse panel of cancer cell lines and pathogenic microbes (especially M. tuberculosis and other bacteria).
-
Target Identification: Should activity be confirmed, subsequent studies should focus on identifying the specific molecular target(s) through techniques like thermal shift assays, affinity chromatography, or molecular docking against hypothesized targets.
By applying the principles of medicinal chemistry and leveraging the vast knowledge base surrounding the cyanopyridine family, researchers can efficiently unlock the therapeutic potential of under-explored derivatives like this compound.
References
-
De Vreese, R., et al. (2020). Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents. European Journal of Medicinal Chemistry. Available at: [Link][10][11]
-
Wu, T., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. Available at: [Link][3]
-
De Vreese, R., et al. (2020). Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents. PubMed. Available at: [Link]
-
El-Sayed, N., et al. (2025). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Chemistry & Biodiversity. Available at: [Link][15]
-
El-Adl, K., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules. Available at: [Link][7]
-
Fengchen, F. (Source). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Fengchen Group Co., Ltd. Available at: [Link][1]
-
Raslan, M. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals. Available at: [Link][9]
-
Unknown. (Source). SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. Indo American Journal of Pharmaceutical Sciences. Available at: [Link][2]
-
Nassar, E., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Available at: [Link][8]
-
Unknown. (Source). Structure of cyanopyridine. Different biological activities displayed... ResearchGate. Available at: [Link][12]
-
Ballel, N., et al. (2005). In Vitro Antimycobacterial Activities of 2′-Monosubstituted Isonicotinohydrazides and Their Cyanoborane Adducts. Antimicrobial Agents and Chemotherapy. Available at: [Link][13]
-
Rios-Lugo, M. J., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link][4]
-
Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry. Available at: [Link][14]
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- 14. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Androgen Receptor: A Comparative Guide to the Structure-Activity Relationship of Pyrrolidinyl-Nitrile Scaffolds
In the landscape of modern drug discovery, the quest for tissue-selective medicines remains a paramount objective. Selective Androgen Receptor Modulators (SARMs) represent a promising therapeutic avenue, aiming to harness the beneficial anabolic effects of androgens in muscle and bone while minimizing undesirable effects on tissues like the prostate. At the heart of many SARM development programs lies a deep understanding of the intricate dance between a molecule's structure and its biological activity. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the 4-(pyrrolidin-1-yl)benzonitrile scaffold, a key framework in the development of novel SARMs. While our central focus will be on this benzonitrile series, for which extensive data is available, we will also extrapolate these findings to discuss the potential SAR of the closely related 2-(pyrrolidin-1-yl)isonicotinonitrile, offering researchers valuable insights for future design and optimization.
The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to explore three-dimensional space due to its non-planar, puckered nature.[1][2] This conformational flexibility, combined with the presence of stereogenic centers, allows for fine-tuning of a compound's interaction with its biological target.[1] In the context of SARMs, these subtle structural modifications can dramatically influence potency, selectivity, and pharmacokinetic properties.
The Core Scaffold: 4-(Pyrrolidin-1-yl)benzonitrile and the Quest for Metabolic Stability
Our journey into the SAR of this class of compounds begins with a lead molecule, a naphthalene derivative that, while potent, suffered from poor metabolic stability—a common hurdle in drug development. To address this, researchers turned to the 4-(pyrrolidin-1-yl)benzonitrile core, which demonstrated comparable potency and offered new avenues for optimization.[3] The primary goal of this optimization effort was to enhance metabolic stability while preserving the potent androgen receptor (AR) agonistic activity.
The initial SAR studies focused on modifications to the hydroxypyrrolidine and benzonitrile components of a lead compound, referred to here as Compound B .
Table 1: Comparative Androgen Receptor Agonistic Activity and Metabolic Stability of Key Analogs
| Compound | R1 | R2 | R3 | AR Agonistic Activity (EC50, nM) | Liver Microsomal Stability (t½, min) |
| B | H | H | H | 1.5 | < 5 |
| 1a | CH3 | H | H | 1.2 | 10 |
| 1b | H | CH3 | H | 2.5 | 15 |
| 1c | CH3 | CH3 | OH | 0.8 | 35 |
| 2a | H | H | F | 3.1 | 7 |
| 2b | H | H | OCH3 | 4.5 | 6 |
Data synthesized from the findings reported in Bioorganic & Medicinal Chemistry Letters, 2017, 27(9), 1897-1901.[3]
Decoding the Structure-Activity Relationship
Modifications of the Pyrrolidine Ring
The data presented in Table 1 clearly illustrates the profound impact of substitutions on the pyrrolidine ring.
-
Introduction of Methyl Groups: The addition of methyl groups at the 2 and 3 positions of the pyrrolidine ring (compounds 1a and 1b ) led to a significant improvement in metabolic stability compared to the parent compound B , with only a minor effect on AR agonistic activity.[3] This suggests that these positions are tolerant to small alkyl substituents, which can shield the molecule from metabolic enzymes.
-
The Power of Combined Substitution: The most significant breakthrough came with the synthesis of Compound 1c , which features two methyl groups and a hydroxyl group on the pyrrolidine ring. This compound not only exhibited the highest potency (EC50 of 0.8 nM) but also a dramatically improved metabolic half-life of 35 minutes.[3] This synergistic effect highlights the importance of exploring multi-substituted analogs. The hydroxyl group likely contributes to improved solubility and may form a key hydrogen bond within the androgen receptor binding pocket.
The following diagram illustrates the key modification points on the pyrrolidinyl-benzonitrile scaffold.
Caption: Key modification points on the 4-(pyrrolidin-1-yl)benzonitrile scaffold.
Modifications of the Benzonitrile Ring
While the primary focus of the optimization was the pyrrolidine ring, substitutions on the benzonitrile ring were also explored.
-
Electron-Withdrawing and -Donating Groups: The introduction of a fluorine atom (2a ) or a methoxy group (2b ) on the benzonitrile ring resulted in a slight decrease in AR agonistic activity and did not significantly improve metabolic stability.[3] This suggests that the electronic properties of the aromatic ring are important for optimal receptor binding and that extensive substitution at this position may not be beneficial.
Extrapolating to this compound: A Look to the Future
The isonicotinonitrile core, with its nitrogen atom in the pyridine ring, presents a different electronic and steric profile compared to the benzonitrile scaffold. Based on the SAR of the benzonitrile series, we can hypothesize the following for this compound:
-
Pyrrolidine Ring Modifications: The beneficial effects of substitutions on the pyrrolidine ring, particularly the combination of methyl and hydroxyl groups, are likely to be transferable to the isonicotinonitrile series. These modifications primarily influence metabolic stability and interactions within the hydrophobic regions of the AR binding pocket, which may be conserved.
-
The Role of the Pyridine Nitrogen: The nitrogen atom in the isonicotinonitrile ring could potentially form a hydrogen bond with a donor in the receptor binding site, which might enhance potency. However, it also alters the overall electron distribution and could impact the molecule's pharmacokinetic properties. Further investigation is required to determine the net effect of this change.
The logical workflow for a medicinal chemist approaching the SAR of this scaffold is outlined below.
Caption: A typical medicinal chemistry workflow for SAR studies.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential.
In Vitro Androgen Receptor Agonistic Activity Assay
Objective: To determine the potency of the synthesized compounds in activating the androgen receptor.
Methodology:
-
Cell Culture: A stable cell line co-transfected with the human androgen receptor and a luciferase reporter gene under the control of an androgen-responsive element is used. Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the assay medium.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and incubated for 24 hours.
-
The growth medium is then replaced with a medium containing the test compounds at various concentrations.
-
The plates are incubated for an additional 24 hours to allow for receptor activation and reporter gene expression.
-
-
Luciferase Activity Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of androgen receptor activation, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a positive control (e.g., dihydrotestosterone) and plotted against the compound concentration. The EC50 value, the concentration at which the compound elicits 50% of its maximal response, is calculated using a non-linear regression analysis.
In Vitro Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of the compounds in the presence of liver enzymes.
Methodology:
-
Preparation of Microsomes: Liver microsomes from a relevant species (e.g., human, rat, or mouse) are thawed on ice.
-
Reaction Mixture: A reaction mixture containing the liver microsomes, a NADPH-regenerating system (to support the activity of cytochrome P450 enzymes), and a buffer is prepared.
-
Incubation: The test compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is then calculated from the slope of the natural logarithm of the remaining compound versus time plot.
Conclusion
The structure-activity relationship of the 4-(pyrrolidin-1-yl)benzonitrile scaffold provides a compelling case study in the rational design of selective androgen receptor modulators. The strategic modification of the pyrrolidine ring, particularly with a combination of small alkyl and polar groups, has been shown to be a highly effective strategy for improving metabolic stability while maintaining or even enhancing potency.[3] While further studies are needed to fully elucidate the SAR of the this compound analog, the principles derived from its benzonitrile counterpart offer a solid foundation for future research. By continuing to apply these principles of medicinal chemistry, the development of novel, tissue-selective therapies with improved clinical outcomes is an achievable goal.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]
-
Masayume, M., et al. (2017). Synthesis and Biological Evaluation of Novel Selective Androgen Receptor Modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile Derivatives. Bioorg Med Chem Lett, 27(9), 1897-1901. Available at: [Link]
-
Schievano, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]
-
Abouelkhair, R. A., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Eur J Med Chem, 74, 698-706. Available at: [Link]
-
Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorg Med Chem, 23(3), 437-446. Available at: [Link]
-
Masayume, M., et al. (2017). Synthesis and Biological Evaluation of Novel Selective Androgen Receptor Modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile Derivatives. PubMed. Available at: [Link]
Sources
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- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity and Identity Confirmation of 2-(Pyrrolidin-1-yl)isonicotinonitrile
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2-(Pyrrolidin-1-yl)isonicotinonitrile, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure the highest degree of scientific integrity.
The Imperative of Purity in Drug Discovery
This compound is a versatile heterocyclic nitrile, often employed in the synthesis of novel therapeutic agents. The presence of impurities, even in trace amounts, can have profound effects on downstream applications, leading to misleading biological data, altered pharmacokinetic profiles, and potential toxicity. Therefore, a multi-pronged analytical approach is not just recommended, but essential for robust quality control.
This guide will focus on a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to create a comprehensive purity and identity profile of this compound.
Orthogonal Analytical Approaches for Complete Characterization
An orthogonal approach, utilizing techniques with different separation and detection principles, provides a more complete picture of a sample's purity. What one method might miss, another can often detect.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellently suited for identifying and quantifying volatile and semi-volatile impurities.[1][2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation and identification.
High-Performance Liquid Chromatography (HPLC): A Quantitative Perspective
HPLC is a cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[5][6][7] For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate, separating compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC
Objective: To quantify the purity of this compound and separate it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the 50:50 mobile phase mixture.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Rationale for Method Design:
The C18 stationary phase provides a non-polar environment, allowing for the effective separation of the moderately polar this compound from both more polar and less polar impurities. The gradient elution starts with a high aqueous content to retain polar impurities on the column and gradually increases the organic solvent concentration to elute the main compound and any non-polar impurities. TFA is added to the mobile phase to improve peak shape by minimizing tailing.
Expected Results and Comparison with Alternatives
| Compound | Expected Retention Time (min) | Rationale for Elution Order |
| Isonicotinonitrile | ~5-7 | More polar than the target compound, will elute earlier. |
| 2-Chloroisonicotinonitrile | ~10-12 | Less polar than isonicotinonitrile due to the chloro group, but more polar than the target compound. |
| This compound | ~15-18 | Target compound with intermediate polarity. |
| Unidentified Non-polar Impurities | >18 | Any less polar synthesis byproducts would have longer retention times. |
Note: These are predicted retention times and will vary based on the specific HPLC system and column used.
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1][2][3][4] It is particularly useful for detecting residual starting materials and other low molecular weight byproducts that may be present in the final product.
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 1 mL of dichloromethane.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Rationale for Method Design:
The HP-5ms column is a versatile, non-polar column suitable for a wide range of compounds. The temperature program is designed to first elute highly volatile impurities like residual pyrrolidine, followed by the starting material 2-chloroisonicotinonitrile, and finally the target compound. Electron ionization at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for confident identification.
Expected Results and Mass Spectral Data
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Pyrrolidine | ~3-5 | 71 (M+), 43, 28 |
| Isonicotinonitrile | ~8-10 | 104 (M+), 77, 51 |
| 2-Chloroisonicotinonitrile | ~11-13 | 138 (M+), 103, 76 |
| This compound | ~18-22 | 173 (M+), 145, 118, 70 |
Note: These are predicted retention times and will vary based on the specific GC-MS system and conditions.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Impurity Profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification
NMR spectroscopy provides detailed information about the molecular structure of a compound, making it the ultimate tool for identity confirmation. Both ¹H and ¹³C NMR should be employed for a complete structural assignment of this compound.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in ~0.7 mL of CDCl₃ in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon NMR spectrum with proton decoupling.
-
Rationale for Method Design:
CDCl₃ is a common solvent for many organic molecules and generally provides good spectral resolution. TMS is the standard internal reference for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
Predicted NMR Data and Structural Assignment
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet | 1H | H-6 (Pyridine) |
| ~6.8 | Doublet | 1H | H-5 (Pyridine) |
| ~6.6 | Singlet | 1H | H-3 (Pyridine) |
| ~3.5 | Triplet | 4H | -CH₂-N- (Pyrrolidine) |
| ~2.0 | Quintet | 4H | -CH₂- (Pyrrolidine) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~158 | C-2 (Pyridine) |
| ~151 | C-6 (Pyridine) |
| ~118 | -CN |
| ~115 | C-4 (Pyridine) |
| ~112 | C-5 (Pyridine) |
| ~108 | C-3 (Pyridine) |
| ~47 | -CH₂-N- (Pyrrolidine) |
| ~26 | -CH₂- (Pyrrolidine) |
Note: These are predicted chemical shifts. Actual values may vary slightly.
Comparison with Potential Impurities
The NMR spectra of potential impurities would be distinctly different:
-
2-Chloroisonicotinonitrile: Would show only aromatic proton signals and no aliphatic signals from the pyrrolidine ring.
-
Pyrrolidine: Would only exhibit aliphatic proton signals.
-
Isonicotinonitrile: Would show a simpler aromatic proton pattern and no aliphatic signals.
Logical Relationship for Structural Confirmation
Caption: NMR-based differentiation of the product from impurities.
Conclusion
The purity and identity of this compound can be confidently established through a synergistic application of HPLC, GC-MS, and NMR spectroscopy. This guide has provided detailed, scientifically-grounded protocols and the rationale behind their design. By adhering to these methodologies, researchers and drug development professionals can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The validation of these analytical methods should be performed in accordance with ICH guidelines to ensure regulatory compliance.[8][9][10][11][12]
References
-
Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
-
Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
-
Meiler, J., & Will, M. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(24), 6279-6285. [Link]
-
Chen, S., et al. (2015). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Chemical Information and Modeling, 55(5), 915-923. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
PROSPRE - 1H NMR Predictor. University of Alberta. [Link]
-
Wiener, J. J. M., & Tautermann, C. S. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4753-4762. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
CASPRE - 13C NMR Predictor. University of Alberta. [Link]
-
Shimadzu Corporation. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
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A Researcher's Guide to Comprehensive Cross-Reactivity Assessment of Novel 2-(Pyrrolidin-1-yl)isonicotinonitrile Derivatives
In the landscape of modern drug discovery, the development of highly selective small molecule inhibitors is a paramount objective. While achieving absolute target specificity is a formidable challenge, a thorough understanding of a compound's cross-reactivity profile is critical for advancing a lead candidate.[1] This guide provides a comprehensive framework for the cross-reactivity assessment of novel chemical entities, using the 2-(Pyrrolidin-1-yl)isonicotinonitrile scaffold as a representative case study. For the purpose of this guide, we will consider a hypothetical lead compound, "PYN-1," derived from this scaffold.
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the methodologies and data interpretation necessary to build a robust selectivity profile for novel compounds. We will delve into the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system.
The Imperative of Selectivity Profiling
The promiscuity of small molecule inhibitors, particularly those targeting conserved ATP-binding pockets like in kinases, can lead to unforeseen off-target effects, resulting in toxicity.[2] Conversely, in some instances, these off-target interactions can be harnessed for beneficial polypharmacology.[1] Therefore, a rigorous and multi-faceted approach to cross-reactivity assessment is not merely a regulatory requirement but a fundamental aspect of rational drug design.
A comprehensive cross-reactivity assessment workflow can be conceptualized as a multi-tiered approach, beginning with broad, high-throughput methods and progressively moving towards more focused and physiologically relevant assays.
Caption: A tiered approach to cross-reactivity assessment.
Tier 1: Initial Profiling - Casting a Wide Net
The initial phase of cross-reactivity assessment aims to rapidly identify potential off-targets from a broad pool of possibilities. This is achieved through a combination of computational prediction and large-scale experimental screening.
In Silico Off-Target Prediction
Before embarking on costly and time-consuming experimental work, computational methods can provide valuable early insights into the potential cross-reactivity profile of a novel compound.[3][4] These in silico approaches leverage vast databases of known drug-target interactions and employ various algorithms to predict potential off-targets for a new chemical entity.
Methodologies:
-
Ligand-Based Approaches: These methods, such as chemical similarity searching and pharmacophore modeling, compare the novel compound to a database of molecules with known biological activities.[5][6] The underlying assumption is that structurally similar molecules are likely to have similar biological targets.
-
Structure-Based Approaches: If the three-dimensional structure of the intended target is known, molecular docking simulations can be used to predict the binding of the compound to other proteins with similar binding sites.[7]
-
Machine Learning and AI: Modern approaches utilize artificial intelligence and machine learning algorithms trained on large chemogenomics datasets to predict potential off-targets with increasing accuracy.[5][8]
Experimental Protocol: In Silico Target Prediction for PYN-1
-
Input: The 2D structure of PYN-1 in a standard format (e.g., SMILES).
-
Platform Selection: Utilize a combination of publicly available and commercial in silico target prediction platforms (e.g., SuperPred, PharmMapper).
-
Analysis:
-
Submit the structure of PYN-1 to the selected platforms.
-
Analyze the output, which typically consists of a ranked list of potential off-targets based on a prediction score or probability.
-
Pay close attention to targets that are implicated in known toxicity pathways.
-
-
Interpretation: The results from this in silico analysis should be treated as a set of hypotheses to be tested experimentally. They can guide the selection of focused screening panels in subsequent steps.
Large-Panel Biochemical Screening
The cornerstone of early cross-reactivity assessment is the screening of the compound against a large panel of purified enzymes, typically kinases.[9] Several contract research organizations (CROs) offer comprehensive kinase profiling services, with panels covering a significant portion of the human kinome.[10][11][12][13]
Key Considerations for Kinase Panel Screening:
-
Assay Format: Radiometric assays, such as the ³³PanQinase™ assay, and fluorescence-based assays are common formats.[10] It is important to understand the principles and potential interferences of the chosen assay.
-
ATP Concentration: The concentration of ATP used in the assay can significantly impact the measured inhibitory potency (IC50).[14] Screening at both a low (e.g., ATP Km) and a high (e.g., 1 mM) ATP concentration can provide a more physiologically relevant assessment of selectivity.[11][15]
Experimental Protocol: Large-Panel Kinase Screen for PYN-1
-
Compound Submission: Provide a sufficient quantity of PYN-1 (typically 100 µL of a 10 mM DMSO stock) to the chosen CRO.[10]
-
Panel Selection: Opt for a broad kinase panel, such as a kinome-wide panel, to maximize the chances of identifying off-targets.
-
Screening Conditions:
-
Initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Follow-up with dose-response curves for any kinases showing significant inhibition (e.g., >50% inhibition) in the initial screen.
-
-
Data Analysis: The primary output will be the percentage of inhibition at a given concentration or IC50 values for a range of kinases.
Data Presentation: Initial Kinase Selectivity Profile of PYN-1
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |
| On-Target Kinase | 98% | 15 |
| Off-Target Kinase A | 85% | 250 |
| Off-Target Kinase B | 62% | 1,500 |
| Off-Target Kinase C | 15% | >10,000 |
| ... (other kinases) | <10% | >10,000 |
Tier 2: Validation and Mechanistic Understanding
Once potential off-targets have been identified, the next step is to validate these findings and gain a deeper understanding of the compound's interaction with these proteins.
Dose-Response Confirmation and Orthogonal Assays
It is crucial to confirm the initial screening hits using fresh compound stocks and, ideally, an orthogonal assay format. This helps to rule out false positives that may have arisen from assay artifacts.
Experimental Protocol: Dose-Response Confirmation
-
Assay Setup: Perform 10-point dose-response curves for the on-target kinase and the top off-target hits identified in the initial screen.
-
Data Analysis: Calculate the IC50 values and compare them to the initial screening data. A consistent IC50 value across multiple experiments and assay formats increases confidence in the result.
Binding Kinetics and Residence Time
Understanding the kinetics of binding can provide valuable insights into a compound's mechanism of action and its potential for in vivo efficacy and toxicity.[16] A long residence time at the on-target kinase may be desirable, while a short residence time at off-targets could mitigate potential toxicity.
Methodologies:
-
Surface Plasmon Resonance (SPR): A label-free technique to measure the on-rate (ka) and off-rate (kd) of binding.
-
Kinetic Profiling Assays: Some CROs offer kinetic profiling services to determine the binding kinetics of inhibitors.[16]
Tier 3: Cellular Target Engagement and Phenotypic Consequences
Biochemical assays, while essential for initial profiling, do not fully recapitulate the complex environment of a living cell.[14] Therefore, it is critical to assess target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that allows for the direct measurement of a compound's binding to its target in intact cells or even tissues.[17][18][19][20][21] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
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A Proposed Benchmarking Framework: Evaluating 2-(Pyrrolidin-1-yl)isonicotinonitrile as a Novel DYRK1A Kinase Inhibitor
This guide provides a comprehensive framework for the preclinical benchmarking of a novel small molecule, 2-(Pyrrolidin-1-yl)isonicotinonitrile, against a panel of established inhibitors of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Given the therapeutic potential of DYRK1A inhibition in neurodegenerative diseases and certain cancers, rigorous evaluation of new chemical entities is paramount.[1][2] This document outlines the scientific rationale, experimental methodologies, and data interpretation criteria for a thorough comparative analysis.
The Rationale: Targeting DYRK1A
DYRK1A is a highly conserved serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[3] Its gene is located on chromosome 21, and its overexpression is implicated in the pathophysiology of Down syndrome and early-onset Alzheimer's disease.[2][4] DYRK1A contributes to the hyperphosphorylation of Tau protein, a key event in the formation of neurofibrillary tangles, and is also involved in the processing of amyloid precursor protein.[2][5] Consequently, the development of potent and selective DYRK1A inhibitors is a significant area of interest in drug discovery.[5][6]
While the specific biological targets of this compound are not yet fully elucidated, its structural motifs, including the nicotinonitrile core, are found in various kinase inhibitors.[7][8][9] This guide, therefore, puts forth the hypothesis that this compound may exhibit inhibitory activity against DYRK1A and proposes a systematic approach to validate this and quantify its performance relative to known standards.
The Benchmarks: A Panel of Established DYRK1A Inhibitors
A robust benchmarking study requires comparison against well-characterized inhibitors. The following compounds are selected based on their established potency and varied chemical scaffolds:
| Inhibitor | Chemical Class | Reported IC50 (DYRK1A) | Key Characteristics |
| Harmine | β-carboline alkaloid | ~30-80 nM | Potent, but known to inhibit monoamine oxidase A (MAO-A), leading to off-target effects. |
| EGCG | Flavonoid | ~300 nM | A natural product with non-ATP competitive inhibition, but lacks high specificity.[1] |
| Leucettine L41 | Leucettamine B derivative | ~15 nM | A potent inhibitor derived from a marine sponge, also inhibits other kinases like CDKs and GSK3β. |
| INDY | Benzothiazole | ~240 nM | A synthetic inhibitor, also active against other DYRK and CLK family kinases. |
| CX-4945 (Silmitasertib) | Small molecule | Potent DYRK1A inhibitor | Primarily developed as a Casein Kinase 2 (CK2) inhibitor, but also shows significant DYRK1A activity. |
Proposed Experimental Workflow
The following experimental plan is designed to first screen for and then characterize the inhibitory potential of this compound against DYRK1A.
Figure 2. Simplified DYRK1A signaling pathway and the proposed point of intervention.
Conclusion
This guide provides a structured and scientifically rigorous approach to benchmark this compound against known DYRK1A inhibitors. By following these detailed protocols, researchers can generate the necessary data to determine its potency, selectivity, and cellular efficacy. The successful completion of this proposed study would provide a strong foundation for the further development of this compound as a potential therapeutic agent targeting DYRK1A-mediated pathologies.
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The Researcher's Guide to 2-Substituted Isonicotinonitriles: A Head-to-Head Comparison in Kinase Inhibition
Introduction: The Strategic Value of the 2-Substituted Isonicotinonitrile Scaffold
In the landscape of modern medicinal chemistry, the isonicotinonitrile scaffold—a pyridine ring bearing a nitrile group at the 4-position—represents a privileged structural motif. Its true potential, however, is unlocked through substitution at the 2-position. This modification provides a critical vector for chemists to modulate physicochemical properties, fine-tune biological activity, and achieve selectivity for a desired molecular target. The electron-withdrawing nature of the nitrile group, combined with the diverse steric and electronic profiles of substituents at the C2-position, creates a powerful platform for designing targeted therapeutics.
This guide provides an in-depth, head-to-head comparison of 2-substituted isonicotinonitriles, moving beyond a simple catalog of compounds. We will dissect the causality behind synthetic choices, present comparative performance data in a key therapeutic area—Janus Kinase (JAK) inhibition—and provide detailed, validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Part 1: Strategic Synthesis of the Core Scaffold
The efficient synthesis of 2-substituted isonicotinonitriles is paramount for any research program. The choice of synthetic route is dictated by the desired substituent at the 2-position and the availability of starting materials. Two primary strategies dominate the field:
-
Late-Stage Cyanation: Building from a pre-functionalized pyridine ring.
-
Pyridine Ring Formation: Constructing the substituted heterocyclic core from acyclic precursors.
A common and highly effective approach begins with a readily available substituted pyridine, such as 2-chloropyridine, followed by a transition-metal-catalyzed cyanation reaction. Palladium-catalyzed cross-coupling reactions are particularly favored due to their high functional group tolerance and reproducibility.[1][2]
Workflow for Synthesis via Palladium-Catalyzed Cyanation
The following diagram outlines a typical, robust workflow for synthesizing a 2-substituted isonicotinonitrile, starting from a halogenated pyridine. The choice of a palladium precatalyst and a sterically demanding phosphine ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[3]
Caption: General workflow for synthesizing 2-substituted isonicotinonitriles.
Experimental Protocol: Synthesis of 2-Chloro-4-cyanopyridine
This protocol details the synthesis of a key intermediate, 2-chloro-4-cyanopyridine, which can be further functionalized. The procedure involves the reaction of 4-cyanopyridine N-oxide with a chlorinating agent like phosphorus oxychloride.[4]
Materials:
-
4-Cyanopyridine N-oxide
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane
-
Triethylamine
-
Deionized water
-
Round-bottom flask (1000 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a 1000 mL round-bottom flask, add 4-cyanopyridine-N-oxide (120 g) and 1,2-dichloroethane (360 mL).
-
Stir the mixture to form a suspension.
-
Add phosphorus oxychloride (183.6 g) to the flask.
-
Cool the reaction system to -2 ± 2°C using an ice-salt bath.
-
Add triethylamine (151.5 g) dropwise over 2 hours, maintaining the internal temperature below 2°C.
-
After the addition is complete, allow the reaction to stir at this temperature for an additional 2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator until no more solvent distills.
-
Carefully add 240 mL of deionized water to the residue and stir. A solid precipitate will form.
-
Collect the white solid product by suction filtration and rinse the filter cake with water.
-
The collected solid is 2-chloro-4-cyanopyridine (yield ~117.5 g). Confirm the identity and purity by ¹H NMR and melting point analysis.
Self-Validation: The purity of the final product must be confirmed by analytical techniques such as NMR spectroscopy and melting point determination to ensure the reliability of subsequent reactions. The expected melting point is 69.5-70.5°C.[4]
Part 2: Head-to-Head Comparison: 2-Aminoisonicotinonitrile Derivatives as JAK2 Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling.[5] Dysregulation of the JAK-STAT pathway is implicated in numerous myeloproliferative neoplasms and inflammatory diseases, making JAKs a high-value therapeutic target.[5][6] The 2-substituted isonicotinonitrile scaffold has proven to be an exceptional starting point for the development of potent and selective JAK inhibitors.
A study focused on developing selective JAK2 inhibitors utilized a 2-aminopyridine core, which is structurally analogous to 2-aminoisonicotinonitrile, to explore the structure-activity relationship (SAR).[5][7] By systematically modifying substituents, researchers were able to achieve high potency and selectivity for JAK2 over other family members.
Quantitative Data: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC₅₀) of a selection of 2-aminopyridine derivatives against JAK1, JAK2, and JAK3. This data provides a clear head-to-head comparison of how subtle structural changes at the 2-position and elsewhere on the scaffold impact potency and selectivity.
| Compound | R¹ Group | R² Group | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) |
| 19b | H | 2-Cl-Ph | 531 | 22 | 260 | 24.1x | 11.8x |
| 19d | H | 2-F-Ph | 2153 | 64 | 1475 | 33.6x | 23.0x |
| 21a | Me | 2-Cl-Ph | 1642 | 53 | 1152 | 31.0x | 21.7x |
| 21b | Me | 2,4-diCl-Ph | 2486 | 9 | 1653 | 276.2x | 183.7x |
| 21c | Me | 2-Cl-4-F-Ph | >10000 | 25 | >10000 | >400x | >400x |
Data synthesized from Ma, et al., Bioorganic & Medicinal Chemistry Letters, 2022.[5][7]
Analysis of Performance:
-
Impact of the R² Substituent: Comparing compounds 19b and 19d , the substitution of a chloro group with a fluoro group on the phenyl ring resulted in a nearly 3-fold decrease in potency against JAK2 (22 nM vs. 64 nM). This highlights the sensitivity of the binding pocket to the electronic and steric nature of this substituent.
-
Impact of the R¹ Substituent: The addition of a methyl group at the R¹ position (comparing 19b to 21a ) maintained good JAK2 potency while slightly improving selectivity.
-
Synergistic Optimization: Compound 21b emerges as the standout performer. By combining the optimal methyl group at R¹ with a 2,4-dichloro substituted phenyl ring at R², the inhibitory potency against JAK2 was significantly enhanced to an IC₅₀ of 9 nM.[5][7]
-
Achieving High Selectivity: Most impressively, compound 21b demonstrated remarkable selectivity, inhibiting JAK2 over 276-fold more potently than JAK1 and 184-fold more potently than JAK3.[5][7] This is a critical attribute for a therapeutic candidate, as off-target inhibition of other JAK isoforms can lead to unwanted side effects.
Mechanism of Action: Targeting the ATP-Binding Site
These 2-substituted isonicotinonitrile derivatives function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of downstream STAT proteins and thereby blocking the signal transduction cascade.
The following diagram illustrates the central role of JAK2 in cytokine signaling and the point of intervention for these inhibitors.
Caption: The JAK-STAT signaling pathway and the point of therapeutic intervention.
Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay (ADP-Glo™ Format)
To determine the IC₅₀ values presented in the table, a robust in vitro biochemical assay is required. The ADP-Glo™ Kinase Assay is a common luminescence-based method that measures the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.
Objective: To measure the dose-dependent inhibition of recombinant human JAK2 by a test compound and determine its IC₅₀ value.
Materials:
-
Recombinant human JAK2 enzyme (JH1 domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
High-purity ATP
-
Test Compounds (e.g., 21b ) dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created. Spot 1 µL of each compound dilution into the wells of the assay plate. Include "high control" (0% inhibition, DMSO only) and "low control" (100% inhibition, no enzyme or potent pan-kinase inhibitor) wells.
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final concentration of JAK2 should be empirically determined to ensure the reaction is in the linear range. Add 10 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a 2X ATP solution. The final ATP concentration should be at or near the Kₘ for JAK2 to ensure accurate IC₅₀ determination for ATP-competitive inhibitors. Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.
-
Kinase Reaction: Mix the plate and incubate at 30°C for 45-60 minutes.
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Development: Convert the generated ADP to ATP by adding 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Self-Validation: The assay's robustness is confirmed by calculating the Z'-factor for the high and low controls. A Z'-factor > 0.5 indicates a high-quality, reliable assay suitable for screening and profiling.
Conclusion and Future Outlook
The 2-substituted isonicotinonitrile scaffold is a versatile and powerful tool in drug discovery, particularly for the development of kinase inhibitors. As demonstrated in the head-to-head comparison of JAK2 inhibitors, strategic modification of the substituent at the 2-position, in concert with other parts of the molecule, allows for the fine-tuning of both potency and selectivity. Compound 21b , with its 2-amino-4-cyanopyridine core and specific substitution pattern, serves as an exemplary case of rational drug design, achieving a potent and highly selective profile against JAK2.[5][7]
The detailed synthetic and bioassay protocols provided herein offer a validated framework for researchers to explore this chemical space further. Future work will likely focus on developing inhibitors with novel covalent-reversible mechanisms, further improving kinome-wide selectivity, and optimizing pharmacokinetic properties to translate potent biochemical activity into in vivo efficacy. The foundational principles and methodologies outlined in this guide will undoubtedly aid in these endeavors.
References
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Al-Otaibi, J. S., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]
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Fors, B. P., et al. (2010). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, ACS Publications. Available at: [Link]
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Al-Zaydi, K. M., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, PMC. Available at: [Link]
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Talukdar, D., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]
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van der Mey, M., et al. (2009). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
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Hethcox, J. C., et al. (2016). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie, PMC, NIH. Available at: [Link]
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Karcz, D., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. Available at: [Link]
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De-Benito, R. B., et al. (1998). Quantitative structure-activity relationships of 2, 4-diamino-5-(2-X-benzyl)pyrimidines versus bacterial and avian dihydrofolate reductase. Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to Validating Novel Pyrrolidinyl Isonicotinonitriles as PI3Kδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the therapeutic potential of novel pyrrolidinyl isonicotinonitriles, a promising chemical scaffold in oncology. We will proceed under the hypothesis that our novel compound, designated Compound-X , acts as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its frequent dysregulation in various cancers makes it a prime therapeutic target.[1][2][3]
Our objective is to compare the preclinical performance of Compound-X against a known, FDA-approved PI3Kδ inhibitor, Idelalisib (Zydelig®) .[4][5][6][7] This guide will detail the experimental workflows, provide step-by-step protocols for key assays, and present a model for comparative data analysis.
The PI3K/AKT/mTOR Signaling Pathway: A Central Node in Cancer
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that integrates signals from growth factors and other extracellular stimuli to govern essential cellular processes.[1] In many cancers, this pathway is hyperactivated through various mechanisms, including mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[1][8] This sustained signaling promotes unchecked cell proliferation and survival.
PI3Kδ, a specific isoform of PI3K, is predominantly expressed in leukocytes and plays a key role in B-cell signaling. Its inhibition is a validated strategy for treating B-cell malignancies.[4][9][10][11] By targeting PI3Kδ, inhibitors like Idelalisib induce apoptosis (programmed cell death) and prevent the proliferation of malignant B-cells.[4][9] Our hypothesis is that Compound-X shares this mechanism of action.
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.
Experimental Validation Strategy
To rigorously validate Compound-X and compare it to Idelalisib, we will employ a multi-step experimental approach. This strategy moves from direct target engagement in a biochemical setting to cellular pathway modulation and finally to a functional cellular outcome.
Caption: A three-step workflow for validating novel PI3K inhibitors.
Detailed Experimental Protocols
The following protocols are foundational for assessing PI3K inhibitors. Adherence to these methods ensures reproducibility and generates reliable, comparable data.
In Vitro PI3Kδ Kinase Inhibition Assay
-
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kδ. It is the primary screen to confirm target engagement and determine potency (IC50). We will use a luminescence-based assay that quantifies ADP produced during the kinase reaction.[12][13]
-
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound-X and Idelalisib in 100% DMSO.
-
Perform serial dilutions in kinase assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reconstitute recombinant human PI3Kδ enzyme and its substrate, PIP2, in the appropriate kinase buffer as per the manufacturer's instructions (e.g., Promega ADP-Glo™ Kinase Assay).[13]
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µL of each diluted compound or DMSO (vehicle control) to the assay plate wells.[13]
-
Add 4 µL of the PI3Kδ enzyme/PIP2 substrate mixture to each well.[13]
-
Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.[12]
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution.[13]
-
Incubate for 60 minutes at 30°C.[12]
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
-
Western Blot for Phospho-AKT (Ser473)
-
Rationale: Since AKT is a direct downstream target of PI3K, inhibiting PI3K should lead to a decrease in AKT phosphorylation (activation). Western blotting allows for the visualization and semi-quantification of this effect within a cellular context, confirming that the compound engages its target in a biological system.
-
Protocol:
-
Cell Culture and Treatment:
-
Seed a relevant B-cell lymphoma cell line (e.g., SUDHL-4) in 6-well plates and allow them to adhere or stabilize overnight.
-
Treat the cells with increasing concentrations of Compound-X, Idelalisib, or DMSO for 2-4 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS). Note: For phospho-protein analysis, it is recommended to use Tris-Buffered Saline (TBS) based buffers to avoid interference from phosphates.[14]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[15][16]
-
Centrifuge the lysates to pellet debris and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein lysate per lane by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15][17] Milk is often avoided as a blocking agent for phospho-antibodies due to its casein content.[16]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473).
-
After washing with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT or a loading control like GAPDH.
-
-
Cell Viability Assay
-
Rationale: This assay measures the functional consequence of inhibiting the PI3K pathway. Since this pathway is crucial for cell survival and proliferation, its inhibition should lead to a decrease in the number of viable cells.[8] We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[18][19]
-
Protocol:
-
Cell Plating:
-
Seed cancer cells in opaque-walled 96-well or 384-well plates at a pre-determined optimal density and allow them to incubate overnight.[20]
-
-
Compound Treatment:
-
Add serially diluted Compound-X, Idelalisib, or DMSO to the wells.
-
Incubate the plates for a standard period (e.g., 72 hours) under normal cell culture conditions.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[19][20]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18][20]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[19][20]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]
-
-
Data Analysis:
-
Record luminescence using a plate reader.
-
Normalize the data to the DMSO-treated control wells and plot cell viability against the logarithm of compound concentration to determine the EC50 value.
-
-
Comparative Data Analysis
The ultimate goal is to objectively compare the performance of Compound-X against the established drug, Idelalisib. The data generated from the protocols above should be summarized in a clear, tabular format.
| Parameter | Compound-X (Hypothetical Data) | Idelalisib (Reference) | Interpretation |
| PI3Kδ IC50 (nM) | 8.5 | 15 | Compound-X shows superior biochemical potency. |
| p-AKT Reduction (EC50, nM) | 55 | 100 | Compound-X is more potent at modulating the target in a cellular environment. |
| Cell Viability (EC50, nM) | 250 | 450 | The enhanced target modulation by Compound-X translates to a stronger anti-proliferative effect. |
-
Expertise & Experience Insights: The data presented are hypothetical but structured to illustrate a successful discovery cascade. A lower IC50 value in the biochemical assay is the first positive indicator. Crucially, this potency must translate to the cellular environment. A potent compound that fails to effectively reduce p-AKT in cells may have poor cell permeability or be subject to efflux pumps. Finally, the cell viability EC50 demonstrates the ultimate functional impact. A significant drop-off in potency from the biochemical to the cellular assays (a large "cell-shift") is a common challenge in drug development and warrants further investigation into the compound's pharmaceutical properties.
Conclusion and Future Directions
This guide outlines a robust, self-validating workflow for assessing novel pyrrolidinyl isonicotinonitriles as potential PI3K inhibitors. Based on our hypothetical data, Compound-X demonstrates a superior preclinical profile compared to Idelalisib, with greater potency at the biochemical, cellular target modulation, and functional viability levels.
These promising results justify further investigation, including:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of Compound-X against other PI3K isoforms (α, β, γ) and a broader panel of kinases to determine its selectivity and potential for off-target effects.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound-X in relevant animal models of B-cell malignancies.
-
Pharmacokinetic and Toxicology Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.
By following this structured, data-driven approach, research and development teams can confidently validate novel therapeutic candidates and make informed decisions for advancing them through the drug discovery pipeline.
References
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Idelalisib - Wikipedia. Wikipedia. [Link]
-
Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014-04-14). PubMed Central (PMC). [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022-03-23). Frontiers in Oncology. [Link]
-
ZYDELIG® (idelalisib) Mechanism of Action. Gilead Sciences, Inc. [Link]
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PI3K/AKT1/MTOR. My Cancer Genome. [Link]
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Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase. (2016). The Oncology Nurse. [Link]
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PI3K/AKT/mTOR pathway - Wikipedia. Wikipedia. [Link]
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Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers. (2014-03-13). PubMed Central (PMC). [Link]
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What is the mechanism of Idelalisib? Patsnap Synapse. [Link]
-
Summary of the FDA Approved PI3K Inhibitors. ResearchGate. [Link]
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Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023-01-05). YouTube. [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
-
Development and safety of PI3K inhibitors in cancer. (2023-02-11). PubMed Central (PMC). [Link]
-
A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. (2024-03-18). National Institutes of Health (NIH). [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
PI3K Inhibitors for Breast Cancer: First FDA Approved Regimen. Discoveries Journals. [Link]
-
PI3K Inhibitors: A Series of Unfortunate Events. (2023-12-20). ASH Clinical News. [Link]
-
High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. (2018-07-10). National Institutes of Health (NIH). [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022-12-14). MDPI. [Link]
-
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023-01-27). MDPI. [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022-10-13). PubMed Central (PMC). [Link]
-
Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (2022-08-16). National Institutes of Health (NIH). [Link]
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- 20. promega.com [promega.com]
A Comparative Guide to the Isomeric Purity Analysis of 2-(Pyrrolidin-1-yl)isonicotinonitrile for Pharmaceutical Quality Control
This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of 2-(Pyrrolidin-1-yl)isonicotinonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to quality control.
The accurate determination of isomeric impurities is a cornerstone of pharmaceutical development, directly impacting the safety and efficacy of the final drug product. For a molecule like this compound, a crucial building block in medicinal chemistry, understanding and controlling its isomeric profile is mandated by global regulatory bodies.[1][2][3] This guide will explore and compare the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing validated protocols and expert insights to empower you to build a comprehensive and reliable purity assessment strategy.
Chapter 1: The Isomeric Landscape of this compound
Before delving into analytical methods, it is critical to understand the potential impurities that can arise. The structure of this compound is achiral; therefore, the primary concern is not enantiomeric purity but rather positional isomerism . These isomers typically originate from the starting materials or side reactions during synthesis.
The most common synthetic route involves a nucleophilic aromatic substitution, where a halo-substituted isonicotinonitrile (e.g., 2-chloroisonicotinonitrile) reacts with pyrrolidine. The presence of isomeric impurities in the halo-isonicotinonitrile starting material is the most direct cause of final product impurities.
Key Potential Positional Isomers:
-
2-(Pyrrolidin-1-yl)nicotinonitrile: Arises if the starting material contains 2-chloronicotinonitrile.
-
3-(Pyrrolidin-1-yl)isonicotinonitrile: A less common but possible impurity from alternative synthetic pathways or rearrangement.
The diagram below illustrates the synthetic pathway and the origin of a likely positional isomer.
Caption: Synthetic pathway and the origin of potential isomeric impurities.
Chapter 2: Chromatographic Separation: The Workhorse of Purity Analysis
Chromatography is the definitive technique for separating and quantifying closely related isomers. Both HPLC and GC offer unique advantages and are best used in a complementary fashion.
High-Performance Liquid Chromatography (HPLC)
For routine quality control, Reversed-Phase HPLC (RP-HPLC) is the method of choice due to its high resolution, robustness, and suitability for the polar, aromatic nature of nicotinonitrile derivatives.[4][5]
Causality Behind Method Design:
-
Stationary Phase: A C18 column is the standard choice, offering excellent hydrophobic retention for the aromatic rings. However, for enhanced resolution of positional isomers, a Phenyl-Hexyl phase can be advantageous. The phenyl groups in the stationary phase can induce dipole-dipole and π-π interactions with the pyridine ring, providing a different selectivity mechanism that can resolve isomers a standard C18 column may not.[6]
-
Mobile Phase: An acetonitrile/water gradient is preferred over methanol/water. Acetonitrile's lower viscosity allows for higher efficiency, and its UV transparency is superior. A slightly acidic buffer (e.g., 0.1% formic or phosphoric acid) is crucial. This protonates the pyridine nitrogen, ensuring a single ionic species and preventing peak tailing, which is essential for accurate quantification of small impurity peaks.
-
Detection: The conjugated system of the pyridine ring and nitrile group provides strong UV absorbance, making a UV detector (set at ~270 nm, the approximate λmax) a simple and sensitive choice.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This results in a 0.5 mg/mL solution.
-
-
System Suitability Test (SST):
-
Prepare a solution containing the main compound and a small amount (~0.1%) of a known isomeric impurity.
-
Inject this solution six times. The %RSD for the main peak area must be ≤ 1.0%, and the resolution between the main peak and the isomer peak must be ≥ 2.0. This ensures the system is performing adequately for the separation.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent confirmatory technique, particularly for identifying unknown impurities. The molecule's volatility and thermal stability make it amenable to GC analysis.[8]
Causality Behind Method Design:
-
Column Choice: A mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), provides a good balance of selectivity for aromatic isomers.
-
Inlet Temperature: Must be high enough to ensure rapid vaporization (~250 °C) but not so high as to cause degradation.
-
Detection: Mass Spectrometry (MS) is invaluable. While Flame Ionization Detection (FID) can be used for quantification, MS provides structural information. Positional isomers, while having the same molecular weight, will often exhibit subtle but reproducible differences in their fragmentation patterns, aiding in their identification.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-300 m/z.
-
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.
Performance Comparison: HPLC vs. GC
| Parameter | RP-HPLC | GC-MS | Rationale |
| Primary Use | Quantitative Purity | Qualitative ID & Confirmation | HPLC offers superior quantitative precision and robustness for routine QC. GC-MS provides definitive structural data for impurity identification. |
| Resolution | Excellent | Good to Excellent | HPLC columns offer a wider variety of stationary phases tailored for isomer separation. |
| Sensitivity (LOD/LOQ) | Typically low ng | Typically low pg | MS detectors are generally more sensitive than UV detectors. |
| Sample Throughput | Moderate (~25 min/run) | Moderate (~25 min/run) | Runtimes are comparable, but HPLC sample preparation is often simpler. |
| Method Robustness | High | Moderate | HPLC methods are generally less susceptible to matrix effects and instrument contamination than GC methods. |
Chapter 3: Spectroscopic Confirmation with NMR
While chromatography separates isomers, NMR spectroscopy provides unambiguous structural confirmation.[9][10] It is the gold standard for differentiating positional isomers by analyzing the unique electronic environment of each proton and carbon atom.
Causality Behind Spectral Differences: The substitution pattern on the pyridine ring creates a unique fingerprint of chemical shifts and spin-spin coupling constants for the aromatic protons.
-
For this compound (Target): We expect three aromatic protons. The proton at C6 (ortho to the nitrogen) will be the most downfield. The protons at C3 and C5 will show a distinct coupling pattern.
-
For 2-(Pyrrolidin-1-yl)nicotinonitrile (Isomer): The protons will be at positions 4, 5, and 6, leading to a completely different set of chemical shifts and coupling constants, making it easily distinguishable.
-
Instrumentation: NMR Spectrometer (400 MHz or higher for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity peaks (at least 64 scans).
-
If needed, run 2D experiments like COSY (to confirm proton-proton coupling networks) and HMBC (to confirm long-range C-H correlations) for definitive assignment.[9]
-
Expected ¹H NMR Data Comparison
| Compound | H3 | H5 | H6 |
| Target Molecule | ~6.8 ppm (d) | ~6.7 ppm (dd) | ~8.2 ppm (d) |
| Isomeric Impurity | N/A | ~7.2 ppm (dd) | ~8.3 ppm (dd) |
Note: The table above shows predicted chemical shifts (ppm) and multiplicities (d=doublet, dd=doublet of doublets) for the aromatic protons. Actual values may vary based on solvent and concentration.
Chapter 4: A Framework for Method Validation
A method is only reliable if it is validated. The validation process provides documented evidence that the procedure is fit for its intended purpose.[7][11][12] The analytical workflow should incorporate validation from the outset.
Caption: A typical analytical workflow for purity assessment.
Following ICH Q2(R1) guidelines, the chosen quantitative method (typically HPLC) must be validated for the following parameters.[1][2]
| Validation Parameter | Purpose & Causality | Typical Acceptance Criteria |
| Specificity | Ensures the method can unequivocally assess the analyte in the presence of impurities. This is proven by spiking the sample with known isomers and demonstrating baseline resolution (Rs > 2.0). | Peak purity index > 0.999 (for DAD), baseline separation of all relevant peaks. |
| Linearity | Confirms that the instrument response is directly proportional to the analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. For impurities, this is typically from the reporting threshold to 120% of the specification limit.[7] | As defined by linearity and accuracy studies. |
| Accuracy | The closeness of the test results to the true value. Determined by spiking the sample matrix with known amounts of impurities at different levels (e.g., 50%, 100%, 150% of specification). | Recovery of 80-120% for impurities. |
| Precision | Measures the degree of scatter between a series of measurements. Includes Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment). | RSD ≤ 5.0% for impurity quantification at the specification limit. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3. |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C), demonstrating its reliability for routine use. | System suitability parameters must still be met; peak areas should not change significantly. |
Conclusion and Recommendations
The isomeric purity analysis of this compound requires a multi-faceted yet logical approach. No single technique can provide all the necessary information with the required level of regulatory confidence.
The recommended strategy is an integrated workflow:
-
Primary Quantitative Tool: A validated RP-HPLC method, preferably using a Phenyl-Hexyl column for enhanced selectivity, should be the primary tool for routine quality control and batch release, providing precise quantification of known and unknown impurities.
-
Confirmatory Identification Tool: GC-MS should be employed during process development and for out-of-specification investigations to identify unknown peaks based on their mass-to-charge ratio and fragmentation patterns.
-
Absolute Structural Proof: NMR Spectroscopy is the ultimate arbiter for structural elucidation. It should be used to definitively characterize reference standards of any major impurities and to confirm the structure of the main component.
By combining the separation power of chromatography with the definitive structural insights of spectroscopy, and underpinning the entire process with rigorous validation, researchers and drug developers can ensure the quality, safety, and regulatory compliance of this compound.
References
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ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
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AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
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ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
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ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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USP. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
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International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]
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SlideShare. (2015). Analytical method validation as per ich and usp. [Link]
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ACS Central Science. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. [Link]
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Sci-Hub. NMR studies of substituted pyridines. [Link]
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ResearchGate. (2022). Pyridine and Pyridine Derivatives. [Link]
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NIH. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]
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Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
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DOI. Synthesis and Spectral Analysis of Pyridine Derivates. [Link]
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PubMed Central. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. [Link]
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ResearchGate. (2002). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]
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ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]
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Chemistry LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
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ResearchGate. (2012). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. [Link]
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SpringerLink. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. [Link]
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SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. [Link]
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PubMed. (2018). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. [Link]
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-
Acta Poloniae Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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PubMed. (2010). [Comparative data regarding two HPLC methods for determination of isoniazid]. [Link]
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Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]
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PubMed. (2003). Isocratic reversed-phase liquid chromatographic method for the simultaneous determination of (S)-methoprene, MGK264, piperonyl butoxide, sumithrin and permethrin in pesticide formulation. [Link]
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MDPI. (2022). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. [Link]
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Science.gov. chromatography rp-hplc method: Topics by Science.gov. [Link]
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NIH. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. [Link]
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Safety Operating Guide
2-(Pyrrolidin-1-yl)isonicotinonitrile proper disposal procedures
An In-Depth Guide to the Safe Disposal of 2-(Pyrrolidin-1-yl)isonicotinonitrile
The disposal of any chemical reagent is a critical final step in the experimental workflow. Improper disposal not only poses a significant risk to personnel and the environment but can also result in regulatory non-compliance. This document synthesizes data from safety data sheets of structurally similar compounds and general chemical waste guidelines to provide a robust framework for managing waste streams containing this compound.
Understanding the hazard profile of a chemical is the foundation of its safe management. While comprehensive toxicological data for this compound may be limited, a reliable risk assessment can be constructed by analyzing its structural components—the pyrrolidine ring, the pyridine ring, and the nitrile group—and by referencing available safety data.
The pyrrolidine moiety, for instance, is classified as a flammable liquid and can cause severe skin burns and eye damage.[1][2] The isonicotinonitrile component, a pyridine derivative with a cyano group, points towards potential toxicity, as nitrile compounds can be hazardous.[3] Indeed, related compounds like 4-(Pyrrolidin-1-yl)pyridine are listed as toxic if swallowed and causing severe skin burns.[4][5]
Available supplier information for this compound specifically indicates a warning-level hazard, capable of causing serious eye irritation and potential allergic skin reactions.[6] Based on this composite analysis, it is imperative to handle this compound as a hazardous material.
Table 1: GHS Classification and Hazard Summary for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Serious Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[6] |
| Skin Sensitization | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction.[6] |
| Potential Additional Hazards (based on structural analogs) | GHS05 (Corrosion), GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed.[4] H314: Causes severe skin burns and eye damage.[2][4] |
Causality Note: The precautionary principle is applied here. While the direct GHS classification is "Warning," the known high toxicity and corrosivity of its structural precursors (pyrrolidine and substituted pyridines) necessitate treating the compound with a higher degree of caution, assuming it may share these more severe hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. All handling and disposal operations must be conducted within a certified laboratory chemical hood to prevent inhalation of any dust or aerosols.[7]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or Neoprene Gloves.[7] | Provides a barrier against skin contact, irritation, and potential sensitization.[6] Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield.[8] | Protects against splashes and dust, preventing serious eye irritation.[6] |
| Body Protection | Flame-resistant laboratory coat.[7] | Protects skin from accidental contact and spills. Must be kept fully fastened. |
| Respiratory | Not required if handled exclusively within a fume hood. | A fume hood provides adequate engineering control for preventing inhalation exposure.[7] |
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. In the event of a spill, immediate and correct action is crucial.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Secure the Area: Restrict access to the spill area. Remove all sources of ignition, as related compounds are flammable.[1][9]
-
Don Appropriate PPE: Before re-entering the area, don the full PPE outlined in Table 2.
-
Contain the Spill:
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[5][11] Use non-sparking tools if a flammable solvent was involved.[9]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Dispose of Waste: Seal the waste container and handle it according to the disposal procedures in Section 4.
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Proper Disposal Workflow: From Bench to Final Destruction
Hazardous chemicals must never be poured down the drain or disposed of in regular trash.[12] A systematic approach to waste accumulation and disposal is mandatory to ensure safety and compliance.
Waste Segregation and Containerization
The cardinal rule of chemical waste management is to never mix incompatible waste streams. Waste containing this compound should be segregated based on its physical form and any solvents used.
-
Solid Waste: Collect un-dissolved compound, contaminated weighing papers, and used absorbent materials from spills in a dedicated, sealable container clearly labeled "Hazardous Waste: Solid Organic."
-
Non-Halogenated Organic Solvent Waste: If the compound is dissolved in solvents like acetone, ethanol, or ethyl acetate, collect it in a dedicated "Hazardous Waste: Non-Halogenated Organic Solvents" container.
-
Aqueous Waste: Small quantities of aqueous solutions containing this compound should be collected in a dedicated "Hazardous Waste: Aqueous Organic" container. Do not dispose of down the drain.[13]
Container Requirements:
-
Use only appropriate, chemical-resistant containers (HDPE plastic is preferred).[12]
-
Ensure containers are in good condition with secure, leak-proof lids.
-
Keep containers closed at all times except when adding waste.[14]
Labeling: The Key to Safe Handling
Proper labeling is a critical safety and regulatory requirement. Your institution's EH&S department will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste."
-
The full chemical name of all contents, including solvents. Do not use abbreviations or formulas.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Toxic, Corrosive, Irritant).
-
The date the waste was first added to the container.
Storage and Final Disposal
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12] This area should be under the control of laboratory personnel and away from general traffic.
Disposal Procedure:
-
Accumulate Waste: Collect waste in the properly segregated and labeled containers as described above.
-
Monitor Fill Level: Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Request Pickup: Once a container is full or has been accumulating for a set period (e.g., 6-12 months, per institutional policy), contact your EH&S department to arrange for pickup.[12]
-
Professional Disposal: Your institution's waste management vendor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic waste is high-temperature incineration at an approved facility, which ensures complete destruction of the hazardous components.[15]
The entire process, from generation to disposal, must be documented to maintain a clear "cradle-to-grave" record of the hazardous waste.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for waste disposal.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
- Synerzine. (2018).
- Sigma-Aldrich. (2025).
- Apollo Scientific. (n.d.).
- Loba Chemie. (n.d.).
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Pyrrolidin-1-ylpyridine-2-carbonitrile.
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2010).
-
National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks. Retrieved from [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
- Sdfine. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73737, Pyrrolidine-1-carbonitrile.
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NC State University. (2015). Handling Chemical Waste. YouTube. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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- Pharmaffili
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A Comprehensive Guide to the Safe Handling of 2-(Pyrrolidin-1-yl)isonicotinonitrile
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 2-(Pyrrolidin-1-yl)isonicotinonitrile is not publicly available. The following guidance is meticulously compiled based on the known hazards of structurally similar compounds, including pyridine, pyrrolidine, and various nitrile-containing molecules. It is imperative that this guide is used in conjunction with your institution's established safety protocols and a thorough risk assessment for your specific experimental conditions.
Hazard Assessment and Triage: Understanding the Risks
This compound is a heterocyclic compound containing both a pyridine ring and a pyrrolidine moiety, as well as a nitrile group. While specific toxicological data is unavailable, the constituent functional groups suggest a number of potential hazards that must be managed with stringent safety protocols.
Anticipated Hazards:
-
Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1] Symptoms of overexposure can include nausea, headaches, and nervous system effects.[2]
-
Skin and Eye Irritation: Many pyridine-based compounds are irritants and can cause serious eye damage upon contact.[1][2]
-
Flammability: Pyridine is a flammable liquid.[3] While the flammability of this compound is not confirmed, it should be handled away from ignition sources.
-
Reactivity: Pyridine can react with strong oxidizers and acids.[2]
Given these potential hazards, a cautious and proactive approach to personal protection and handling is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with a rationale rooted in the chemical properties of related compounds.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves. | Provides robust chemical resistance against pyridine and its derivatives.[1] |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing. | Protects against splashes and potential fumes that could cause severe eye irritation.[1][2] |
| Skin and Body Protection | A chemical-resistant lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, flame-retardant and antistatic protective clothing is recommended. | Protects against skin contact, which can be a route of toxic exposure.[1] Given the flammability of related compounds, flame-retardant material is a prudent precaution. |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood or a well-ventilated enclosure.[3][4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | Pyridine fumes are known to cause respiratory irritation, headaches, and dizziness.[1] |
Operational Plan: From Receipt to Experimentation
A systematic and well-documented operational plan is crucial for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][4]
-
Ensure the storage location is segregated from incompatible materials such as strong oxidizers and acids.[2]
-
The container should be clearly labeled with the chemical name, CAS number (127680-87-9), and appropriate hazard warnings.[5][6]
Experimental Workflow
The following diagram illustrates a safe and efficient workflow for handling this compound in a laboratory setting.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
